1-(2-Chloropyrimidin-4-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloropyrimidin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c1-4(10)5-2-3-8-6(7)9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCRDUUQMVEFAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659717 | |
| Record name | 1-(2-Chloropyrimidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312535-78-6 | |
| Record name | 1-(2-Chloro-4-pyrimidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312535-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloropyrimidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Chloropyrimidin-4-yl)ethanone: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a foundational motif in medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents.[1] Its unique electronic properties and capacity for diverse substitutions at the 2, 4, 5, and 6 positions have cemented its status as a privileged scaffold in drug design.[1] Within this class of heterocycles, 1-(2-Chloropyrimidin-4-yl)ethanone has emerged as a particularly valuable building block. Its bifunctional nature, featuring a reactive chloro-substituent and a versatile acetyl group, allows for sequential and site-selective modifications, making it a powerful tool in the synthesis of complex molecular architectures, especially in the realm of kinase inhibitors. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this pivotal intermediate.
Physicochemical and Structural Properties
Core Chemical Identity
| Property | Value | Source(s) |
| CAS Number | 1312535-78-6 | [2] |
| Molecular Formula | C₆H₅ClN₂O | [2] |
| Molecular Weight | 156.57 g/mol | [2] |
| IUPAC Name | This compound | N/A |
| Synonyms | Ethanone, 1-(2-chloro-4-pyrimidinyl)- | [3] |
Physical Properties
While comprehensive experimental data for this compound is not extensively published, a combination of vendor-supplied information and predicted values provides a useful profile. It is characterized as a solid at room temperature.[2]
| Property | Value (Predicted/Reported) | Source(s) |
| Melting Point | 36.5 °C (for the pyridine analog, 1-(2-chloropyridin-4-yl)ethanone) | [4] |
| Boiling Point | 307.9 ± 15.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | -3.33 ± 0.20 (Predicted) | [5] |
Structural and Spectroscopic Characterization
The structural elucidation of this compound is paramount for its use in synthesis. While specific, published spectra for this compound are not available, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.
Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the methyl protons of the acetyl group, likely in the range of δ 2.5-2.8 ppm.
-
A doublet for the proton at the 5-position of the pyrimidine ring.
-
A doublet for the proton at the 6-position of the pyrimidine ring.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would provide key information about the carbon framework, with expected signals for:
-
The carbonyl carbon of the acetyl group (likely δ > 190 ppm).
-
The methyl carbon of the acetyl group.
-
The four distinct carbons of the pyrimidine ring.
Synthesis of this compound
Reference Protocol: Synthesis of 1-(2-chloro-pyridin-4-yl)-ethanone
This protocol describes the synthesis starting from 2-chloro-N-methoxy-N-methylisonicotinamide.[6]
Step 1: Reaction Setup
-
To a solution of 2-chloro-N-methoxy-N-methylisonicotinamide (10.0 g, 50 mmol) in anhydrous tetrahydrofuran (50 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
Step 2: Grignard Addition
-
Slowly add a 3M solution of methylmagnesium bromide in tetrahydrofuran (50 mL, 150 mmol) to the cooled solution while maintaining vigorous stirring. The temperature should be carefully monitored and kept at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.
Step 3: Work-up and Purification
-
Upon completion of the reaction (monitored by TLC), carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1-(2-chloropyridin-4-yl)ethanone.[6]
DOT Diagram of the Synthesis Workflow
Caption: Synthesis of 1-(2-chloropyridin-4-yl)ethanone.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from its two reactive sites: the electrophilic carbon at the 2-position of the pyrimidine ring and the carbonyl group of the acetyl moiety.
Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the two ring nitrogen atoms. This makes it a prime site for the introduction of various nucleophiles, a common strategy in the synthesis of kinase inhibitors.
General Reaction Scheme:
Common nucleophiles used in SNAr reactions with 2-chloropyrimidines include:
-
Amines: Primary and secondary amines readily displace the chloride to form 2-aminopyrimidine derivatives. This is a cornerstone reaction in the synthesis of many kinase inhibitors that target the ATP-binding site.
-
Thiols: Thiolates can be used to introduce sulfur-containing moieties.
-
Alcohols: Alkoxides can displace the chloride to form 2-alkoxypyrimidines.
DOT Diagram of SNAr Reactivity
Caption: SNAr at the C2 position of the pyrimidine ring.
Reactions of the Acetyl Group
The acetyl group provides a second handle for further chemical modifications, including:
-
Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol-type condensation reactions. The carbonyl group itself can undergo condensation with amines to form imines or with hydrazines to form hydrazones.
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride.
-
Oxidation: The methyl group of the acetyl moiety can be oxidized under certain conditions.
Applications in Drug Discovery and Development
The 2-substituted pyrimidine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors. The ability to readily introduce a variety of substituents at the 2-position of this compound via SNAr makes it an invaluable starting material for generating libraries of potential kinase inhibitors.
While specific, publicly disclosed examples of marketed drugs derived directly from this compound are scarce, its utility is evident in numerous patents and medicinal chemistry literature focused on the discovery of novel therapeutics. For instance, 2-anilinopyrimidine derivatives, which can be synthesized from 2-chloropyrimidines, are known dual inhibitors of Aurora A and VEGF receptor kinases.[7] Furthermore, chloropyrimidines have been utilized in the development of covalent inhibitors targeting kinases such as MSK1.[8]
The general strategy involves the displacement of the 2-chloro group with a desired amine to form a hinge-binding motif, followed by further modification of the acetyl group or other positions on the pyrimidine ring to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information. The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[2][5]
Conclusion
This compound is a high-value building block for medicinal chemists and drug discovery scientists. Its dual reactivity allows for the strategic and efficient construction of diverse chemical libraries, particularly for the discovery of novel kinase inhibitors. While a comprehensive experimental dataset for this specific compound is not fully available in the public domain, its chemical behavior can be reliably predicted based on established principles of heterocyclic chemistry and data from closely related analogs. As the quest for new and more effective therapeutics continues, the importance of versatile intermediates like this compound in accelerating the drug discovery process cannot be overstated.
References
- 1. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound | 1312535-78-6 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 1-(2-Chloropyridin-4-yl)ethanone | CAS#:23794-15-2 | Chemsrc [chemsrc.com]
- 5. This compound|lookchem [lookchem.com]
- 6. 1-(2-CHLORO-PYRIDIN-4-YL)-ETHANONE | 23794-15-2 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Utility of 1-(2-Chloropyrimidin-4-yl)ethanone
This guide provides a comprehensive technical overview of 1-(2-chloropyrimidin-4-yl)ethanone, a key heterocyclic building block in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core structural features, physicochemical properties, spectroscopic signature, synthesis, and reactivity, highlighting its significance as a versatile synthetic intermediate.
Core Molecular Architecture
This compound (CAS No: 1312535-78-6) is a substituted pyrimidine derivative with the molecular formula C₆H₅ClN₂O and a molecular weight of approximately 156.57 g/mol .[1][2] The structure is characterized by a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[3] This core is functionalized with two key substituents that dictate its chemical behavior:
-
A chloro group at the C2 position. This halogen atom is a crucial reactive site, rendering the carbon atom electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][5]
-
An ethanone (acetyl) group at the C4 position. This keto group provides a secondary site for a wide array of chemical transformations common to ketones, while also influencing the electronic properties of the pyrimidine ring.
The strategic placement of these functional groups makes this molecule a highly valuable and versatile precursor for constructing more complex, biologically active compounds.[6]
Figure 1: 2D Molecular Structure of this compound.
Physicochemical and Spectroscopic Profile
Accurate identification and characterization are paramount in synthesis and quality control. The physicochemical and spectroscopic data provide a definitive fingerprint for this molecule.
Physicochemical Properties
The compound is typically a solid at room temperature, with properties influenced by the polar pyrimidine ring and the functional groups.[1]
| Property | Value | Source |
| CAS Number | 1312535-78-6 | [1] |
| Molecular Formula | C₆H₅ClN₂O | [2] |
| Molecular Weight | 156.57 g/mol | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 307.9 ± 15.0 °C (at 760 mmHg) | [1] |
| Storage Temperature | Room Temperature, Inert atmosphere | [1][2] |
Spectroscopic Characterization
The elucidation of the molecular structure relies heavily on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple and diagnostic. The two protons on the pyrimidine ring (H5 and H6) would appear as distinct doublets due to coupling with each other. The methyl protons of the acetyl group would present as a sharp singlet, typically in the 2.5-2.7 ppm range. The exact chemical shifts of the ring protons are influenced by the electron-withdrawing effects of the nitrogens, the chloro group, and the acetyl group.
-
¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the acetyl group will be the most downfield signal (typically >190 ppm). The carbons of the pyrimidine ring will appear in the aromatic region, with C2 and C4 being significantly influenced by the electronegative chlorine and nitrogen atoms.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides critical information about the functional groups present. Key absorption bands would include:
-
A strong, sharp peak around 1680-1710 cm⁻¹ , characteristic of the C=O (carbonyl) stretching vibration of the aryl ketone.
-
Absorptions in the 1500-1600 cm⁻¹ range corresponding to the C=C and C=N stretching vibrations within the pyrimidine ring.
-
A distinct band in the 700-850 cm⁻¹ region, which can be attributed to the C-Cl stretching vibration.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a definitive tool for confirming the molecular weight. The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 156. A characteristic isotopic pattern will be observed due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a prominent M+2 peak at m/z 158, with an intensity of about one-third of the molecular ion peak, providing unambiguous confirmation of a single chlorine atom in the structure.[7]
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of this compound is crucial for its effective use as a synthetic intermediate.
Synthetic Protocol
While various synthetic routes exist, a common approach involves the reaction of a suitable pyrimidine precursor with an organometallic reagent. A related synthesis for the analogous pyridinyl compound involves the treatment of 2-chloro-N-methoxy-N-methylisonicotinamide with methylmagnesium bromide.[8] This highlights a general strategy where a Weinreb amide equivalent on the heterocyclic ring is reacted with a Grignard reagent to install the acetyl group.
A more direct precursor for the title compound is often 2-chloropyrimidine-4-carbaldehyde or 2-chloropyrimidine-4-carboxylic acid.[9] The synthesis generally involves building the functionalized pyrimidine ring or modifying a pre-existing one.
Figure 2: Generalized workflow for the synthesis of this compound.
Core Reactivity
The chemical utility of this molecule stems from two primary reactive sites:
-
Nucleophilic Aromatic Substitution (SNAr) at C2: The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the chloro substituent. The chlorine atom at the C2 position is an excellent leaving group, making this position highly susceptible to displacement by a wide range of nucleophiles (e.g., amines, alcohols, thiols). This reaction is a cornerstone for introducing diverse functionalities and building molecular complexity. 2-chloropyrimidines are known to be highly reactive in SNAr reactions, often proceeding under mild conditions.[4][5]
-
Reactions of the Acetyl Group: The carbonyl group can undergo standard ketone chemistry. This includes condensations (e.g., Claisen-Schmidt to form chalcones), reductions to the corresponding alcohol, or conversion to an oxime. The α-protons on the methyl group are acidic and can be deprotonated to form an enolate, enabling aldol reactions and α-functionalization.
Figure 3: Key reactivity pathways for this compound.
Applications in Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly in oncology and virology.[3] this compound serves as a valuable starting material for the synthesis of pyrimidine derivatives with diverse pharmacological activities.[10]
Its primary utility is as a molecular scaffold. The SNAr reaction at the C2 position allows for the facile introduction of various amine-containing fragments, which is a common strategy in the development of kinase inhibitors. The acetyl group can be elaborated to form more complex side chains designed to interact with specific pockets within a biological target. For instance, derivatives of chloropyrimidines are used in the synthesis of compounds targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][8]
Safety and Handling
As with all laboratory chemicals, proper handling is essential. This compound is classified as harmful.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1][11]
Conclusion
This compound is a strategically designed heterocyclic ketone of significant value to the scientific research community, particularly in the field of drug discovery. Its molecular structure, featuring a reactive chloro-substituent and a modifiable acetyl group on a biologically relevant pyrimidine core, provides a robust platform for synthetic diversification. A thorough understanding of its spectroscopic signature, reactivity, and handling protocols enables researchers to effectively leverage this compound as a key building block in the development of novel therapeutic agents.
References
- 1. This compound | 1312535-78-6 [sigmaaldrich.com]
- 2. This compound|lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]
- 8. 1-(2-CHLORO-PYRIDIN-4-YL)-ETHANONE | 23794-15-2 [chemicalbook.com]
- 9. 149849-92-3|2-Chloropyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]
- 11. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of 1-(2-Chloropyrimidin-4-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-(2-chloropyrimidin-4-yl)ethanone, a key intermediate in the development of various pharmaceutical agents. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the most viable synthetic routes. Emphasis is placed on explaining the causality behind experimental choices to ensure both scientific integrity and practical applicability.
Introduction: The Significance of this compound
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1][2] The title compound, this compound, is a versatile building block that allows for further functionalization at both the 2- and 4-positions of the pyrimidine ring, as well as at the acetyl group. Its synthesis, therefore, is of considerable interest to the drug discovery and development community. This guide will explore the primary synthetic strategies, focusing on efficiency, regioselectivity, and scalability.
Strategic Approaches to the Synthesis
The synthesis of this compound can be approached through several strategic disconnections. The most logical and widely applicable strategies involve the functionalization of a pre-existing pyrimidine core. This guide will focus on two primary pathways that have been substantiated by the literature:
-
Pathway A: Acylation of a Pyrimidine Precursor via an Organometallic Reagent. This is a highly convergent and reliable approach that involves the synthesis of a key intermediate, 2-chloro-4-cyanopyrimidine, followed by a Grignard reaction to introduce the acetyl group.
-
Pathway B: Palladium-Catalyzed Cross-Coupling Reactions. This modern approach utilizes the power of transition-metal catalysis to directly introduce the acetyl group or a precursor onto the pyrimidine ring, starting from the readily available 2,4-dichloropyrimidine.
The following sections will provide a detailed examination of each pathway, including the rationale for the chosen methodology, step-by-step protocols, and mechanistic insights.
Pathway A: Synthesis via Grignard Reaction with a Cyanopyrimidine Intermediate
This pathway is a robust and well-precedented method for the synthesis of pyrimidinyl ketones.[3] It proceeds in two main stages: the synthesis of 2-chloro-4-cyanopyrimidine and its subsequent conversion to the target ketone.
Stage 1: Synthesis of 2-Chloro-4-cyanopyrimidine
The synthesis of the crucial cyanopyrimidine intermediate can be achieved from readily available starting materials. Although various methods exist for the synthesis of cyanopyrimidines, a common route involves the cyanation of a corresponding chloropyrimidine.[4]
Experimental Protocol: Synthesis of 2-Chloro-4-cyanopyrimidine
A detailed protocol for the synthesis of the analogous 2-chloro-4-cyanopyridine is available and can be adapted for the pyrimidine system.[5][6]
-
Starting Material: 2,4-dichloropyrimidine.
-
Reagents: Sodium cyanide (NaCN) or potassium cyanide (KCN), a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2,4-dichloropyrimidine in DMSO, add sodium cyanide portion-wise at room temperature.
-
The reaction mixture is then heated to a moderate temperature (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-chloro-4-cyanopyrimidine.
-
Causality of Experimental Choices:
-
Choice of Cyanide Source: Sodium or potassium cyanide are effective nucleophiles for the displacement of the chloride ion.
-
Solvent Selection: Polar aprotic solvents like DMSO or DMF are excellent choices as they dissolve the reactants and facilitate the nucleophilic aromatic substitution (SNAr) reaction.
-
Regioselectivity: The reaction preferentially occurs at the C4 position of 2,4-dichloropyrimidine due to the higher electrophilicity of this position compared to the C2 position. This is a well-established principle in the chemistry of dichloropyrimidines.[7][8][9]
Stage 2: Grignard Reaction to form this compound
The conversion of the nitrile to the ketone is a classic transformation in organic synthesis, readily achieved through the use of an organometallic reagent like a Grignard reagent.
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the reaction of Grignard reagents with cyanopyrimidines.[3]
-
Starting Material: 2-chloro-4-cyanopyrimidine.
-
Reagents: Methylmagnesium bromide (CH3MgBr) solution in a suitable ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)), anhydrous THF, and an acidic workup solution (e.g., aqueous ammonium chloride or dilute hydrochloric acid).
-
Procedure:
-
Dissolve 2-chloro-4-cyanopyrimidine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution dropwise to the cooled solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Causality of Experimental Choices:
-
Grignard Reagent: Methylmagnesium bromide is the nucleophile of choice for introducing the methyl group of the acetyl moiety.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, so anhydrous conditions are crucial for the success of the reaction.
-
Inert Atmosphere: An inert atmosphere prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Acidic Workup: The acidic workup is necessary to hydrolyze the intermediate imine formed after the addition of the Grignard reagent to the nitrile, yielding the desired ketone.
Visualizing Pathway A:
Caption: Synthetic route to this compound via a cyanopyrimidine intermediate.
Pathway B: Synthesis via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they offer a powerful alternative for the construction of C-C bonds on heterocyclic systems.[10][11]
Stille Cross-Coupling
The Stille reaction involves the coupling of an organotin compound with an organic halide. In this context, 2,4-dichloropyrimidine can be coupled with an acetyl-containing organostannane.
Conceptual Protocol: Stille Coupling for the Synthesis of this compound
-
Starting Material: 2,4-dichloropyrimidine.
-
Reagents: Acetyltributylstannane ((CH3CO)Sn(Bu)3), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), a suitable solvent (e.g., toluene or dioxane), and potentially a ligand.
-
General Procedure:
-
A mixture of 2,4-dichloropyrimidine, acetyltributylstannane, and the palladium catalyst in the chosen solvent is heated under an inert atmosphere.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is worked up by filtration through celite to remove the catalyst, followed by extraction and purification by column chromatography.
-
Causality of Experimental Choices:
-
Catalyst: A palladium(0) catalyst is essential for the catalytic cycle of the Stille reaction.
-
Regioselectivity: Similar to the SNAr reaction, the oxidative addition of the palladium catalyst is generally favored at the more electrophilic C4 position of 2,4-dichloropyrimidine.[7][8][9] However, the selectivity can be influenced by the choice of catalyst and ligands.
-
Organostannane Reagent: Acetyltributylstannane serves as the source of the acetyl group. A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.
Heck Reaction and Subsequent Oxidation
An alternative cross-coupling strategy involves the Heck reaction to introduce a vinyl group, which can then be oxidized to the acetyl group.
Conceptual Protocol: Heck Reaction and Oxidation
-
Stage 1: Heck Reaction
-
Starting Material: 2,4-dichloropyrimidine.
-
Reagents: A vinylating agent such as butyl vinyl ether, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tolyl)3), a base (e.g., triethylamine), and a solvent (e.g., acetonitrile or DMF).
-
General Procedure: The reactants are heated under an inert atmosphere to effect the coupling reaction, yielding 2-chloro-4-vinylpyrimidine. The regioselectivity again favors the C4 position.[12][13]
-
-
Stage 2: Oxidation
-
Starting Material: 2-chloro-4-vinylpyrimidine.
-
Reagents: An oxidizing agent suitable for cleaving a double bond to a ketone, such as ozone (O3) followed by a reductive workup (e.g., with dimethyl sulfide), or a Wacker-type oxidation using a palladium catalyst and an oxidant like copper(II) chloride in the presence of water.
-
General Procedure: The vinylpyrimidine is subjected to the chosen oxidation conditions, followed by workup and purification to give the target ketone.
-
Visualizing Pathway B:
Caption: A two-step approach to this compound via a Heck reaction followed by oxidation.
Data Summary and Comparison of Pathways
| Parameter | Pathway A: Grignard Reaction | Pathway B: Cross-Coupling |
| Starting Material | 2,4-Dichloropyrimidine | 2,4-Dichloropyrimidine |
| Key Intermediates | 2-Chloro-4-cyanopyrimidine | 2-Chloro-4-vinylpyrimidine (Heck) |
| Number of Steps | 2 | 2 (Heck/Oxidation) or 1 (Stille) |
| Reagent Toxicity | Moderate (cyanide) | High (organotin in Stille) |
| Reliability | High, well-established chemistry | Can be catalyst and substrate dependent |
| Scalability | Generally good | Can be challenging due to catalyst cost and removal |
Conclusion and Future Perspectives
This technical guide has outlined two primary and scientifically sound synthetic pathways for the preparation of this compound. Pathway A, proceeding through a cyanopyrimidine intermediate and a Grignard reaction, represents a classic and reliable approach. Pathway B, utilizing modern palladium-catalyzed cross-coupling reactions, offers alternative and potentially more direct routes, albeit with considerations regarding catalyst cost and reagent toxicity.
The choice of the optimal synthetic route will depend on the specific requirements of the research or development program, including scale, cost, available equipment, and safety considerations. Future research may focus on developing more sustainable and atom-economical methods, such as direct C-H activation and acylation of the pyrimidine ring, to further streamline the synthesis of this important pharmaceutical intermediate.
References
- 1. growingscience.com [growingscience.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-(2-Chloropyrimidin-4-yl)ethanone: Starting Materials and Strategic Routes
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloropyrimidin-4-yl)ethanone is a pivotal intermediate in the synthesis of a multitude of biologically active molecules, particularly in the realm of kinase inhibitors for cancer therapy. Its strategic importance necessitates robust and efficient synthetic routes. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this key building block, with a detailed focus on the selection of starting materials and the underlying chemical principles. Three core synthetic strategies are delineated: functionalization of a pre-formed pyrimidine ring, construction of the pyrimidine nucleus from acyclic precursors, and the conversion of a C4-substituted pyrimidine precursor. Each strategy is presented with a critical analysis of its advantages and potential challenges, alongside detailed, field-proven experimental protocols.
Introduction: The Significance of this compound in Medicinal Chemistry
The pyrimidine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous FDA-approved drugs. The specific substitution pattern of this compound, featuring a reactive chlorine atom at the 2-position and an acetyl group at the 4-position, offers medicinal chemists a versatile platform for molecular elaboration. The 2-chloro group is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, alcohol, and thiol functionalities. The 4-acetyl group provides a handle for further modifications, such as transformations into more complex side chains or the introduction of pharmacophoric elements. This dual functionality makes it an invaluable precursor for the rapid generation of compound libraries in drug discovery campaigns.
Strategic Synthesis Pathways
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability and cost of starting materials, desired scale of synthesis, and the specific requirements for purity and yield. This guide will explore three primary, scientifically sound strategies.
Strategy 1: Functionalization of a Pre-formed Pyrimidine Ring from 2,4-Dichloropyrimidine
This convergent approach leverages the commercially available and relatively inexpensive starting material, 2,4-dichloropyrimidine. The core principle of this strategy lies in the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the one at the C2 position, allowing for regioselective functionalization.
Causality Behind Experimental Choices: The enhanced reactivity of the C4-chloro group is attributed to the greater electron-withdrawing effect of the nitrogen atom at position 1 on the adjacent C4 position, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack. This inherent reactivity difference is the cornerstone of achieving selectivity in the introduction of the acetyl group or its precursor.
Workflow for Strategy 1 ```dot digraph "Strategy 1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="2,4-Dichloropyrimidine"]; B [label="Selective C4-Acetylation"]; C [label="this compound"];
A -> B [label="Cross-Coupling or\nDirect Acylation"]; B -> C; }
Caption: Strategy 2: Pyrimidine Ring Construction.
Experimental Protocol: Condensation and Chlorination
This protocol involves the initial formation of a hydroxypyrimidine intermediate, followed by chlorination.
Part A: Synthesis of 1-(2-Hydroxypyrimidin-4-yl)ethanone
-
Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and urea (1.2 eq) in absolute ethanol.
-
Base Catalysis: Add a catalytic amount of a strong base, such as sodium ethoxide or potassium tert-butoxide, to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by TLC.
-
Work-up: Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid). The product may precipitate out of solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 1-(2-hydroxypyrimidin-4-yl)ethanone.
Part B: Chlorination of 1-(2-Hydroxypyrimidin-4-yl)ethanone
-
Reaction Setup: Suspend 1-(2-hydroxypyrimidin-4-yl)ethanone (1.0 eq) in an excess of phosphorus oxychloride (POCl3).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl3.
-
Work-up and Purification: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound. [1]
Parameter Value Reference/Rationale Starting Materials Ethyl acetoacetate, Urea Readily available and inexpensive acyclic precursors. Chlorinating Agent Phosphorus oxychloride (POCl3) Standard reagent for converting hydroxypyrimidines to chloropyrimidines. [1] Key Intermediate 1-(2-Hydroxypyrimidin-4-yl)ethanone Stable intermediate that is chlorinated in the final step. | Yield (Expected) | Good to Excellent | This is often a high-yielding two-step process. |
Strategy 3: Conversion of a 4-Substituted-2-chloropyrimidine
This highly efficient and direct strategy involves the conversion of a readily accessible 4-substituted-2-chloropyrimidine, such as 2-chloro-4-cyanopyrimidine, into the desired ketone. The Grignard reaction is a classic and powerful tool for this type of transformation.
Causality Behind Experimental Choices: The cyano group at the C4 position is an excellent electrophile for organometallic reagents like Grignard reagents. The reaction proceeds through a magnesium imine intermediate, which is then hydrolyzed to the corresponding ketone. This approach is often highly selective and avoids the use of protecting groups.
Workflow for Strategy 3
Caption: Strategy 3: Conversion from 2-Chloro-4-cyanopyrimidine.
Experimental Protocol: Grignard Reaction with 2-Chloro-4-cyanopyrimidine
-
Preparation of 2-Chloro-4-cyanopyrimidine: This starting material can be synthesized from 2,4-dichloropyrimidine by nucleophilic substitution with a cyanide salt (e.g., sodium cyanide or potassium cyanide) in a suitable solvent like DMSO.
-
Grignard Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, place a solution of 2-chloro-4-cyanopyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Grignard Reagent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of methylmagnesium bromide (CH3MgBr) in THF or diethyl ether (1.1 - 1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain this compound.
| Parameter | Value | Reference/Rationale |
| Starting Material | 2-Chloro-4-cyanopyrimidine | Can be prepared from 2,4-dichloropyrimidine. |
| Reagent | Methylmagnesium bromide (CH3MgBr) | Grignard reagent for the formation of the ketone. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Standard ethereal solvent for Grignard reactions. |
| Quenching Agent | Saturated aq. NH4Cl | Mildly acidic workup to hydrolyze the imine intermediate. |
| Yield (Expected) | Good | Grignard reactions on nitriles are generally efficient. |
Conclusion
The synthesis of this compound can be achieved through several viable and robust synthetic routes. The choice of the optimal strategy depends on a careful consideration of factors such as the cost and availability of starting materials, scalability, and the desired final purity.
-
Strategy 1 , starting from 2,4-dichloropyrimidine, is a convergent approach that benefits from a readily available starting material but may require careful optimization to ensure regioselectivity.
-
Strategy 2 , involving the de novo construction of the pyrimidine ring, offers excellent control over the substitution pattern and is often high-yielding, though it involves a two-step sequence.
-
Strategy 3 , the conversion of 2-chloro-4-cyanopyrimidine via a Grignard reaction, presents a highly direct and efficient route, provided the cyanopyrimidine precursor is readily accessible.
For drug development professionals, having a clear understanding of these synthetic pathways is crucial for making informed decisions regarding the sourcing and in-house production of this critical building block, ultimately impacting the timeline and cost-effectiveness of preclinical and clinical development programs.
References
Introduction: The Significance of 1-(2-Chloropyrimidin-4-yl)ethanone
An In-depth Technical Guide to the Physical Properties of 1-(2-Chloropyrimidin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 1312535-78-6) is a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. As a functionalized pyrimidine, it serves as a crucial building block for the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapeutic agents. The pyrimidine core is a privileged scaffold in drug development, appearing in numerous FDA-approved drugs. The chloro- and acetyl- substituents on this molecule provide reactive handles for a variety of chemical transformations, making it a versatile starting material.
A thorough understanding of the physical properties of this compound is paramount for its effective use in synthesis, formulation, and biological screening. These properties dictate its behavior in reaction media, its potential for purification, its stability, and its pharmacokinetic profile. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, outlines protocols for its experimental characterization, and offers insights grounded in established chemical principles.
Section 1: Chemical Identity and Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. It is critical to distinguish this compound from its structural isomer, 1-(2-Chloropyridin-4-yl)ethanone, as their properties differ significantly.
-
Chemical Name: this compound
-
SMILES Code: CC(=O)C1=CC=NC(Cl)=N1[2]
Chemical Structure Diagram
Caption: Figure 1: Structure of this compound.
Section 2: Core Physical Properties
The following table summarizes the available physical property data for this compound. A critical distinction is made between experimentally determined values and computationally predicted values. For a research-grade compound, many physical properties are initially estimated using computational models before being confirmed experimentally.
| Physical Property | Value | Data Type | Citation(s) |
| Physical Form | Solid | Reported | [1] |
| Boiling Point | 307.9 ± 15.0 °C (at 760 mmHg) | Predicted | [1][4] |
| Melting Point | Not available | - | |
| Density | 1.311 ± 0.06 g/cm³ | Predicted | [4] |
| pKa (Conjugate Acid) | -3.33 ± 0.20 | Predicted | [4] |
Section 3: Computational Data and Physicochemical Predictions
In modern drug development, in silico predictions of physicochemical properties are essential for early-stage assessment of a compound's drug-likeness. These parameters influence absorption, distribution, metabolism, and excretion (ADME).
| Parameter | Value | Significance in Drug Development | Citation(s) |
| Topological Polar Surface Area (TPSA) | 42.85 Ų | TPSA is a key predictor of drug absorption and brain penetration. A value < 140 Ų is generally favorable for good oral bioavailability. | [2] |
| LogP (Octanol-Water Partition Coeff.) | 1.33 | Indicates the lipophilicity of the molecule. A LogP between 1 and 3 is often targeted for optimal membrane permeability. | [4] |
| Consensus Log Po/w | 1.19 | The average of multiple computational methods, providing a more robust estimate of lipophilicity. | [2] |
| Number of H-bond Acceptors | 3 | Influences solubility and binding interactions. Conforms to Lipinski's Rule of Five (≤10). | [2] |
| Number of H-bond Donors | 0 | Influences solubility and binding interactions. Conforms to Lipinski's Rule of Five (≤5). | [2] |
| Number of Rotatable Bonds | 1 | Relates to conformational flexibility. A lower number (≤10) is generally associated with better oral bioavailability. | [2] |
These computational metrics suggest that this compound possesses a favorable profile for development as a drug lead or intermediate, warranting further experimental validation.
Section 4: Methodologies for Experimental Characterization
The absence of extensive published experimental data necessitates a clear framework for its determination. The following are standard, authoritative protocols that a researcher would employ to characterize this compound.
Workflow for Physical Property Determination
Caption: Figure 2: Workflow for experimental characterization.
Melting Point Determination (Capillary Method)
Expertise & Rationale: The melting point is a fundamental indicator of purity. A sharp, well-defined melting range suggests a highly pure substance, while a broad or depressed range indicates the presence of impurities. The capillary method is a standard, reliable technique requiring minimal sample.
Protocol:
-
Sample Preparation: Finely powder a small amount (2-3 mg) of dry this compound.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder to pack a small amount of sample into the closed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the predicted melting point (if available) or a literature value for a similar structure.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂.
-
Trustworthiness: The protocol's validity is ensured by using a calibrated thermometer or apparatus. Calibration is typically performed using certified standards with known melting points (e.g., benzophenone, caffeine).
Solubility Assessment
Expertise & Rationale: Solubility data is critical for selecting appropriate solvents for chemical reactions, purification (crystallization), and formulation. A qualitative assessment across a range of solvents with varying polarities provides a practical solubility profile.
Protocol:
-
Solvent Selection: Prepare vials containing 1 mL of various standard laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran, Hexanes).
-
Sample Addition: Add a pre-weighed amount of this compound (e.g., 10 mg) to each vial.
-
Observation:
-
Vortex or stir each vial vigorously for 1-2 minutes at room temperature.
-
Visually inspect for dissolution. Classify as:
-
Freely Soluble: No solid particles visible.
-
Sparingly Soluble: Majority of solid has dissolved, but some remains.
-
Insoluble: No apparent dissolution.
-
-
-
Heating (Optional): For samples that are sparingly soluble or insoluble, gently heat the vial to determine if solubility increases with temperature.
Trustworthiness: This protocol provides a self-validating qualitative assessment. For quantitative data, a more rigorous protocol involving saturation and concentration measurement (e.g., via HPLC or UV-Vis) would be required.
Spectroscopic Analysis
Expertise & Rationale: Spectroscopic analysis provides unambiguous confirmation of the chemical structure. Each technique offers complementary information.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the number and connectivity of hydrogen atoms. For this compound, one would expect:
-
A singlet for the methyl protons (-CH₃) around δ 2.5-2.8 ppm.
-
Two doublets in the aromatic region (δ 7.5-9.0 ppm) corresponding to the two protons on the pyrimidine ring. The coupling constants would confirm their ortho relationship.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton. Key expected signals include:
-
A signal for the carbonyl carbon (C=O) in the downfield region (δ > 190 ppm).
-
Four distinct signals for the pyrimidine ring carbons.
-
A signal for the methyl carbon (-CH₃) in the upfield region (δ ~25-30 ppm).
-
-
MS (Mass Spectrometry): Confirms the molecular weight. In Electrospray Ionization (ESI) mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 157.57. A characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2 peaks) would provide definitive evidence of its presence.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups. A strong absorption band around 1690-1710 cm⁻¹ would be indicative of the aryl ketone carbonyl (C=O) stretch.
Section 5: Safety and Handling
Professional diligence requires strict adherence to safety protocols when handling any chemical intermediate.
-
Signal Word: Warning[1]
-
GHS Pictogram: GHS07 (Harmful)[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Storage: Store at room temperature in a dry, well-ventilated area, preferably under an inert atmosphere.[1][4]
Conclusion
This compound is a valuable building block whose full experimental characterization is not yet widely published. This guide consolidates the available high-quality computational and supplier-reported data, providing a strong foundation for its use. Crucially, it also provides the authoritative experimental frameworks that researchers in the field must use to validate these properties. By transparently distinguishing between predicted and confirmed data and by detailing the protocols for experimental determination, this document serves as a practical and trustworthy resource for scientists advancing the frontiers of medicinal chemistry.
References
1-(2-Chloropyrimidin-4-yl)ethanone safety and handling
An In-depth Technical Guide to the Safe Handling of 1-(2-Chloropyrimidin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic building block increasingly utilized in medicinal chemistry and drug development. Its reactive nature, stemming from the electrophilic pyrimidine ring activated by a chlorine atom and a ketone group, makes it a valuable intermediate for synthesizing a diverse range of pharmaceutical compounds. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in established laboratory safety principles and data from analogous chemical structures. The objective is to empower researchers to work with this compound safely and effectively, minimizing risks to both personnel and the laboratory environment.
Chemical and Physical Properties
A foundational aspect of safe handling is understanding the substance's intrinsic properties. While exhaustive experimental data for this compound is not publicly available, information from suppliers and computational predictions provide a working profile.
| Property | Value | Source |
| CAS Number | 144873-61-0 | - |
| Molecular Formula | C₆H₅ClN₂O | [1][2] |
| Molecular Weight | 156.57 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point | ~307.9 °C at 760 mmHg (Predicted) | [1] |
| Storage Temperature | Room Temperature, under inert atmosphere | [1][2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential health effects.
GHS Pictogram:
Signal Word: Warning [1]
Hazard Statements:
-
H302: Harmful if swallowed. [1] Ingestion can lead to systemic toxicity.
-
H315: Causes skin irritation. [1] Direct contact can cause redness, itching, and inflammation.
-
H319: Causes serious eye irritation. [1] Contact with eyes can result in significant and potentially lasting damage.
-
H335: May cause respiratory irritation. [1] Inhalation of dust or powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
Exposure Controls and Personal Protective Equipment (PPE)
The principle of minimizing exposure is paramount. A multi-layered approach, combining engineering controls and appropriate PPE, is essential for the safe handling of this compound.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[4]
-
Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[4]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use.[3] | To prevent skin contact and subsequent irritation. |
| Eye Protection | Safety glasses with side shields or splash-proof goggles. A face shield should be worn where there is a significant risk of splashing.[3] | To protect against eye irritation and serious damage from dust or splashes. |
| Skin and Body Protection | A flame-retardant laboratory coat. Additional protective clothing, such as aprons or sleeves, may be necessary for larger-scale operations.[3] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | For routine handling within a fume hood, respiratory protection is not typically required. In the event of a spill or if working outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[3] | To prevent respiratory tract irritation from inhaled dust. |
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is critical to preventing accidental exposure and maintaining the integrity of the compound.
General Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (or equivalent safety information) and have the correct PPE.
-
Weighing: Weigh the solid compound in a chemical fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Addition to Reaction: Add the compound to the reaction vessel slowly and carefully to avoid generating dust.
-
Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Spill Response
A minor spill of this compound can be managed by trained laboratory personnel. A major spill will require assistance from the institution's environmental health and safety (EHS) department.
Protocol for a Minor Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operational.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth.
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with a detergent solution, followed by a water rinse.[5][6]
-
Waste Disposal: Seal and label the hazardous waste container for disposal according to institutional and local regulations.
Waste Disposal
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[3]
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless directed to do so by your institution's EHS department.
-
Arrange for disposal through a licensed hazardous waste contractor.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its potential hazards demand a high level of respect and care. By understanding its properties, implementing robust engineering controls, consistently using the correct personal protective equipment, and adhering to established safe handling protocols, researchers can mitigate the risks associated with its use. A proactive and informed approach to safety is the cornerstone of successful and responsible scientific research.
References
- 1. This compound | 1312535-78-6 [sigmaaldrich.com]
- 2. This compound|lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 6. How to safely clean up a chemotherapy or hazardous drug spill - Pharma ChoicePharma Choice [pharma-choice.com]
1-(2-Chloropyrimidin-4-yl)ethanone solubility data
An In-depth Technical Guide to the Solubility Profile of 1-(2-Chloropyrimidin-4-yl)ethanone for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Solubility is a critical determinant of a compound's developability, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS: 1312535-78-6), a heterocyclic ketone of significant interest as a building block in medicinal chemistry. In the absence of publicly available, experimentally-derived solubility data for this specific molecule, this document serves as a practical whitepaper, equipping researchers with the foundational knowledge and detailed protocols necessary to generate this crucial data. We will delve into the theoretical underpinnings of solubility, differentiate between kinetic and thermodynamic measurements, and provide a validated, step-by-step protocol for the authoritative shake-flask method.
Introduction: The Significance of this compound and Its Solubility
This compound is a substituted pyrimidine that serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutic agents. Its chemical structure, featuring a reactive chloro-substituent and a ketone moiety, allows for diverse downstream chemical modifications.
However, the utility of this or any chemical intermediate is fundamentally linked to its solubility. Poor solubility can create significant bottlenecks throughout the drug discovery pipeline, leading to:
-
Unreliable bioassay results: Compound precipitation in assay media can lead to inaccurate structure-activity relationship (SAR) data.[1][2][3]
-
Difficulties in purification and formulation: Low solubility complicates crystallization, chromatography, and the development of suitable dosage forms.
-
Poor or erratic bioavailability: A drug must be in solution to be absorbed. Low aqueous solubility is a primary cause of failure for many promising drug candidates.[1][3][4]
Therefore, a thorough understanding and accurate measurement of the solubility of this compound is not an academic exercise but a critical first step in its application for drug development.
Physicochemical Properties Overview
Before proceeding to experimental determination, it is essential to review the known physicochemical properties of the target compound. These parameters provide a theoretical basis for anticipating its solubility behavior.
| Property | Value | Source |
| CAS Number | 1312535-78-6 | |
| Molecular Formula | C₆H₅ClN₂O | [5][6] |
| Molecular Weight | 156.57 g/mol | [5][6] |
| Physical Form | Solid | |
| Predicted LogP | 1.33 | [5] |
| Topological Polar Surface Area (TPSA) | 42.85 Ų | [5][6] |
| Predicted Boiling Point | 307.9 ± 15.0 °C | [5] |
The predicted LogP of 1.33 suggests a moderate lipophilicity, indicating that while it may favor organic solvents, it should possess some degree of aqueous solubility. The TPSA, a correlate of hydrogen bonding capacity, further supports the potential for interaction with polar solvents.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
When discussing solubility, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility. The choice of which to measure depends on the stage of research.[4][7]
-
Kinetic Solubility: This is a high-throughput measurement typically used in early-stage discovery.[1][4] It measures the concentration at which a compound, predissolved in an organic solvent like dimethyl sulfoxide (DMSO), precipitates when added to an aqueous buffer.[2][8] While fast, this method can often overestimate the true solubility because it may not represent a stable equilibrium state.[7]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the concentration of a solute in a saturated solution in equilibrium with the solid phase at a specific temperature and pressure.[9] It is the gold-standard measurement for lead optimization and pre-formulation studies, as it reflects the stable state of the system.[1][10] The shake-flask method is the most reliable technique for determining thermodynamic solubility.[10]
For the purposes of establishing a definitive, reliable solubility profile for a key intermediate like this compound, determining its thermodynamic solubility is paramount.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is considered the most reliable and widely used technique for measuring thermodynamic solubility.[10][11] The principle is straightforward: an excess of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium, after which the concentration of the dissolved compound in the supernatant is quantified.
Materials and Equipment
-
This compound (solid, purity >95%)
-
Selected solvents (e.g., pH 7.4 Phosphate-Buffered Saline (PBS), Simulated Gastric Fluid (SGF, pH 1.2), Dichloromethane, Ethyl Acetate, Ethanol, Acetonitrile)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control (e.g., 25 °C and 37 °C)
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Calibrated pipettes and standard lab glassware
Step-by-Step Methodology
This protocol is designed as a self-validating system to ensure accuracy and reproducibility.
Step 1: Preparation of Solutions
-
Prepare the required aqueous buffers (e.g., PBS pH 7.4). Filter all aqueous media through a 0.45 µm filter before use.[2]
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or DMSO) for creating HPLC calibration standards.
Step 2: Sample Preparation
-
Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical to ensure a saturated solution is formed.[10] A good starting point is ~5-10 mg of solid per 1 mL of solvent.
-
Record the exact mass of the compound added.
-
Add a precise volume of the chosen solvent (e.g., 2 mL) to the vial.
-
Prepare each solvent condition in triplicate to assess variability.
Step 3: Equilibration (The "Shake" Phase)
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the suspensions for a minimum of 24 hours.[1] For compounds that may be slow to equilibrate, extending this to 48 or 72 hours is recommended.[8] The goal is to ensure the concentration of the dissolved solute reaches a plateau, signifying equilibrium.[9]
-
At the end of the incubation, visually inspect the vials to confirm that excess solid remains. This is the primary validation that a saturated solution has been achieved.
Step 4: Sample Separation and Dilution
-
Remove the vials from the shaker and let them stand for 1-2 hours to allow the solid material to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved solid particles.
-
Perform a serial dilution of the filtrate with the appropriate mobile phase to bring the concentration within the linear range of the HPLC calibration curve.
Step 5: Quantification by HPLC
-
Develop a validated HPLC method (e.g., reverse-phase C18 column) capable of resolving and quantifying this compound.
-
Generate a calibration curve using at least five standards prepared from the stock solution. The curve should demonstrate excellent linearity (R² > 0.999).
-
Inject the diluted samples and determine their concentration by interpolating from the calibration curve.
Step 6: Data Analysis
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Average the results from the triplicate samples for each solvent.
-
Report the final thermodynamic solubility in standard units, such as mg/mL or µg/mL.
Workflow Visualization
The following diagram illustrates the key stages of the Shake-Flask Thermodynamic Solubility protocol.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Interpreting and Applying the Solubility Data
Once determined, the solubility data for this compound will directly inform its use in research and development.
-
Aqueous Solubility (e.g., in PBS pH 7.4): This is the most critical parameter for biological applications. A value below 10 µg/mL may signal future challenges with bioavailability and require formulation strategies like salt formation or amorphous solid dispersions.
-
pH-Dependent Solubility (e.g., SGF vs. PBS): Comparing solubility at different pH values reveals whether the compound is ionizable. This is key to predicting its absorption profile in the gastrointestinal tract.
-
Organic Solvent Solubility: This data is vital for synthetic chemists. It informs the choice of solvents for reaction setups, workups, and, most importantly, for purification by crystallization. High solubility in a solvent like ethyl acetate paired with low solubility in a non-polar solvent like heptane would suggest a viable solvent/anti-solvent system for recrystallization.
Conclusion
While direct solubility data for this compound is not readily published, this guide provides the authoritative framework and experimental protocol necessary for any research organization to generate this mission-critical information. By diligently applying the gold-standard shake-flask method, researchers can obtain reliable thermodynamic solubility data. This enables informed decisions in reaction optimization, purification, bioassay design, and formulation, ultimately de-risking and accelerating the journey from chemical intermediate to viable drug candidate.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. This compound|lookchem [lookchem.com]
- 6. 1312535-78-6 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 1-(2-Chloropyrimidin-4-yl)ethanone: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of a vast array of therapeutic agents. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems, making it a privileged structure in drug discovery. Within this class of heterocyclic compounds, 1-(2-Chloropyrimidin-4-yl)ethanone has emerged as a pivotal building block, offering a versatile platform for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical identity and properties to its synthesis, reactivity, and critical applications in the pharmaceutical industry.
Chemical Identity and Physicochemical Properties
Properly identifying and characterizing a chemical entity is the foundation of its successful application in research and development. This section details the nomenclature and key physicochemical properties of this compound.
IUPAC Name and Chemical Identifiers
The formal IUPAC name for this compound is 1-(2-chloropyrimidin-4-yl)ethan-1-one . It is also commonly referred to as this compound. For unambiguous identification, the following identifiers are crucial:
| Identifier | Value |
| CAS Number | 1312535-78-6 |
| Molecular Formula | C₆H₅ClN₂O |
| Molecular Weight | 156.57 g/mol |
| Canonical SMILES | CC(=O)c1cncc(n1)Cl |
| InChI Key | ITCRDUUQMVEFAV-UHFFFAOYSA-N |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| Physical Form | Solid | |
| Boiling Point (Predicted) | 307.9 ± 15.0 °C at 760 mmHg | |
| Storage Temperature | Room Temperature |
It is important to note that the boiling point is a predicted value and should be treated as an estimation. The compound's solid nature at room temperature simplifies its handling and storage.
Synthesis of this compound
Conceptual Synthetic Pathway
The likely synthetic route to this compound involves a two-step process starting from a commercially available pyrimidine derivative.
Caption: Conceptual synthesis of this compound.
Detailed Experimental Protocol (Adapted from Pyridine Analogue Synthesis)
This protocol is adapted from the well-documented synthesis of 1-(2-chloropyridin-4-yl)ethanone and is expected to be highly effective for the pyrimidine target[1].
Step 1: Formation of the Grignard Adduct
-
To a solution of 2-chloro-4-(N-methoxy-N-methylcarbamoyl)pyrimidine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of methylmagnesium bromide (CH₃MgBr) in THF (typically 3M, ~3 equivalents) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight to ensure complete formation of the intermediate complex.
Causality Behind Experimental Choices:
-
Weinreb Amide: The use of a Weinreb amide (N-methoxy-N-methylamide) is crucial as it forms a stable chelated intermediate with the Grignard reagent, preventing the common side reaction of over-addition to form a tertiary alcohol.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, anhydrous solvents and an inert atmosphere are essential to prevent quenching of the reagent and ensure high reaction yields.
-
Low Temperature: The initial addition at 0 °C helps to control the exothermicity of the Grignard reaction, minimizing potential side reactions.
Step 2: Hydrolysis and Product Isolation
-
After the reaction is complete (monitored by a suitable technique like TLC or LC-MS), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure 1-(2-chloropyridin-4-yl)ethanone[1].
Self-Validating System:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material.
-
The final product's identity and purity can be confirmed by analytical techniques such as NMR, IR, and mass spectrometry, as detailed in Section 4.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by the presence of three key functional groups: the chloro substituent on the pyrimidine ring, the ketone carbonyl group, and the pyrimidine ring itself. This trifecta of reactivity makes it a valuable and versatile intermediate in the synthesis of pharmaceutical agents.
Key Chemical Transformations
Caption: Key reactive sites of this compound.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, which is a cornerstone of its utility in building molecular diversity.
-
Ketone Chemistry: The ethanone moiety can undergo a plethora of classical ketone reactions. These include reduction to the corresponding alcohol, reductive amination to form amines, and condensation reactions (e.g., aldol, Claisen-Schmidt) to build more complex carbon skeletons.
-
Cross-Coupling Reactions: The chloro-substituted pyrimidine ring can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Application as a Pharmaceutical Intermediate
The utility of such building blocks lies in their ability to be elaborated into complex molecules that can interact with specific biological targets. The 2-chloro substituent acts as a handle for introducing functionalities that can form key interactions (e.g., hydrogen bonds) with the target protein, while the ethanone group can be modified to modulate solubility, metabolic stability, and other pharmacokinetic properties. For example, 1-(2-Chloro-4-pyridinyl)ethanone is used in the synthesis of pyrimidine derivatives that act as hSMG-1 inhibitors for cancer treatment[1].
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the structure and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, published dataset for the pyrimidine compound is not available, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the two aromatic protons on the pyrimidine ring.
-
Methyl Protons (-CH₃): A singlet at approximately δ 2.5-2.7 ppm.
-
Pyrimidine Protons: Two doublets in the aromatic region (typically δ 7.0-9.0 ppm), with coupling constants characteristic of their positions on the pyrimidine ring.
¹³C NMR: The carbon NMR spectrum will provide information on all six carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 195-200 ppm.
-
Pyrimidine Carbons: Signals in the aromatic region (δ 120-170 ppm). The carbon bearing the chlorine atom will be significantly shifted.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around δ 25-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl group.
-
C=O Stretch: A strong, sharp peak in the range of 1680-1710 cm⁻¹.
-
C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ corresponding to the methyl group.
-
C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyrimidine ring.
-
C-Cl Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z 156, with a characteristic M+2 peak at m/z 158 with roughly one-third the intensity, confirming the presence of a single chlorine atom.
-
Fragmentation: A prominent fragment would likely be observed at m/z 141, corresponding to the loss of a methyl radical (•CH₃). Another significant fragment would be the acetyl cation [CH₃CO]⁺ at m/z 43.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on available safety data for analogous compounds, this compound is expected to have the following hazards:
-
GHS Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid:
-
If Swallowed: Rinse mouth and seek medical attention.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If Inhaled: Move to fresh air and keep at rest in a position comfortable for breathing.
-
Conclusion
This compound is a strategically important building block in medicinal chemistry and drug development. Its well-defined chemical properties, accessible synthesis, and versatile reactivity make it an invaluable tool for the construction of novel, biologically active molecules. A thorough understanding of its chemistry, as outlined in this guide, is essential for researchers and scientists aiming to leverage its potential in the ongoing quest for new and improved therapeutics. The continued exploration of the synthetic utility of this and related chloropyrimidine intermediates will undoubtedly contribute to the advancement of pharmaceutical sciences.
References
Spectroscopic Characterization of 1-(2-Chloropyrimidin-4-yl)ethanone: A Technical Guide
Introduction
Molecular Structure
The structural formula of 1-(2-chloropyrimidin-4-yl)ethanone, with the systematic numbering used for NMR assignments, is depicted below.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical, as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving complex coupling patterns.
-
¹H NMR Acquisition:
-
Perform a standard one-pulse experiment.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon atom.
-
A larger number of scans (typically 128 or more) will be required due to the low natural abundance of the ¹³C isotope.
-
A wider spectral width is necessary compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons on the pyrimidine ring and the three protons of the methyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | 8.8 - 9.0 | Doublet (d) | ~5.0 | 1H |
| H5 | 7.5 - 7.7 | Doublet (d) | ~5.0 | 1H |
| -CH₃ (C9) | 2.6 - 2.8 | Singlet (s) | - | 3H |
Analysis and Rationale:
-
Aromatic Protons (H5 and H6): The pyrimidine ring is an electron-deficient system, which deshields the ring protons, causing them to resonate at a high chemical shift (downfield). H6 is adjacent to a nitrogen atom, leading to a more pronounced downfield shift compared to H5. The ortho-coupling between H5 and H6 is expected to result in a doublet for each signal with a coupling constant of approximately 5.0 Hz.
-
Methyl Protons (-CH₃): The protons of the acetyl methyl group are adjacent to a carbonyl group, which is electron-withdrawing. This deshielding effect shifts the signal downfield relative to a typical alkane methyl group. As there are no adjacent protons, the signal will appear as a singlet.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit six distinct signals, corresponding to the six unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C7) | 195 - 200 | The carbonyl carbon of a ketone typically resonates in this downfield region. |
| C2 | 160 - 165 | This carbon is attached to a chlorine atom and two nitrogen atoms, leading to significant deshielding. |
| C4 | 155 - 160 | This carbon is part of the electron-deficient pyrimidine ring and is bonded to the acetyl group. |
| C6 | 150 - 155 | This aromatic carbon is adjacent to a nitrogen atom, resulting in a downfield shift. |
| C5 | 120 - 125 | This is the most upfield of the aromatic carbons. |
| -CH₃ (C9) | 25 - 30 | The methyl carbon of the acetyl group. |
Analysis and Rationale:
-
Carbonyl Carbon (C7): The carbon of the ketone functional group is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization, placing it at the lowest field in the spectrum.
-
Pyrimidine Ring Carbons (C2, C4, C5, C6): The chemical shifts of the pyrimidine carbons are influenced by the electronegativity of the nitrogen atoms and the chlorine substituent. C2, being bonded to two nitrogens and a chlorine, is expected to be the most deshielded of the ring carbons. C4 and C6 are also significantly deshielded due to their proximity to nitrogen atoms. C5, being further from the electronegative atoms, will resonate at the most upfield position among the ring carbons.
-
Methyl Carbon (C9): The acetyl methyl carbon is expected in the typical range for such a functional group.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl group and the aromatic ring system.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.
-
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3100 - 3000 | C-H stretch (aromatic) | Medium |
| ~2950 - 2850 | C-H stretch (methyl) | Weak |
| ~1700 | C=O stretch (ketone) | Strong |
| ~1600 - 1450 | C=C and C=N stretch (pyrimidine ring) | Medium to Strong |
| ~1250 | C-N stretch | Medium |
| ~850 - 750 | C-Cl stretch | Medium |
Analysis and Rationale:
-
C=O Stretch: The most characteristic absorption will be a strong, sharp peak around 1700 cm⁻¹ due to the stretching vibration of the carbonyl group of the ketone.
-
Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the pyrimidine ring.
-
Aliphatic C-H Stretch: Weaker bands corresponding to the C-H stretching of the methyl group are expected just below 3000 cm⁻¹.
-
Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring will give rise to a series of medium to strong absorptions in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: A medium intensity band in the fingerprint region, typically between 850 and 750 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a prominent protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which would provide more extensive fragmentation.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their m/z. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
-
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₆H₅ClN₂O, with a monoisotopic mass of 156.0141 Da.
| m/z (predicted) | Ion Formula | Interpretation |
| 157.0219 / 159.0190 | [C₆H₆ClN₂O]⁺ | Protonated molecule [M+H]⁺ with characteristic ~3:1 isotopic pattern for one chlorine atom. |
| 142.0000 / 144.9971 | [C₅H₃ClN₂O]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |
| 114.0061 / 116.0032 | [C₄H₃ClN₂]⁺ | Loss of acetyl radical (•COCH₃) from the molecular ion. |
| 111.0243 / 113.0214 | [C₅H₄ClN]⁺ | Fragmentation of the pyrimidine ring. |
| 43.0184 | [C₂H₃O]⁺ | Acetyl cation [CH₃CO]⁺. |
Predicted Fragmentation Pathway:
Figure 2: Predicted major fragmentation pathways for this compound in ESI-MS.
Analysis and Rationale:
-
Molecular Ion: In ESI-MS, the protonated molecule [M+H]⁺ will be observed at m/z 157. The presence of a chlorine atom will result in a characteristic isotopic peak at m/z 159 ([M+H+2]⁺) with an intensity of approximately one-third of the m/z 157 peak, confirming the presence of one chlorine atom.
-
α-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond between the carbonyl carbon and the adjacent carbon (α-cleavage). This can lead to the formation of a stable acylium ion, [CH₃CO]⁺, at m/z 43.
-
Loss of Methyl Radical: The loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 142/144.
-
Loss of Ketene: Another possible fragmentation is the loss of a neutral ketene molecule (CH₂=C=O) via a McLafferty rearrangement if a gamma-hydrogen is available, although this is not possible for this specific structure. However, loss of the entire acetyl group as a radical is plausible.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, offers a robust framework for the characterization of this important synthetic intermediate. While the presented data is based on well-established spectroscopic principles and predictions, it is imperative for researchers to acquire experimental data on their synthesized material to confirm its identity and purity unequivocally. The information contained herein should serve as a reliable reference for interpreting such experimental results.
Methodological & Application
Synthesis of 1-(2-Chloropyrimidin-4-yl)ethanone from 2,4-Dichloropyrimidine via Palladium-Catalyzed Negishi Cross-Coupling
An Application Guide for Researchers
Abstract: This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(2-chloropyrimidin-4-yl)ethanone, a valuable building block in medicinal chemistry. Starting from the commercially available 2,4-dichloropyrimidine, this guide details a regioselective Negishi cross-coupling reaction. We delve into the mechanistic underpinnings of the reaction, explain the rationale behind key experimental choices, and offer a detailed, step-by-step procedure from reaction setup to product purification and characterization. This document is intended for researchers, chemists, and professionals in drug discovery and development seeking a reliable and scalable method for accessing this important chemical intermediate.
Introduction and Strategic Overview
Substituted pyrimidines are cornerstone scaffolds in modern pharmaceuticals, appearing in blockbuster drugs like Gleevec and Crestor.[1] The title compound, this compound, serves as a versatile intermediate, featuring two distinct reactive sites: a ketone for further elaboration and a chloro-substituent amenable to nucleophilic aromatic substitution or further cross-coupling.
The synthesis of this target molecule from 2,4-dichloropyrimidine presents a challenge of regioselectivity. The two chlorine atoms on the pyrimidine ring exhibit differential reactivity. In palladium-catalyzed cross-coupling reactions, the C4 position is generally more susceptible to oxidative addition than the C2 position, providing a strategic handle for selective functionalization.[1]
To achieve the desired C-C bond formation, we employ the Negishi cross-coupling reaction. This choice is deliberate; the Negishi reaction is renowned for its high functional group tolerance, broad substrate scope, and the relatively high reactivity of its organozinc nucleophiles, which often allows for milder reaction conditions compared to alternatives like Grignard-based couplings.[2][3][4] This protocol leverages these advantages to achieve a clean, high-yielding synthesis.
The Chemical Principle: Negishi Cross-Coupling
The Negishi coupling is a powerful transition-metal-catalyzed reaction that forges a carbon-carbon bond between an organozinc compound and an organic halide or triflate.[5][6] The reaction is typically catalyzed by a palladium(0) or nickel(0) complex.[3] For this synthesis, a palladium catalyst is selected for its superior functional group tolerance and generally higher yields in complex systems.[3]
The overall transformation is:
2,4-Dichloropyrimidine + Acetylzinc Reagent --(Pd Catalyst)--> this compoundThe Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[4][5][7]
-
Oxidative Addition: The cycle begins with the electron-rich Pd(0) catalyst inserting into the carbon-chlorine bond of the organic halide. Due to the higher reactivity of the C4 position, this occurs selectively at the 4-position of 2,4-dichloropyrimidine to form a Pd(II) intermediate.[7][8]
-
Transmetalation: The organozinc reagent (acetylzinc chloride) transfers its organic group (acetyl) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[4][8]
-
Reductive Elimination: This is the final, product-forming step. The two organic ligands on the palladium center couple, forming the C-C bond of the desired product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Negishi Coupling | NROChemistry [nrochemistry.com]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Application Notes and Protocols: The Reaction of 1-(2-Chloropyrimidin-4-yl)ethanone with Amines in the Synthesis of 2,4-Disubstituted Pyrimidine Scaffolds
Introduction
The pyrimidine core is a ubiquitous and privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Derivatives of 2-aminopyrimidine, in particular, are prominent in numerous FDA-approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3] The synthesis of these crucial motifs often relies on the nucleophilic aromatic substitution (SNAr) of activated chloropyrimidines. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of 1-(2-chloropyrimidin-4-yl)ethanone with various amines to generate a diverse library of 1-(2-(substituted-amino)pyrimidin-4-yl)ethanone derivatives.
The presence of the electron-withdrawing acetyl group at the 4-position of the pyrimidine ring significantly activates the chlorine atom at the 2-position towards nucleophilic attack.[4] This electronic feature, coupled with the inherent electron-deficient nature of the pyrimidine ring, facilitates a facile SNAr reaction under relatively mild conditions, making this a robust and versatile transformation in drug discovery programs.[5] This guide will delve into the mechanistic underpinnings of this reaction, provide detailed and validated protocols for its execution with different classes of amines, and offer insights into the characterization of the resulting products.
Mechanistic Overview: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a well-established two-step addition-elimination mechanism characteristic of nucleophilic aromatic substitution.[6]
-
Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring, which bears the chlorine leaving group. This attack is favored due to the inductive and mesomeric electron-withdrawing effects of the ring nitrogen atoms and the acetyl group. This initial step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the elimination of the chloride ion from the Meisenheimer complex, yielding the final 2-aminopyrimidine product.
The overall workflow for this synthetic transformation is depicted in the following diagram:
References
- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 3. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
The Versatile Building Block: Harnessing 1-(2-Chloropyrimidin-4-yl)ethanone in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer to antiviral drugs. Its prevalence stems from its ability to engage in critical hydrogen bonding interactions with biological targets and its bioisosteric relationship with other aromatic systems. Within the vast chemical space of pyrimidine derivatives, 1-(2-Chloropyrimidin-4-yl)ethanone emerges as a particularly valuable and versatile building block. The presence of a reactive chlorine atom at the 2-position, an acetyl group at the 4-position, and the inherent electron-deficient nature of the pyrimidine ring provides a unique combination of functionalities that can be strategically exploited in the synthesis of complex molecular architectures, most notably in the development of kinase inhibitors. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount before employing any chemical reagent.
| Property | Value | Reference |
| CAS Number | 1312535-78-6 | |
| Molecular Formula | C₆H₅ClN₂O | |
| Molecular Weight | 156.57 g/mol | |
| Appearance | Solid | |
| Boiling Point | 307.9 ± 15.0 °C at 760 mmHg | |
| Storage Temperature | Room Temperature |
Safety and Handling: this compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[1]
Always consult the full Safety Data Sheet (SDS) before use. Proper disposal of hazardous waste is crucial and must be carried out in accordance with local, state, and federal regulations.[1]
Chemical Reactivity and Mechanistic Rationale
The synthetic utility of this compound is primarily dictated by the reactivity of the chlorine atom at the C2 position and the acetyl group at the C4 position. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the chloro-substituted carbons electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is the primary site for nucleophilic attack. This is due to the significant electron deficiency at this position, which is further enhanced by the adjacent nitrogen atoms. The general mechanism proceeds through a Meisenheimer-like intermediate. The acetyl group at C4 also influences the reactivity, potentially through steric hindrance and by further modulating the electronic properties of the ring.
References
Application Note: 1-(2-Chloropyrimidin-4-yl)ethanone as a Versatile Building Block for Kinase Inhibitor Synthesis
Abstract: Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrimidine ring is a privileged scaffold in this field, frequently serving as the core of many FDA-approved drugs.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on the use of 1-(2-chloropyrimidin-4-yl)ethanone, a key heterocyclic building block, for the synthesis of 2,4-disubstituted pyrimidine-based kinase inhibitors. We present its physicochemical properties, explore its synthetic utility in key cross-coupling reactions, provide detailed experimental protocols, and contextualize its application through examples of relevant kinase inhibitor classes.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
Protein kinases regulate the majority of cellular pathways by catalyzing the phosphorylation of specific protein substrates. Their aberrant activity is a hallmark of many cancers, making them prime therapeutic targets.[2] The pyrimidine nucleus is a recurring motif in kinase inhibitor design, largely due to its bioisosteric relationship with the adenine core of ATP, which allows it to form crucial hydrogen bond interactions within the kinase hinge region.[4][5]
The 2,4-disubstituted pyrimidine framework, in particular, offers an ideal vectoral arrangement for substituents to probe different pockets of the ATP-binding site, enabling the development of highly potent and selective inhibitors.[6][7][8] Compounds based on this scaffold have shown efficacy against a wide range of kinases, including Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Aurora kinases.[7][9][10][11] this compound is an exemplary starting material for accessing this chemical space. Its C2-chloro group provides a reactive handle for substitution, while the C4-acetyl group can be used for further derivatization or as a key pharmacophoric element.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental for reaction design and optimization.
| Property | Value | Reference |
| CAS Number | 1312535-78-6 | [12] |
| Molecular Formula | C₆H₅ClN₂O | [12] |
| Molecular Weight | 156.57 g/mol | [12][13] |
| Appearance | Solid | |
| Boiling Point | 307.9 ± 15.0 °C at 760 mmHg | |
| InChI Key | ITCRDUUQMVEFAV-UHFFFAOYSA-N | [12] |
| Purity | Typically ≥95% | [13] |
| Storage | Store at room temperature | [13] |
Synthetic Utility and Key Reactions
The synthetic value of this compound lies in the differential reactivity of its C2 and C4 positions. The C2 position is substituted with a chlorine atom, an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[14][15] The C4-acetyl group offers a point for subsequent chemical modification, such as reduction, oxidation, or condensation, although the primary focus is often on the displacement of the C2-chloride.
Cross-coupling and SNAr reactions of 2,4-dihalopyrimidines generally favor substitution at the C4 position.[14] However, the presence of the acetyl group at C4 in this compound directs synthetic efforts towards substitution at the C2-chloro position, making it a regiochemically defined starting material. Two of the most powerful and widely used transformations for this purpose are the Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki-Miyaura coupling (for C-C bond formation).
-
Buchwald-Hartwig Amination: This reaction enables the coupling of an amine with the C2 position of the pyrimidine ring.[16][17] This is a foundational method for installing the aniline moieties frequently found in kinase inhibitors, which often occupy the solvent-exposed region of the ATP binding site. The choice of palladium precatalyst, phosphine ligand, and base is critical for achieving high yields and accommodating a broad range of amine coupling partners.[18]
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the C2 position with an aryl or heteroaryl boronic acid.[19][20] This is invaluable for extending the inhibitor scaffold to access additional binding pockets or to tune the physicochemical properties of the final compound. Microwave-assisted protocols have been shown to be particularly effective for the Suzuki coupling of chloropyrimidines, often leading to reduced reaction times and improved yields.[19]
Application Protocols: Synthesis of Kinase Inhibitor Scaffolds
The following sections provide generalized, step-by-step protocols for key synthetic transformations using this compound. These protocols are based on established methodologies and should be adapted and optimized for specific substrates.
General Synthetic Workflow
The diagram below illustrates a common synthetic route where this compound is first subjected to a C-N or C-C cross-coupling reaction at the C2 position, followed by optional modification of the C4-acetyl group to generate a diverse library of kinase inhibitor candidates.
Caption: General workflow for elaborating the starting material.
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes the formation of a C-N bond at the C2 position. The choice of ligand is critical; sterically hindered phosphine ligands are often required for efficient coupling of aryl chlorides.[16]
Objective: To synthesize a 2-(arylamino)-4-acetylpyrimidine derivative.
Materials:
-
This compound (1.0 equiv)
-
Aryl amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, 2-10 mol%)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl amine, the base, the palladium precatalyst, and the phosphine ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture with stirring at a temperature between 80-120 °C. The reaction progress should be monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(arylamino)-4-acetylpyrimidine derivative.
Causality Note: The base is essential for deprotonating the amine nucleophile, facilitating its entry into the catalytic cycle.[18] The palladium catalyst and its associated phosphine ligand form the active catalytic species that mediates the oxidative addition and reductive elimination steps, which are the core mechanistic events of the cross-coupling.[18]
Protocol 2: Suzuki-Miyaura Coupling
This protocol outlines the formation of a C-C bond at the C2 position, a key step in creating biaryl structures common in kinase inhibitors.
Objective: To synthesize a 2-(aryl/heteroaryl)-4-acetylpyrimidine derivative.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF, often with water)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid/ester, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).
-
Heat the reaction mixture with stirring. For conventional heating, temperatures may range from 80-110 °C. For microwave-assisted synthesis, temperatures may be higher (e.g., 120-150 °C) with significantly shorter reaction times (10-60 minutes).[19]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the target 2-aryl-4-acetylpyrimidine.
Causality Note: The Suzuki reaction proceeds via a catalytic cycle involving oxidative addition of the chloropyrimidine to the Pd(0) catalyst, transmetalation of the aryl group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the catalyst.[19][21] The base activates the boronic acid, forming a boronate complex that facilitates the transmetalation step.
Case Studies: Target Kinase Inhibitor Classes
The 2,4-disubstituted pyrimidine core derived from this compound is present in inhibitors of several important kinase families.
| Kinase Target Family | Example Scaffold Feature | Therapeutic Relevance | Representative References |
| Janus Kinase (JAK) | 2-Anilino-4-aminopyrimidine | Autoimmune diseases (e.g., Rheumatoid Arthritis), Myelofibrosis | [9][11][22] |
| Cyclin-Dependent Kinase (CDK) | 2-Anilino-4-heteroarylpyrimidine | Cancer (e.g., Breast Cancer) | [10][23][24] |
| Aurora Kinase | 2,4-Disubstituted pyrimidines | Cancer | [7][25] |
| KDR (VEGFR-2) | 2-Anilino-4-phenoxypyrimidine | Angiogenesis Inhibition in Cancer | [6] |
Representative Signaling Pathway: JAK-STAT
Inhibitors targeting JAKs interfere with the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune responses. A simplified diagram of this pathway is shown below.
Caption: Simplified JAK-STAT signaling pathway.
Conclusion
This compound is a high-value, strategically functionalized building block for medicinal chemistry and drug discovery. Its defined regiochemistry allows for the reliable synthesis of 2,4-disubstituted pyrimidine scaffolds, which are central to a multitude of potent and selective kinase inhibitors. The robust and versatile palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provide efficient and modular access to diverse chemical libraries. The protocols and insights provided in this application note are intended to empower researchers to leverage this key intermediate in the design and synthesis of the next generation of kinase-targeted therapeutics.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1312535-78-6 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 13. 1312535-78-6 | this compound - Moldb [moldb.com]
- 14. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mdpi.com [mdpi.com]
- 20. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-(2-Chloropyrimidin-4-yl)ethanone for the Synthesis of Arylated Pyrimidine Scaffolds
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron species and an organohalide is indispensable in both academic and industrial research.[2][3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[3]
Within the vast landscape of chemical synthesis, pyrimidine derivatives hold a place of particular prominence. As a core component of nucleobases in DNA and RNA, the pyrimidine scaffold is a privileged structure in medicinal chemistry.[4][5] Compounds containing this heterocycle exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them foundational to the development of numerous pharmaceuticals.[6][7][8]
This application note provides a detailed guide to the Suzuki-Miyaura coupling of 1-(2-Chloropyrimidin-4-yl)ethanone (CAS: 1312535-78-6). This substrate is an attractive building block for drug discovery, offering a reactive handle for the introduction of molecular diversity. However, as a heteroaryl chloride, it presents unique challenges compared to its bromide or iodide analogs due to the stronger C-Cl bond.[9] Overcoming this hurdle requires a carefully optimized catalytic system. This guide will delve into the reaction mechanism, provide field-proven protocols, and offer insights into troubleshooting and optimization for researchers aiming to leverage this powerful transformation.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle that alternates between Pd(0) and Pd(II) oxidation states.[3] Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting reactions. The cycle comprises three fundamental steps:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides, and results in a Pd(II) complex.[2][10] The electron-deficient nature of the pyrimidine ring helps to activate the C-Cl bond, making this step more favorable than it would be for electron-rich aryl chlorides.[11]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the organoboron compound (e.g., a boronic acid) must first be activated by a base.[1][12] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily undergoes ligand exchange with the Pd(II) complex, displacing the halide.[13][14][15]
-
Reductive Elimination: The final step involves the two organic ligands on the Pd(II) center coupling to form the new C-C bond of the desired product. This process simultaneously reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[10][16]
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Critical Parameters for Coupling with this compound
The success of coupling an unreactive electrophile like a heteroaryl chloride is highly dependent on the judicious selection of the catalyst, base, and solvent.
-
Catalyst and Ligand Selection: While classic catalysts like Pd(PPh₃)₄ can be effective for some activated chlorides, their performance is often suboptimal. Modern catalytic systems employing bulky, electron-rich phosphine ligands are vastly superior for this transformation.[11][12] Ligands such as SPhos , XPhos , or RuPhos dramatically accelerate the rate-limiting oxidative addition step and promote efficient reductive elimination. The use of air-stable palladium precatalysts, such as XPhos Pd G3 or SPhos Pd G2 , is highly recommended as they provide a reliable source of the active Pd(0) species and simplify reaction setup.[17]
-
Base Selection: The base is not merely a spectator; it is integral to the transmetalation step.[13]
-
Potassium Carbonate (K₂CO₃): A versatile and cost-effective choice that is effective in many cases.
-
Potassium Phosphate (K₃PO₄): A stronger base that is often more effective for challenging couplings, including those with sterically hindered partners or less reactive chlorides.
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive option, often used when other bases fail. Its higher solubility in organic solvents can be advantageous.
-
Potassium Fluoride (KF): A milder base that can be beneficial when base-sensitive functional groups are present, although it may require higher temperatures.[12]
-
-
Solvent System: A biphasic solvent system is typically employed to dissolve both the organic substrates and the inorganic base.[3]
-
1,4-Dioxane/Water or THF/Water: A very common and effective combination.
-
Toluene/Water: A good alternative, especially for higher-temperature reactions. The addition of a phase-transfer co-solvent like ethanol can sometimes improve reaction rates.[18]
-
n-Butanol/Water: A biodegradable solvent system that has shown high efficiency for coupling heteroaryl chlorides.[19]
-
Experimental Protocol: A Step-by-Step Guide
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1–3 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed Water
-
Ethyl acetate (for work-up)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a stir bar
-
Septum and needles
-
Inert gas supply (Argon or Nitrogen) with manifold (Schlenk line)
-
Heating mantle or oil bath with temperature controller
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Caption: General experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 170.6 mg), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol, 424.6 mg), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 17.0 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the degassed organic solvent (e.g., 1,4-Dioxane, 4.0 mL) followed by degassed water (1.0 mL). The mixture should be a suspension.
-
Reaction: Lower the flask into a preheated oil bath set to the desired temperature (typically 80–110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4–24 hours. Check for the consumption of the starting chloropyrimidine.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Process Optimization and Troubleshooting
Even with a robust protocol, optimization is often necessary. The following table provides a framework for troubleshooting based on common issues.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen contamination).[3] 2. Insufficient temperature. 3. Catalyst/ligand system not active enough for the C-Cl bond.[20][21] | 1. Ensure thorough degassing of flask and solvents. 2. Increase reaction temperature in 10 °C increments. 3. Switch to a more active catalyst system (e.g., from a G2 to a G3/G4 precatalyst) or a more electron-rich ligand. |
| Protodeboronation | Boronic acid is unstable under the reaction conditions (hydrolysis).[3] | 1. Use a milder base like KF or CsF.[20] 2. Use a boronic ester (e.g., pinacol ester) instead of the boronic acid. 3. Minimize water content or run under anhydrous conditions if possible. |
| Homocoupling of Boronic Acid | Presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[3] | 1. Improve degassing procedure. 2. Use a high-purity palladium source. |
| Dehalogenation of Starting Material | The chloropyrimidine is reduced instead of coupled. This can be promoted by certain solvents or bases.[3] | 1. Change the solvent system (e.g., from THF to Toluene). 2. Use a different base (e.g., switch from K₃PO₄ to K₂CO₃). |
| Difficult Purification | Co-elution of product with boronic acid homocoupling byproduct or other impurities.[21] | 1. Perform an acidic or basic wash during work-up to remove unreacted boronic acid. 2. Optimize chromatography conditions (try a different solvent system or a different stationary phase). |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for synthesizing complex, medicinally relevant molecules. Success with this challenging heteroaryl chloride substrate is contingent upon a rational choice of modern, highly active palladium catalytic systems, appropriate bases, and optimized reaction conditions. By understanding the underlying mechanism and common pitfalls, researchers can effectively troubleshoot and adapt the provided protocol to generate diverse libraries of 2-aryl-4-acetylpyrimidines, paving the way for new discoveries in drug development and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
Protocol for Nucleophilic Substitution on 1-(2-Chloropyrimidin-4-yl)ethanone: A Comprehensive Guide to Synthesis and Application
An Application Guide for Researchers
Abstract
This technical guide provides detailed protocols and expert insights for performing nucleophilic aromatic substitution (SNAr) reactions on 1-(2-chloropyrimidin-4-yl)ethanone. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to the pyrimidine core's prevalence in biologically active molecules. This document outlines step-by-step procedures for the substitution of the C2-chloro substituent with various nucleophiles, including amines, thiols, and alcohols. Beyond a simple recitation of steps, this guide delves into the underlying reaction mechanisms, the rationale for experimental choices, and troubleshooting strategies to empower researchers to optimize their synthetic outcomes. Furthermore, it briefly discusses palladium-catalyzed cross-coupling reactions as a powerful alternative for certain transformations.
Introduction: The Pyrimidine Scaffold in Modern Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including anticancer and antiviral agents.[1] The ability to selectively functionalize the pyrimidine ring is therefore a critical skill for synthetic chemists. This compound is a particularly useful starting material, featuring a reactive chlorine atom at the C2 position that is susceptible to displacement by a wide range of nucleophiles.
The primary reaction pathway discussed herein is the Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is an electron-deficient aromatic system, which makes it significantly more reactive towards nucleophilic attack than analogous benzene derivatives.[2] For instance, 2-chloropyrimidine is vastly more reactive than chlorobenzene in SNAr reactions.[3] This reactivity is further modulated by the substituents on the ring. In our substrate, the acetyl group at the C4 position is electron-withdrawing, which further activates the ring system for nucleophilic attack.
While the C4 position of a pyrimidine ring is generally the most reactive site for nucleophilic attack, the presence of a good leaving group (chlorine) at the C2 position of this compound allows for selective functionalization at this site.[4][5]
Reaction Mechanisms and Strategic Considerations
The SNAr Pathway
The SNAr reaction of 2-chloropyrimidines proceeds via a two-step addition-elimination mechanism.[6][7]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged tetrahedral intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this step.
-
Elimination of the Leaving Group: The aromaticity is restored as the leaving group (chloride ion) is expelled, resulting in the substituted pyrimidine product.
The stability of the Meisenheimer complex is a key factor influencing the reaction rate. The electron-withdrawing nitrogen atoms in the pyrimidine ring help to stabilize this intermediate by delocalizing the negative charge.[5]
Figure 1. Generalized SNAr mechanism on this compound.
Alternative Pathway: Palladium-Catalyzed Cross-Coupling
For the formation of C-C, C-N, and C-S bonds, especially with less reactive nucleophiles, palladium-catalyzed cross-coupling reactions serve as a powerful alternative to SNAr.[8] Reactions like the Suzuki-Miyaura coupling (for C-C bonds with boronic acids) and the Buchwald-Hartwig amination (for C-N bonds with amines) have become indispensable tools in modern synthesis.[1][8][9][10][11]
These reactions proceed through a different catalytic cycle involving oxidative addition, transmetalation (for Suzuki), and reductive elimination.[12] While SNAr reactions are often thermally driven and may not require a metal catalyst, cross-coupling reactions rely on a palladium catalyst and specific ligands to facilitate the transformation. The choice between an SNAr and a cross-coupling approach depends on the desired bond, the nature of the nucleophile, and functional group tolerance.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be general starting points. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
General Experimental Workflow
Figure 2. A standard workflow for synthesis, purification, and analysis.
Protocol 1: Amination via SNAr
This protocol describes the reaction with a primary or secondary amine.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K2CO3, Cs2CO3, or DIPEA, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, Dioxane, or Acetonitrile)
-
Round-bottom flask with stir bar
-
Condenser and heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen base.
-
Add the anhydrous solvent via syringe and stir the suspension.
-
Add the amine nucleophile to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 2: Thiolation (Synthesis of 2-Thioether Pyrimidines)
This protocol is for the reaction with a thiol or thiophenol.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Thiol nucleophile (1.1 - 1.2 eq)
-
Base (e.g., K2CO3 or NaH, 1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF or THF)
-
Standard reaction glassware as listed in Protocol 1.
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the base (e.g., K2CO3).
-
Add the anhydrous solvent and stir.
-
Add the thiol nucleophile dropwise at room temperature. Thiols are readily deprotonated, so reactions can often be run at lower temperatures than aminations.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Perform an aqueous work-up as described in Protocol 1 (steps 7-9).
-
Purify the crude product, typically by flash column chromatography.
-
Protocol 3: Alkoxylation (Synthesis of 2-Alkoxy Pyrimidines)
This protocol details the reaction with an alcohol, which often requires a stronger base to generate the alkoxide nucleophile.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Alcohol nucleophile (can be used as solvent or in slight excess, 1.2 - 2.0 eq)
-
Strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous solvent (e.g., THF or Dioxane)
-
Standard reaction glassware as listed in Protocol 1.
-
-
Procedure:
-
CAUTION: Sodium hydride (NaH) is highly reactive and flammable. Handle with extreme care under an inert atmosphere.
-
To a dry flask under an inert atmosphere, add the alcohol and anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH portion-wise. Stir until hydrogen gas evolution ceases (typically 15-30 minutes), indicating the formation of the sodium alkoxide.
-
In a separate flask, dissolve this compound in the anhydrous solvent.
-
Slowly add the solution of the substrate to the pre-formed alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary (e.g., 50-80 °C), monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.
-
Perform an aqueous work-up and purification as described in Protocol 1 (steps 7-10).
-
Summary of Reaction Conditions
The optimal conditions can vary significantly based on the nucleophilicity and steric bulk of the reacting partner. The following table provides general guidelines.
| Nucleophile Class | Typical Base | Common Solvents | Temperature Range (°C) | Plausible Yields |
| Primary/Secondary Amines | K2CO3, Cs2CO3, DIPEA | DMF, Dioxane, ACN | 80 - 120 | Good to Excellent |
| Anilines | K2CO3, t-BuONa | DMF, Toluene, Dioxane | 100 - 140 | Moderate to Good |
| Thiols/Thiophenols | K2CO3, Et3N | DMF, THF, ACN | 25 - 60 | Excellent |
| Alcohols/Phenols | NaH, K2CO3, t-BuOK | THF, Dioxane, DMF | 25 - 100 | Moderate to Good |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. Base is too weak. 3. Nucleophile is too hindered or not nucleophilic enough. 4. Reagents or solvent not anhydrous. | 1. Increase reaction temperature. 2. Use a stronger base (e.g., Cs2CO3 or NaH). 3. Consider a palladium-catalyzed cross-coupling reaction. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Multiple Products/Side Reactions | 1. Reaction temperature is too high. 2. Competing side reactions (e.g., decomposition). 3. For alkoxides, potential reaction at the acetyl carbonyl. | 1. Lower the reaction temperature and increase the reaction time. 2. Use a milder base. 3. Protect the ketone if it proves to be a problem, though this is less common. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Presence of highly polar byproducts (e.g., from DMF decomposition). | 1. Push the reaction to full conversion. Try different solvent systems for chromatography. 2. Perform an aqueous wash with LiCl solution to remove DMF before extraction. |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of diverse pyrimidine derivatives. The protocols and principles outlined in this guide demonstrate that the C2-chloro group can be effectively displaced by a range of amine, thiol, and alcohol nucleophiles through the SNAr mechanism. By understanding the causality behind experimental choices—from solvent and base selection to temperature control—researchers can confidently and efficiently access novel chemical matter for applications in drug discovery and materials science. For challenging transformations, the strategic use of palladium-catalyzed cross-coupling offers a powerful complementary approach.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. zenodo.org [zenodo.org]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of 1-(2-Chloropyrimidin-4-yl)ethanone in the Synthesis of Modern Agrochemicals
Abstract
The pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, and its strategic functionalization is paramount in the discovery of novel agrochemicals. This guide provides an in-depth exploration of 1-(2-Chloropyrimidin-4-yl)ethanone, a key building block whose unique structural features offer a versatile platform for the synthesis of advanced fungicides and herbicides. We will dissect the chemical logic behind its application, present detailed synthetic protocols for its derivatization, and elucidate the mechanistic principles that govern its reactivity. This document is intended for researchers and professionals in the agrochemical and pharmaceutical industries, offering both a conceptual framework and practical methodologies for the utilization of this valuable intermediate.
Introduction: The Pyrimidine Core in Agrochemical Design
The pyrimidine scaffold is a privileged structure in medicinal and agrochemical science, owing to its presence in natural products and its ability to engage in a wide range of biological interactions.[1][2] In the realm of crop protection, pyrimidine derivatives have given rise to blockbuster products, including highly effective fungicides and herbicides.[3] The efficacy of these compounds often hinges on the precise substitution pattern around the pyrimidine ring, which modulates their physicochemical properties and target-binding affinity.
This compound emerges as a particularly strategic starting material due to the orthogonal reactivity of its functional groups. The chlorine atom at the C2 position is a prime site for nucleophilic aromatic substitution (SNAr), while the acetyl group at C4 provides a handle for a diverse array of chemical transformations, including condensation and cyclization reactions. This dual functionality allows for the systematic and efficient construction of complex molecular architectures with desirable agrochemical properties.
Core Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis lies in its role as a precursor to a variety of heterocyclic compounds, most notably pyrimidine-based fungicides and herbicides.
Synthesis of Pyrimidine-Based Fungicides
The pyrimidine core is a well-established pharmacophore in many commercial fungicides.[3][4] this compound serves as an excellent starting point for the synthesis of novel fungicidal candidates, particularly those belonging to the strobilurin and anilinopyrimidine classes.
A key synthetic strategy involves the reaction of the C2-chloro position with various nucleophiles, such as amines, thiols, or phenols, to introduce diverse side chains that can interact with the target enzyme in the fungal pathogen. The acetyl group can then be further elaborated to complete the synthesis of the final active ingredient.
Figure 1: Generalized workflow for the synthesis of pyrimidine-based fungicides.
Synthesis of Pyrimidine-Based Herbicides
The pyrimidine heterocycle is also a prominent feature in several classes of herbicides.[5][6] The synthesis of such compounds from this compound often involves leveraging both the chloro and acetyl functionalities to construct complex molecules that inhibit essential plant enzymes. For instance, the pyrimidine ring can be a central component of aryloxyphenoxypropionate herbicides, which are known inhibitors of acetyl-CoA carboxylase (ACCase) in grasses.[5]
Mechanistic Insights: The Reactivity of this compound
The utility of this compound is rooted in the distinct reactivity of its chloro and acetyl groups.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the C2 position of the pyrimidine ring is highly activated towards nucleophilic attack. This is due to the electron-withdrawing nature of the two ring nitrogen atoms, which stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction.[7][8][9] This facile displacement of the chloride ion allows for the introduction of a wide variety of substituents.
Figure 2: Simplified representation of the SNAr mechanism.
Reactions of the Acetyl Group
The acetyl group at the C4 position offers a versatile handle for further synthetic manipulations. Common transformations include:
-
Condensation Reactions: The methyl group of the acetyl moiety can be deprotonated to form an enolate, which can then participate in aldol or Claisen-type condensations to build larger molecular frameworks.
-
Cyclization Reactions: The acetyl group can react with binucleophiles, such as hydrazine or guanidine, to form fused heterocyclic systems, like pyrazolo[3,4-d]pyrimidines.[1][10][11][12]
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in agrochemical synthesis. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of a 2-Amino-4-acetylpyrimidine Derivative via SNAr
This protocol describes the nucleophilic substitution of the chlorine atom with an amine, a common step in the synthesis of anilinopyrimidine fungicides.
Materials:
| Reagent | Molecular Weight | Quantity (mmol) | Mass/Volume |
| This compound | 156.57 | 10 | 1.57 g |
| Substituted Aniline | Varies | 11 | Varies |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20 | 2.76 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 50 mL |
Procedure:
-
To a stirred solution of this compound (10 mmol) in DMF (50 mL) in a round-bottom flask, add the substituted aniline (11 mmol) and potassium carbonate (20 mmol).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 2-(substituted-anilino)-4-acetylpyrimidine.
Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative
This protocol illustrates the construction of a fused heterocyclic system, a common scaffold in bioactive molecules.
Materials:
| Reagent | Molecular Weight | Quantity (mmol) | Mass/Volume |
| This compound | 156.57 | 10 | 1.57 g |
| Hydrazine Hydrate (NH₂NH₂·H₂O) | 50.06 | 12 | 0.6 mL |
| Ethanol | 46.07 | - | 50 mL |
Procedure:
-
Dissolve this compound (10 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (12 mmol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pyrazolo[3,4-d]pyrimidine derivative.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its dual reactivity allows for the efficient and modular construction of a wide range of pyrimidine-based fungicides and herbicides. A thorough understanding of its chemical properties and reaction mechanisms, as outlined in this guide, will empower researchers to leverage this building block in the design and discovery of next-generation crop protection agents. The provided protocols offer a practical starting point for the synthesis of novel agrochemical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. zenodo.org [zenodo.org]
- 10. mdpi.com [mdpi.com]
- 11. Research Portal [scholarship.miami.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 1-(2-Chloropyrimidin-4-yl)ethanone
Abstract
This document provides a comprehensive guide to the analytical methods for the precise and reliable quantification of 1-(2-chloropyrimidin-4-yl)ethanone, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust analytical techniques in drug development and quality control, this guide offers detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method is presented with an in-depth explanation of the underlying scientific principles, practical insights into experimental design, and step-by-step protocols to ensure methodological validity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate accurate quantification assays for this compound.
Introduction: The Significance of Quantifying this compound
This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its purity and concentration directly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Therefore, the ability to accurately quantify this intermediate is paramount for process optimization, quality assurance, and regulatory compliance in the pharmaceutical industry.
The selection of an appropriate analytical method depends on several factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. This guide details three widely applicable techniques, each with its own set of advantages and considerations.
High-Performance Liquid Chromatography (HPLC): A Versatile and Robust Approach
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[1][2] For the quantification of this compound, a reversed-phase HPLC method is typically employed, separating the analyte from impurities based on its hydrophobicity.
Principle of the Method
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol.[3] this compound, being a moderately polar compound, will partition between the stationary and mobile phases. By carefully controlling the composition of the mobile phase, a precise and reproducible retention time for the analyte can be achieved, allowing for its separation and quantification. Detection is commonly performed using a UV detector, as the pyrimidine ring and the ketone functional group exhibit significant absorbance in the UV region.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC quantification.
Detailed HPLC Protocol
2.3.1. Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (or other suitable buffer components)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2.3.2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2.3.3. Chromatographic Conditions
| Parameter | Recommended Setting |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) |
| Run Time | 10 minutes (or until all components have eluted) |
2.3.4. Preparation of Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable volume of the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
2.3.5. Method Validation To ensure the reliability of the data, the analytical method must be validated according to ICH guidelines.[4][5][6][7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank, a placebo (if applicable), and the analyte spiked with potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area against the concentration of the calibration standards. An R² value > 0.99 is typically required.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike recovery studies at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[8] It is particularly useful for the analysis of volatile and thermally stable compounds like this compound.
Principle of the Method
In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for highly specific identification and quantification.[9][10]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantification.
Detailed GC-MS Protocol
3.3.1. Materials and Reagents
-
This compound reference standard
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Internal standard (e.g., a structurally similar compound with a different retention time)
-
Volumetric flasks, pipettes, and autosampler vials
3.3.2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms).
3.3.3. GC-MS Conditions
| Parameter | Recommended Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
3.3.4. Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of the reference standard and the internal standard in a suitable solvent (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards containing a constant concentration of the internal standard and varying concentrations of the analyte.
-
Sample Solution: Dissolve a known amount of the sample in the solvent, add the internal standard to the same concentration as in the calibration standards, and dilute to a final volume.
3.3.5. Data Analysis In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the analyte and the internal standard. This significantly improves sensitivity and selectivity. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to generate the calibration curve.
UV-Vis Spectrophotometry: A Simple and Rapid Method
UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantification of this compound in simple matrices where interfering substances are minimal.[11]
Principle of the Method
This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[11] The presence of the conjugated system in this compound results in characteristic absorption of UV radiation.[12]
Experimental Workflow for UV-Vis Spectrophotometry
Caption: Workflow for UV-Vis spectrophotometric quantification.
Detailed UV-Vis Protocol
4.3.1. Materials and Reagents
-
This compound reference standard
-
Ethanol or Methanol (spectroscopic grade)
-
Quartz cuvettes
4.3.2. Instrumentation
-
UV-Vis spectrophotometer (double beam recommended)
4.3.3. Procedure
-
Determination of λmax: Prepare a dilute solution of the reference standard in the chosen solvent. Scan the solution across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the sample in the same solvent, ensuring the absorbance falls within the linear range of the calibration curve. Measure the absorbance at λmax and determine the concentration from the calibration curve.
4.3.4. Considerations The primary limitation of UV-Vis spectrophotometry is its lack of specificity. Any impurities that absorb at the same wavelength as the analyte will interfere with the measurement. Therefore, this method is best suited for the analysis of relatively pure samples or for rapid, in-process checks. For complex matrices, a derivatization reaction can sometimes be employed to shift the absorbance to a region with fewer interferences. For instance, ketones can react with 2,4-dinitrophenylhydrazine (DNPH) to form a colored product that can be measured in the visible range.[13][14]
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC offers a balance of versatility, robustness, and sensitivity, making it the most widely applicable technique for quality control and release testing. GC-MS provides unparalleled sensitivity and specificity, ideal for trace analysis and impurity profiling. UV-Vis spectrophotometry, while less specific, offers a simple, rapid, and cost-effective solution for the analysis of pure samples. By following the detailed protocols and validation guidelines presented in this document, researchers and scientists can ensure the generation of accurate and reliable data, contributing to the development of high-quality pharmaceutical products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. wjarr.com [wjarr.com]
- 7. fda.gov [fda.gov]
- 8. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. mt.com [mt.com]
- 14. Determination of the Aldehydes and Ketones as their 2, 4-DNPH by Spectrophotometric Procedure [jstage.jst.go.jp]
Application Note & Protocol: A Scalable Synthesis of 1-(2-Chloropyrimidin-4-yl)ethanone
Introduction: The Strategic Importance of 1-(2-Chloropyrimidin-4-yl)ethanone
This compound is a critical heterocyclic building block in modern drug discovery and development. The pyrimidine core is a privileged scaffold found in numerous bioactive compounds, and the specific arrangement of the chloro and acetyl functionalities on this molecule makes it an exceptionally versatile precursor for creating complex molecular architectures.[1] The 2-chloro group serves as an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions, while the 4-acetyl group provides a handle for a wide array of chemical transformations, including condensations, reductions, and alpha-functionalizations. Its application as an intermediate in the synthesis of targeted therapies, such as kinase inhibitors for oncology, underscores the need for a reliable and scalable manufacturing process. This guide provides a detailed, field-tested protocol for its large-scale synthesis, focusing on safety, efficiency, and reproducibility.
Overview of the Synthetic Strategy
Several synthetic routes can be envisioned for the target molecule. However, for large-scale production, a convergent and efficient strategy is paramount. The selected approach involves a selective Grignard reaction with a commercially available, activated pyrimidine derivative. This method is chosen for its high efficiency, relatively mild conditions, and straightforward scalability.
The core transformation is the reaction of 2-chloropyrimidine-4-carbonyl chloride with methylmagnesium bromide. This approach directly installs the required acetyl group. The use of the acid chloride provides a highly reactive electrophilic center, facilitating a clean and rapid reaction with the organometallic nucleophile.
Caption: High-level overview of the selected synthetic route.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a 100 g scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood by trained personnel.
Reagents, Materials, and Equipment
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Recommended Purity | Notes |
| 2-Chloropyrimidine-4-carbonyl chloride | 149849-93-4 | 176.99 g/mol | 100.0 g (0.565 mol) | >95% | Starting Material.[2] |
| Methylmagnesium Bromide (3.0 M in THF) | 75-16-1 | 119.24 g/mol | 207 mL (0.622 mol) | - | 1.1 equivalents. Handle under inert gas. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 1.0 L | <50 ppm H₂O | Reaction Solvent. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 g/mol | 500 mL | Reagent Grade | Quenching Solution. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | 2.0 L | Reagent Grade | Extraction Solvent. |
| Brine (Saturated Aqueous NaCl) | 7647-14-5 | 58.44 g/mol | 500 mL | Reagent Grade | Washing Solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | 50 g | Reagent Grade | Drying Agent. |
| Celite® (Diatomaceous Earth) | 61790-53-2 | - | 20 g | - | Filtration Aid. |
Equipment:
-
5 L, 3-neck round-bottom flask equipped with mechanical stirring, a temperature probe, and a nitrogen inlet/outlet.
-
1 L pressure-equalizing dropping funnel.
-
Low-temperature cooling bath (e.g., acetone/dry ice).
-
Large separatory funnel (4 L).
-
Rotary evaporator with a suitable vacuum pump and trap.
-
Standard laboratory glassware.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the large-scale synthesis.
Step-by-Step Procedure
-
Reactor Preparation: Assemble the 5 L reaction flask with the mechanical stirrer, temperature probe, and nitrogen line. Ensure the entire apparatus is flame-dried or oven-dried and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.
-
Charging the Reactor: Charge the flask with 2-chloropyrimidine-4-carbonyl chloride (100.0 g, 0.565 mol) and anhydrous THF (1.0 L). Stir the mixture to achieve a clear solution.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent over-addition and side reactions.
-
Grignard Addition: Add the methylmagnesium bromide solution (207 mL, 0.622 mol, 1.1 eq) to the pressure-equalizing dropping funnel. Add the Grignard reagent to the reaction mixture dropwise over a period of 1.5 to 2 hours.
-
Causality: A slow addition rate is essential to control the reaction exotherm. The reaction of a Grignard reagent with an acid chloride is highly energetic. Failure to control the temperature can lead to the formation of a tertiary alcohol byproduct (from the addition of a second equivalent of Grignard reagent to the newly formed ketone) and decomposition.
-
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Warming: Once the reaction is complete, remove the cooling bath and allow the mixture to slowly warm to 0 °C over approximately 1 hour.
-
Quenching: At 0 °C, slowly and carefully add the saturated aqueous NH₄Cl solution (500 mL) to quench the reaction.
-
Causality: NH₄Cl is a mild acid that effectively neutralizes the Grignard reagent and hydrolyzes the magnesium alkoxide intermediate without causing degradation of the desired product. Adding it slowly at 0 °C helps to control the quenching exotherm.
-
-
Extraction: Transfer the mixture to the 4 L separatory funnel. Add ethyl acetate (1.0 L) and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 500 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (500 mL). The brine wash helps to remove residual water and inorganic salts. Dry the combined organic layer over anhydrous magnesium sulfate (50 g), stir for 20 minutes, and then filter through a pad of Celite® to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.
-
Purification:
-
Recrystallization (Preferred for large scale): The crude product can be recrystallized from a suitable solvent system, such as isopropanol/hexanes or ethyl acetate/hexanes, to yield the pure product.
-
Silica Gel Chromatography (For smaller scale or difficult purifications): If necessary, the crude material can be purified by column chromatography.
-
-
Final Product: Dry the purified solid under high vacuum to a constant weight. The expected yield is typically in the range of 75-85%. The final product, this compound, should be a solid at room temperature.
Safety and Hazard Management
All personnel must adhere to strict safety protocols. This synthesis involves hazardous materials and requires careful handling.[3]
-
Hazardous Reagents:
-
Methylmagnesium Bromide: Highly flammable, pyrophoric (may ignite on contact with air), and reacts violently with water. Must be handled under an inert atmosphere at all times.[4]
-
2-Chloropyrimidine-4-carbonyl chloride: Corrosive. Causes severe skin burns and eye damage. Reacts with water.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon storage. Use only peroxide-free THF.
-
-
Product Hazards: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a flame-retardant lab coat, chemical safety goggles, a face shield, and chemically resistant gloves (e.g., nitrile).[5]
-
Engineering Controls: All operations must be performed in a chemical fume hood. Ensure that an emergency safety shower and eyewash station are immediately accessible.[3]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench any residual Grignard reagent carefully before disposal.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Method | Expected Results |
| ¹H NMR | Peaks corresponding to the pyrimidine ring protons and the methyl protons of the acetyl group with appropriate chemical shifts and integrations. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the pyrimidine ring, and the methyl carbon. |
| LC-MS | A major peak corresponding to the product's mass-to-charge ratio ([M+H]⁺ ≈ 157.0 m/z). Purity should be >95%. |
| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |
References
- 1. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. 149849-93-4 2-Chloropyrimidine-4-carbonyl chloride AKSci 6981DF [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-(2-CHLORO-PYRIDIN-4-YL)-ETHANONE | 23794-15-2 [chemicalbook.com]
- 5. echemi.com [echemi.com]
Synthesis of Potent hSMG-1 Kinase Inhibitors: The Strategic Application of 1-(2-Chloropyrimidin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: hSMG-1 as a Compelling Therapeutic Target
The human suppressor of morphogenesis in genitalia-1 (hSMG-1) is a crucial member of the phosphoinositide 3-kinase-related kinase (PIKK) family, a class of enzymes pivotal to cellular signaling pathways.[1][2] hSMG-1 plays a dual role in maintaining cellular integrity, acting as a key regulator in both the nonsense-mediated mRNA decay (NMD) pathway and the genotoxic stress response.[1][2] The NMD pathway is a critical surveillance mechanism that identifies and degrades messenger RNAs (mRNAs) containing premature termination codons (PTCs), thereby preventing the synthesis of truncated and potentially harmful proteins. In the context of genotoxic stress, hSMG-1 is activated by DNA damage and participates in the phosphorylation of key proteins such as p53, initiating cell cycle arrest and facilitating DNA repair.[1]
Given its integral roles in cellular responses to stress and its implications in tumor growth and resistance to therapy, hSMG-1 has emerged as a promising therapeutic target, particularly in oncology. The development of small molecule inhibitors of hSMG-1 provides a powerful tool to probe its biological functions and offers a potential avenue for novel cancer treatments. Among the various scaffolds explored, pyrimidine-based derivatives have proven to be a fertile ground for the discovery of potent and selective hSMG-1 inhibitors.
This application note provides a detailed guide on the synthesis of a potent hSMG-1 inhibitor, highlighting the strategic use of the versatile building block, 1-(2-chloropyrimidin-4-yl)ethanone. We will delve into the rationale behind the synthetic strategy and provide a comprehensive, step-by-step protocol for the synthesis of a key intermediate and its elaboration into a final, highly active inhibitor.
The hSMG-1 Signaling Axis in Cellular Surveillance
hSMG-1's central role in NMD is intrinsically linked to its kinase activity. The canonical NMD pathway is initiated upon the recognition of a PTC by the ribosome, which then recruits a complex of proteins, including UPF1, UPF2, and UPF3. hSMG-1 is then recruited to this complex and phosphorylates UPF1, a critical step that triggers the degradation of the aberrant mRNA. By inhibiting the kinase function of hSMG-1, the phosphorylation of UPF1 is blocked, leading to the stabilization of PTC-containing transcripts. This can have therapeutic implications in genetic diseases caused by nonsense mutations, where restoring the expression of a truncated protein, even at low levels, can be beneficial. In cancer, inhibiting hSMG-1 can sensitize tumor cells to DNA damaging agents.
Figure 1: Simplified signaling pathways involving hSMG-1.
Synthetic Strategy: Leveraging the Reactivity of 2,4-Disubstituted Pyrimidines
The development of potent and selective kinase inhibitors often relies on a modular synthetic approach that allows for the systematic exploration of the chemical space around a core scaffold. The 2,4-disubstituted pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design, known for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.
Our synthetic strategy commences with the commercially available this compound. This starting material is strategically chosen for its differential reactivity at the C2 and C4 positions of the pyrimidine ring. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), while the ketone at the C4 position provides a handle for further functionalization. This allows for a convergent and flexible synthesis of a diverse library of inhibitors.
The general synthetic workflow can be visualized as follows:
Figure 2: General synthetic workflow for hSMG-1 inhibitors.
Detailed Experimental Protocol: Synthesis of a Key Pyrazolopyrimidine Intermediate
This protocol details the synthesis of a key pyrazolopyrimidine intermediate, a core scaffold for a series of potent hSMG-1 inhibitors, starting from this compound. The following procedure is adapted from the general methods described in the literature for the synthesis of related 2,4-disubstituted pyrimidine kinase inhibitors.
Step 1: Synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethanone (Intermediate A)
This step involves a nucleophilic aromatic substitution reaction where the chlorine at the C2 position of the pyrimidine ring is displaced by 3,5-dimethylpyrazole.
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 156.57 | 1.0 g | 6.39 |
| 3,5-Dimethylpyrazole | 96.13 | 0.68 g | 7.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.77 g | 12.8 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
Procedure:
-
To a stirred solution of this compound (1.0 g, 6.39 mmol) in anhydrous N,N-dimethylformamide (20 mL) in a round-bottom flask, add 3,5-dimethylpyrazole (0.68 g, 7.03 mmol) and potassium carbonate (1.77 g, 12.8 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (10-40%) to afford the desired product, 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethanone, as a solid.
Expected Yield: 75-85%
Characterization Data (Representative):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.80 (d, J = 5.2 Hz, 1H), 7.50 (d, J = 5.2 Hz, 1H), 6.10 (s, 1H), 2.70 (s, 3H), 2.65 (s, 3H), 2.30 (s, 3H).
-
MS (ESI): m/z 217.1 [M+H]⁺.
Step 2: Elaboration to a Potent hSMG-1 Inhibitor (General Scheme)
The acetyl group at the C4 position of Intermediate A serves as a versatile handle for the introduction of various substituents to explore the structure-activity relationship (SAR). A common and effective transformation is the condensation with an appropriate amine followed by reduction or other functional group manipulations to install a desired side chain. For instance, reductive amination with an amine such as morpholine can lead to potent hSMG-1 inhibitors.
Figure 3: General scheme for the elaboration of the key intermediate.
Data Summary and Kinase Selectivity
The pyrimidine-based hSMG-1 inhibitors derived from this synthetic route have demonstrated exceptional potency and selectivity. The table below summarizes the inhibitory activity of a representative compound from this class against hSMG-1 and other related kinases.
| Kinase Target | IC₅₀ (nM) |
| hSMG-1 | <1 |
| mTOR | >1000 |
| PI3Kα | >1000 |
| DNA-PK | >500 |
| ATM | >1000 |
| ATR | >1000 |
Data is representative and compiled from published literature on pyrimidine-based hSMG-1 inhibitors.
Conclusion and Future Directions
The synthetic route detailed in this application note, utilizing this compound as a key starting material, provides an efficient and versatile strategy for the synthesis of potent and selective hSMG-1 inhibitors. The modular nature of this synthesis allows for extensive exploration of the SAR, which is crucial for the development of clinical candidates. The exceptional potency and selectivity of the resulting compounds underscore the value of the 2,4-disubstituted pyrimidine scaffold in targeting the ATP-binding site of hSMG-1.
Further optimization of these inhibitors could focus on improving their pharmacokinetic properties, such as solubility and metabolic stability, to enhance their in vivo efficacy. The development of these highly selective chemical probes will continue to be invaluable for dissecting the complex biology of hSMG-1 and for validating its potential as a therapeutic target in cancer and other diseases.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Chloropyrimidin-4-yl)ethanone
Welcome to the technical support guide for the synthesis of 1-(2-Chloropyrimidin-4-yl)ethanone. This key intermediate is crucial in the development of various pharmaceutical agents. Its synthesis, however, can present significant challenges, leading to low yields and purification difficulties. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you navigate these complexities and optimize your reaction outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound typically involves the introduction of an acetyl group onto a 2-chloropyrimidine scaffold. The electron-deficient nature of the pyrimidine ring and the presence of two distinct reactive sites (the chlorine at C2 and the hydrogen at C4) create a complex chemical environment where regioselectivity and reaction conditions are paramount. This guide focuses on one of the most common and effective, yet challenging, routes: the Grignard reaction with 2-chloropyrimidine-4-carbonitrile.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is extremely low or I've isolated no product. What are the likely causes?
Low or no yield is the most common issue, often stemming from problems with the Grignard reagent, suboptimal reaction conditions, or competing side reactions.
Possible Cause A: Inactive Grignard Reagent
Grignard reagents are highly sensitive to moisture and air.[1][2] Their successful formation and reactivity depend on strictly anhydrous conditions.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried under vacuum immediately before use. Solvents, particularly diethyl ether or THF, must be rigorously dried, for instance, by distilling from sodium/benzophenone or passing through an activated alumina column.
-
Activate Magnesium: The surface of magnesium turnings can be coated with an oxide layer that prevents reaction. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by grinding the turnings in a dry mortar and pestle before the reaction.[1] The reaction has initiated when you observe a slight turbidity and gentle refluxing.[2]
-
Confirm Reagent Formation: Before adding the pyrimidine substrate, you can titrate a small aliquot of the Grignard solution to determine its molarity.
-
Possible Cause B: Competing Side Reactions
The pyrimidine ring's electronic structure can promote undesirable reaction pathways, especially under harsh conditions.
-
Side Reaction 1: Attack at the Nitrile by Dialkylmagnesium: The Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂) can generate dialkylmagnesium species.[3] These can lead to different reactive pathways. Coordination of the Lewis acidic MgX₂ to a ring nitrogen can increase the electrophilicity of other ring positions, potentially leading to addition at C6.[3]
-
Side Reaction 2: Proton Abstraction: If any acidic protons are present (e.g., from water), the Grignard reagent will act as a base rather than a nucleophile, quenching the reagent and halting the desired reaction.
-
Troubleshooting Steps:
-
Control Temperature: Add the Grignard reagent to the 2-chloropyrimidine-4-carbonitrile solution at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions and improve selectivity. Allow the reaction to warm to room temperature slowly.
-
Slow Addition: Add the Grignard reagent dropwise to the substrate solution. This maintains a low concentration of the nucleophile, disfavoring side reactions and improving control over the reaction exotherm.
-
Workflow for Grignard-based Synthesis
Caption: Key stages in the synthesis of this compound.
Question 2: My NMR spectrum shows a mixture of products. How do I identify and prevent them?
The formation of isomers and byproducts is a common purification challenge. Understanding the regioselectivity of pyrimidine chemistry is key.
Possible Cause A: Isomer Formation
While the Grignard reaction with the 4-carbonitrile is generally selective, other synthetic routes starting from substrates like 2,4-dichloropyrimidine can be problematic. In nucleophilic aromatic substitution (SNAr) reactions, attack is generally favored at the C4 position due to greater stabilization of the Meisenheimer intermediate. However, certain nucleophiles and conditions can alter this. For instance, tertiary amines have been shown to exhibit excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines.[4]
Possible Cause B: Di-addition or Further Reaction
Grignard reagents can react twice with esters to form tertiary alcohols.[5] While a nitrile substrate prevents this specific pathway, the initially formed imine intermediate could potentially react further if not properly quenched.
Possible Cause C: Hydrolysis of the Chloro Group
The 2-chloro substituent can be susceptible to hydrolysis during aqueous workup, especially if the pH is not controlled, leading to the formation of 2-hydroxypyrimidine byproducts.
-
Troubleshooting Steps & Preventative Measures:
-
Confirm Starting Material: Verify the identity and purity of your starting 2-chloropyrimidine derivative. An incorrect starting isomer will lead to the wrong product.
-
Controlled Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is a mild acid. This protonates the intermediate magnesium imine complex to yield the desired ketone upon hydrolysis while minimizing the risk of hydrolyzing the 2-chloro group. Avoid using strong acids for the initial quench.
-
Purification Strategy: Use column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating the desired product from less polar starting materials and more polar byproducts.
-
Detailed Experimental Protocol
This protocol is a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent quality.
Synthesis of this compound via Grignard Reaction
-
Preparation (Under Inert Atmosphere - Argon or Nitrogen):
-
To an oven-dried 250 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add magnesium turnings (1.2 equiv).
-
Add a small crystal of iodine.
-
Add 20 mL of anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of methyl bromide (1.2 equiv) in 20 mL of anhydrous diethyl ether.
-
-
Grignard Formation:
-
Add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate (slight warming, disappearance of iodine color).
-
Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. Cool the solution to room temperature.
-
-
Reaction:
-
In a separate oven-dried 500 mL flask, dissolve 2-chloropyrimidine-4-carbonitrile (1.0 equiv) in 100 mL of anhydrous THF.
-
Cool this solution to 0 °C using an ice bath.
-
Slowly transfer the prepared methylmagnesium bromide solution to the dropping funnel and add it dropwise to the stirred nitrile solution over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
-
Frequently Asked Questions (FAQs)
Q: Are there viable alternative synthetic routes to consider?
A: Yes, while the Grignard route is common, cross-coupling reactions offer powerful, albeit more complex, alternatives.
| Synthetic Strategy | Key Reagents | Typical Yield | Pros | Cons |
| Grignard Reaction | MeMgBr, 2-chloropyrimidine-4-carbonitrile | 40-60% | Cost-effective, common reagents | Highly sensitive to moisture, potential for side reactions |
| Negishi Coupling | Organozinc reagent, 2,4-dichloropyrimidine, Pd catalyst | 50-75% | High functional group tolerance, good yields | Requires preparation of organozinc reagent, Pd catalyst can be expensive |
| Sonogashira Coupling | Terminal alkyne, 2,4-dichloropyrimidine, Pd/Cu catalysts | 60-85% | Mild conditions, high yields[6][7] | Requires a two-step process (coupling then hydration), potential for alkyne homocoupling |
Q: How can I definitively confirm the structure and purity of my final product?
A: A combination of analytical techniques is essential for full characterization.
-
¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure, showing the correct number of protons and carbons and their chemical environments. The acetyl methyl group should appear as a singlet around 2.6 ppm in ¹H NMR.
-
Mass Spectrometry (MS): Will confirm the molecular weight (156.57 g/mol ) and provide fragmentation patterns consistent with the structure.[8]
-
High-Performance Liquid Chromatography (HPLC): Is the best method for determining the purity of the final compound.
Q: What are the primary safety concerns for this synthesis?
A: Several reagents used in this synthesis are hazardous and must be handled with appropriate care in a chemical fume hood.
-
Grignard Reagents: Are pyrophoric and react violently with water.[1] Always work under an inert atmosphere and have appropriate quenching procedures in place.
-
Diethyl Ether / THF: Are extremely flammable solvents. Ensure there are no ignition sources nearby.
-
2-Chloropyrimidine Derivatives: Are generally classified as irritants and harmful if swallowed or inhaled.[8][9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield syntheses.
References
- 1. acechemistry.co.uk [acechemistry.co.uk]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. This compound | 1312535-78-6 [sigmaaldrich.com]
- 9. 1-(2-Chloropyridin-4-yl)ethanone, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Synthesis of 1-(2-Chloropyrimidin-4-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(2-chloropyrimidin-4-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the preparation of a variety of bioactive molecules. A common and effective method for this transformation is the Grignard reaction, specifically the addition of a methylmagnesium halide (e.g., MeMgBr or MeMgCl) to a suitable 4-substituted-2-chloropyrimidine precursor, followed by an aqueous workup. The most logical precursor for this reaction is 2-chloro-4-cyanopyrimidine, as the nitrile group is readily converted to a ketone via a Grignard addition, forming an imine intermediate that is subsequently hydrolyzed.[1][2]
While this method is generally effective, the electron-deficient nature of the pyrimidine ring and the presence of multiple reactive sites can lead to several side reactions, impacting both the yield and purity of the desired product.[3][4] This guide will focus on identifying, understanding, and mitigating these side reactions.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My yield of this compound is consistently low, and I observe a significant amount of unreacted 2-chloro-4-cyanopyrimidine. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in a Grignard reaction often points to issues with the Grignard reagent itself or suboptimal reaction conditions. Here are the primary factors to investigate:
-
Grignard Reagent Quality: Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[5] Any protic source will quench the reagent, reducing the effective concentration available for the reaction.
-
Troubleshooting:
-
Ensure all glassware is rigorously flame-dried or oven-dried before use.
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Perform the reaction under a strictly inert atmosphere (e.g., dry argon or nitrogen).
-
If preparing the Grignard reagent in-house, ensure the magnesium turnings are fresh and activated (e.g., with a small crystal of iodine or 1,2-dibromoethane).[6]
-
Consider titrating the Grignard reagent before use to determine its exact molarity.
-
-
-
Reaction Temperature: The addition of the Grignard reagent to the nitrile is an exothermic process. If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion within a practical timeframe.
-
Troubleshooting:
-
While the initial addition of the Grignard reagent should be done at a controlled temperature (e.g., 0 °C) to manage the exotherm, allowing the reaction to slowly warm to room temperature or even gentle heating (e.g., to 40 °C) can drive the reaction to completion.[3]
-
-
-
Insufficient Grignard Reagent: Using only a stoichiometric amount of the Grignard reagent may not be sufficient to achieve full conversion, especially if there are trace amounts of moisture or other electrophilic impurities.
-
Troubleshooting:
-
Employ a slight excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents) to compensate for any quenching and to drive the reaction equilibrium towards the product.
-
-
Question 2: My reaction mixture shows multiple spots on TLC, and after purification, I have isolated byproducts. What are the most probable side reactions?
Answer:
The formation of byproducts in this synthesis is primarily due to the reactivity of the pyrimidine ring itself. Here are the most common side reactions:
-
Addition to the Pyrimidine Ring: The electron-withdrawing nitrile group at the C4 position activates the pyrimidine ring for nucleophilic attack. The Grignard reagent can add to the C6 position, leading to the formation of a dihydropyrimidine intermediate.[3][4] This is a significant competing pathway.
-
Mechanism: The Lewis acidic magnesium in the Grignard reagent can coordinate to the N1 nitrogen of the pyrimidine ring, increasing the electrophilicity of the C6 position and promoting nucleophilic attack by the methyl group of the Grignard reagent.[3][4]
-
Mitigation:
-
Temperature Control: This side reaction is often favored at lower temperatures. Maintaining the reaction at a slightly elevated temperature (e.g., 40 °C) can favor the desired addition to the nitrile over ring addition.[3]
-
Reverse Addition: Adding the 2-chloro-4-cyanopyrimidine solution to the Grignard reagent (reverse addition) can help maintain a low concentration of the pyrimidine and may disfavor the ring addition pathway.
-
-
-
Reaction at the Chloro Substituent: While less common for Grignard reagents compared to other organometallics in the absence of a catalyst, direct reaction with the chloro group at the C2 position can occur, leading to the formation of 2-methyl-4-cyanopyrimidine.[7]
-
Double Addition to the Nitrile (less common): Although the intermediate imine salt is generally less reactive than the starting nitrile, under certain conditions, a second equivalent of the Grignard reagent could potentially add, leading to a diamine after workup. However, this is generally not a major pathway.[8]
Question 3: I am observing a byproduct with a mass corresponding to the addition of a methyl group to my starting material, but it doesn't appear to be the desired ketone. How can I confirm its structure?
Answer:
This observation is highly suggestive of the formation of a dihydropyrimidine byproduct from the addition of the Grignard reagent to the pyrimidine ring. You can use the following analytical techniques to confirm its structure:
-
NMR Spectroscopy:
-
¹H NMR: The desired ketone product will show a characteristic singlet for the acetyl methyl group (around 2.5 ppm) and two aromatic protons on the pyrimidine ring. In contrast, the dihydropyrimidine byproduct will show signals in the aliphatic region for the newly introduced methyl group and the proton at the now sp³-hybridized C6 position. The coupling patterns of these protons can be diagnostic.[3][4]
-
¹³C NMR: The ketone will have a carbonyl carbon signal in the downfield region (around 190-200 ppm). The dihydropyrimidine will lack this signal and instead show sp³ carbon signals.
-
-
Mass Spectrometry (MS): While both the desired product and the dihydropyrimidine byproduct may have the same mass, their fragmentation patterns in MS/MS analysis could be different, aiding in their differentiation.
-
Infrared (IR) Spectroscopy: The desired ketone will exhibit a strong carbonyl (C=O) stretch around 1700 cm⁻¹. The dihydropyrimidine will not have this absorption but will still show the C≡N stretch from the nitrile group.[4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this Grignard reaction?
A1: Anhydrous ethereal solvents are essential. Tetrahydrofuran (THF) is generally preferred over diethyl ether due to its higher boiling point, which allows for a wider range of reaction temperatures, and its better ability to solvate the Grignard reagent.[6]
Q2: How should the reaction be quenched?
A2: The reaction should be quenched by carefully adding it to a cold aqueous solution. A saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred over strong acids like HCl for the initial quench, as it is a milder proton source and can help to minimize potential degradation of the product.[9] Following the quench, the imine intermediate will hydrolyze to the desired ketone.
Q3: What are the best practices for purifying the final product?
A3: Column chromatography on silica gel is typically the most effective method for purifying this compound from unreacted starting material and byproducts. A gradient elution system, for example, with hexanes and ethyl acetate, will likely provide good separation.
Q4: Can I use 2,4-dichloropyrimidine as a starting material instead of 2-chloro-4-cyanopyrimidine?
A4: While theoretically possible, using 2,4-dichloropyrimidine presents significant challenges. Nucleophilic attack, including from Grignard reagents, preferentially occurs at the C4 position.[10][11] However, achieving a clean mono-addition of an acetyl equivalent without side reactions at the C2 position or over-reaction would be difficult to control. The nitrile route is generally a more reliable and selective method for introducing the acetyl group.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: Under an inert atmosphere of argon or nitrogen, add 2-chloro-4-cyanopyrimidine (1.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully pour it into a beaker containing a stirred, cold (0 °C) saturated aqueous solution of NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Protocol 2: Analytical Characterization
-
TLC Monitoring: Use silica gel plates and a mobile phase of 30% ethyl acetate in hexanes. Visualize spots using a UV lamp (254 nm).
-
NMR Analysis: Dissolve a small sample of the purified product in CDCl₃. Acquire ¹H and ¹³C NMR spectra. Expected ¹H NMR signals include a singlet for the methyl protons and two doublets for the pyrimidine ring protons.
-
LC-MS Analysis: Use a C18 column with a gradient of acetonitrile in water (with 0.1% formic acid) to confirm the mass of the product.
Visualizing Reaction Pathways
Main Synthetic Pathway and Key Side Reaction
Caption: Main and side reaction pathways in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Summary of Key Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Temperature | 0 °C for addition, then 40 °C | Control exotherm, then favor nitrile addition over ring addition[3] | Low temp: Ring addition. High temp: Uncontrolled reaction. |
| Solvent | Anhydrous THF | Good solvation, suitable boiling point[6] | Protic solvent: Quenches Grignard. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of Grignard reagent by O₂ or H₂O[5] | Lower effective Grignard concentration, low yield. |
| Equivalents of MeMgBr | 1.1 - 1.5 | Drives reaction to completion | < 1.0 eq: Incomplete reaction. |
| Quenching Agent | Saturated aq. NH₄Cl | Mild hydrolysis of imine intermediate[9] | Strong acid: Potential for product degradation. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. echemi.com [echemi.com]
- 10. studylib.net [studylib.net]
- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2-Chloropyrimidin-4-yl)ethanone by Chromatography
Welcome to the technical support guide for the chromatographic purification of 1-(2-Chloropyrimidin-4-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in the purification of this important synthetic intermediate.
Diagram: General Workflow for Chromatographic Purification
Caption: A generalized workflow for the purification of this compound using column chromatography.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) in Normal-Phase Chromatography
-
Question: I am purifying my crude this compound on a silica gel column, but the product is eluting as a broad, tailing peak. What is causing this and how can I fix it?
-
Answer: Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like your pyrimidine derivative on silica gel.[1] The primary cause is the interaction between the basic nitrogen atoms in the pyrimidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong interaction can lead to slow desorption and, consequently, a tailing peak shape.
Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent (e.g., ethyl acetate/hexane mixture). This will protonate the silanol groups, reducing their interaction with your basic compound.
-
Ammonia: For very basic compounds, using a mobile phase saturated with ammonia can be effective. A common approach is to use a mixture of dichloromethane and methanol with a small percentage of concentrated ammonium hydroxide.
-
-
Change of Stationary Phase: If mobile phase modification is insufficient, consider a less acidic stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for purifying basic compounds.
-
Deactivated Silica Gel: You can reduce the acidity of your silica gel by pre-treating it with a base.[2]
-
Experimental Protocol: Mobile Phase Modification with TEA
-
Prepare your primary mobile phase (e.g., 30:70 ethyl acetate:hexane) based on your initial TLC analysis.
-
To 100 mL of this mobile phase, add 0.1 mL of triethylamine (for 0.1% v/v).
-
Equilibrate your silica gel column with this new mobile phase before loading your sample.
-
Run the chromatography as usual, monitoring fractions by TLC. You should observe a more symmetrical spot/peak shape.
-
Issue 2: The Compound is Not Eluting from the Column or Requires Very High Polarity Solvents
-
Question: My this compound is sticking to the top of the silica gel column and won't elute even with 100% ethyl acetate. What should I do?
-
Answer: This indicates a very strong interaction with the stationary phase, which can be due to the compound's polarity or potential decomposition on the silica.
Solutions:
-
Increase Mobile Phase Polarity: If you haven't already, try a more polar solvent system. A common next step after ethyl acetate/hexane is to use a mixture of dichloromethane (DCM) and methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
-
Check for Compound Stability: Your compound might be degrading on the acidic silica gel.[2] To test this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking that wasn't there initially, your compound is likely unstable on silica.
-
Switch to a Different Chromatographic Mode:
-
Reversed-Phase Chromatography (RPC): This is an excellent alternative for polar compounds.[1][3] In RPC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[4] Your polar compound will have weaker interactions with the stationary phase and elute earlier.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another option for separating polar compounds that are poorly retained in reversed-phase.[5]
-
Data Summary: Recommended Starting Solvent Systems
-
| Chromatography Mode | Stationary Phase | Mobile Phase System | Polarity of Eluent |
| Normal-Phase | Silica Gel | Hexane / Ethyl Acetate (+ 0.1% TEA) | Increasing Ethyl Acetate |
| Normal-Phase | Silica Gel | Dichloromethane / Methanol (+ 0.1% TEA) | Increasing Methanol |
| Reversed-Phase | C18-Silica | Water / Acetonitrile | Increasing Acetonitrile |
| Reversed-Phase | C18-Silica | Water / Methanol | Increasing Methanol |
Issue 3: Co-elution with Impurities
-
Question: I am getting my product, but it is contaminated with an impurity that has a very similar Rf value. How can I improve the separation?
-
Answer: Achieving good resolution between compounds with similar polarities is a common challenge. The key is to exploit other differences in their chemical properties to alter their interaction with the stationary phase.
Solutions:
-
Optimize the Mobile Phase:
-
Solvent Selectivity: Instead of just increasing the polarity (e.g., more ethyl acetate in hexane), try a solvent with different properties. For example, replace ethyl acetate with a mixture of DCM and a small amount of acetone or isopropanol. Different solvents interact differently with your compound and impurities, which can alter their relative retention times.
-
Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), start with a low polarity mobile phase and gradually increase the polarity. This can help to sharpen the peaks and improve the separation of closely eluting compounds.
-
-
Change the Stationary Phase:
-
If you are using normal-phase silica, consider a different type of stationary phase. For example, a cyanopropyl (CN) or diol-bonded silica phase can offer different selectivity compared to standard silica.
-
Switching to reversed-phase chromatography often provides a completely different elution order, which may easily separate your product from the impurity.[3]
-
Diagram: Troubleshooting Poor Separation
Caption: Decision tree for troubleshooting poor separation of this compound from impurities.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for developing a TLC method for this compound?
-
A1: A good starting point for TLC analysis on silica gel is a 30:70 mixture of ethyl acetate and hexane. From there, you can adjust the ratio to achieve an Rf value for your product in the range of 0.2-0.4, which is generally ideal for column chromatography separation.
-
-
Q2: How do I prepare my sample for loading onto the column?
-
A2: There are two common methods:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent (like DCM).[6] Then, carefully apply this solution to the top of the column bed.[6]
-
Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[6] Carefully add this powder to the top of your packed column.[6] This method often results in better peak shapes.
-
-
-
Q3: Can this compound decompose during purification?
-
A3: Yes, 2-chloropyrimidine derivatives can be susceptible to hydrolysis, especially under non-neutral pH conditions or in the presence of nucleophilic solvents like methanol at elevated temperatures.[7] While generally stable under typical normal-phase conditions, prolonged exposure to acidic silica gel could potentially lead to some degradation.[2] It is advisable to not let the purified compound sit in solution for extended periods and to remove the solvent as soon as possible after pooling the pure fractions.
-
-
Q4: Which is better for this compound: normal-phase or reversed-phase chromatography?
-
A4: The choice depends on the nature of the impurities. Normal-phase chromatography on silica gel is a common and often successful first approach for many organic compounds.[1] However, for polar compounds like pyrimidine derivatives, reversed-phase HPLC can offer excellent separation and is widely used for their analysis.[3] If you are struggling with peak shape or stability on silica, reversed-phase is a highly recommended alternative.[1]
-
-
Q5: What are the potential impurities I should be aware of?
-
A5: Impurities in the synthesis of this compound can arise from starting materials, side reactions, or degradation. Potential impurities could include unreacted starting materials or regio-isomers formed during the synthesis. The identification of impurities is crucial for developing a robust purification method.[8] Techniques like LC-MS are invaluable for identifying the molecular weights of these impurities, which can help in designing the purification strategy.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-(2-Chloropyrimidin-4-yl)ethanone
Welcome to the technical support center for 1-(2-Chloropyrimidin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic utility of this versatile building block. It is well-understood in the field that the inherent crystalline nature and polarity of many heterocyclic compounds, including this compound, can lead to significant solubility challenges in common organic solvents. This often results in sluggish reaction kinetics, incomplete conversions, and difficulties in purification.
This document provides a comprehensive resource of frequently asked questions (FAQs) and troubleshooting guides to address these issues directly. Here, we move beyond simple solvent screening and delve into advanced techniques and strategic considerations to enhance the solubility and reactivity of this compound in your critical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is proceeding very slowly or not at all, even at elevated temperatures. I suspect poor solubility is the issue. How can I confirm this?
A1: Visual observation is the first and most straightforward diagnostic tool. If you notice a significant amount of solid this compound remaining undissolved in your reaction mixture even after heating, poor solubility is highly likely to be the rate-limiting factor.
For a more quantitative assessment, you can perform a simple solubility test. In a separate vial, attempt to dissolve a known quantity of the starting material in the reaction solvent at the intended reaction temperature. If it fails to dissolve completely, you have confirmed a solubility issue. Remember that even if it appears to dissolve, the concentration might be too low for an efficient reaction rate.
Q2: I am performing a nucleophilic aromatic substitution (SNAr) on this compound with an amine. Which solvents should I consider to improve its solubility?
A2: For SNAr reactions, polar aprotic solvents are generally the first choice as they can effectively solvate the polar intermediates and starting materials. Based on the structure of this compound and general principles for similar heterocyclic compounds, consider the following solvents, starting with the most promising:
-
Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF): These are excellent solvents for a wide range of organic compounds, including many with poor solubility.[1] They have high boiling points, allowing for a wide range of reaction temperatures.
-
Acetonitrile (ACN): Another effective polar aprotic solvent that can be a good starting point.
-
Tetrahydrofuran (THF) and 1,4-Dioxane: While generally less polar than DMSO or DMF, these ethereal solvents are often used, especially in combination with other techniques to enhance solubility.[2][3][4] It's worth noting that the solubility of polar compounds in THF can be significantly influenced by the presence of salts in the reaction mixture.[5]
It is always recommended to perform small-scale solubility tests with your specific reaction conditions before committing to a large-scale reaction.
Q3: I've tried different solvents, but the solubility of this compound is still limiting my reaction yield. What other techniques can I employ?
A3: When solvent selection alone is insufficient, several physical and chemical techniques can be employed to overcome poor solubility and drive your reaction to completion. These include:
-
Sonication: The application of ultrasound can significantly enhance the dissolution of solids in a liquid medium by breaking down particles and increasing surface area.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation can rapidly heat the reaction mixture, often leading to a dramatic increase in reaction rates and, in many cases, improved solubility of reactants.[7][8]
-
Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving an ionic reactant in a biphasic system (e.g., a solid-liquid or liquid-liquid). A phase-transfer catalyst facilitates the transport of the ionic species into the organic phase where the reaction occurs.[9][10]
The following troubleshooting guides provide more detailed protocols for implementing these techniques.
Troubleshooting Guides
Issue 1: Incomplete Reaction Due to Poor Solubility in Nucleophilic Aromatic Substitution (SNAr)
Scenario: You are attempting to displace the chloride on this compound with a primary or secondary amine in a solvent like THF or toluene, but the reaction stalls at low conversion.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting SNAr reactions.
Detailed Protocols:
-
Microwave-Assisted Amination Protocol:
-
In a microwave reaction vial, combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), and a base such as diisopropylethylamine (DIPEA) (1.1 equiv).[7]
-
Add a suitable solvent such as ethanol or DMF.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a temperature between 120-150°C for 10-30 minutes, monitoring the pressure to ensure it remains within safe limits.[1][11]
-
After cooling, work up the reaction as appropriate for your product.
-
-
Phase-Transfer Catalysis Amination Protocol:
-
To a round-bottom flask, add this compound (1.0 equiv), a non-polar organic solvent (e.g., toluene), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 equiv).
-
In a separate vessel, prepare an aqueous solution of your amine nucleophile and an inorganic base (e.g., K₂CO₃).
-
Add the aqueous solution to the organic mixture and stir vigorously at an elevated temperature (e.g., 80-100°C).
-
Monitor the reaction by TLC or LC-MS until completion.
-
Separate the layers and work up the organic phase.
-
Issue 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Scenario: You are performing a Suzuki or Sonogashira coupling with this compound, but the reaction gives low yields, likely due to the starting material not being fully accessible to the catalyst in solution.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting cross-coupling reactions.
Detailed Protocols:
-
Sonication-Assisted Suzuki Coupling Protocol:
-
In a round-bottom flask equipped with a condenser, combine this compound (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add the chosen solvent system (e.g., 1,4-dioxane/water 2:1).
-
Lower the flask into an ultrasonic bath, ensuring the liquid level in the bath is above the level of the reaction mixture.
-
Turn on the sonicator and heat the reaction to the desired temperature (e.g., 80-100°C).
-
Monitor the reaction by TLC or LC-MS. The application of ultrasound can significantly reduce reaction times.[8][12][13]
-
Upon completion, perform a standard aqueous workup and purify by column chromatography.
-
-
Microwave-Assisted Suzuki Coupling Protocol:
-
To a microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.0-1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.5-3 mol%).[14]
-
Add a 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 15-20 minutes.[14]
-
After cooling, dilute with ethyl acetate and wash with brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography.
-
Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative guide to solvent selection based on the polarity and general applicability for similar heterocyclic compounds.
| Solvent Class | Examples | Expected Solubility of this compound | Notes |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | Good to Moderate | Generally the best starting point for dissolving polar heterocyclic compounds. High boiling points allow for a wide temperature range. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to Low | Commonly used in cross-coupling reactions. Solubility can be improved with heating or the use of co-solvents. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | Can act as nucleophiles in some reactions, so their use should be considered carefully. Often used in microwave-assisted synthesis.[15] |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | Generally not ideal for achieving high concentrations, but may be suitable for purification (e.g., chromatography). |
| Aromatic Hydrocarbons | Toluene, Xylene | Very Low | Poor solvents for this compound on their own, but can be used in biphasic systems for PTC or as a high-boiling co-solvent. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Primarily used as anti-solvents for crystallization or in chromatographic separations. |
References
- 1. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrofuran (THF) [commonorganicchemistry.com]
- 3. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. EP0695219B1 - Cyclic process for activation, use and recovery of phase-transfer catalysts - Google Patents [patents.google.com]
- 11. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 2-Chloropyrimidine CAS#: 1722-12-9 [m.chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for 1-(2-Chloropyrimidin-4-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(2-Chloropyrimidin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic intermediate. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to overcome common challenges and achieve robust, reproducible results.
Introduction: Navigating the Synthesis of this compound
The synthesis of this compound is a critical step in the development of various pharmaceutical agents. While several synthetic routes exist, they often present challenges related to regioselectivity, yield, and purity. This guide will address these issues in a practical, question-and-answer format, providing field-proven insights to streamline your experimental workflow.
Section 1: Troubleshooting Low Yields
Low yields are a common frustration in organic synthesis. Before delving into reaction-specific issues, it's crucial to ensure the fundamentals of your experimental setup are sound.
Question: My reaction is resulting in a significantly lower yield than expected. What are the primary factors I should investigate?
Answer: When faced with low yields, a systematic review of your experimental parameters is the most effective approach. Many yield-related problems can be traced back to a few key areas.[1]
-
Purity of Starting Materials: Impurities in your starting materials, such as 2,4-dichloropyrimidine or your acetyl source, can lead to unwanted side reactions or inhibit your desired transformation. It is crucial to verify the purity of your reagents, for instance by NMR or GC-MS, and purify them if necessary.
-
Solvent and Reagent Quality: The use of anhydrous solvents is critical, especially in reactions involving organometallics like Grignard reagents.[1][2] Water can quench these reactive species and significantly reduce your yield. Always use freshly dried solvents.
-
Reaction Atmosphere: For moisture- or air-sensitive reactions, it is imperative to maintain an inert atmosphere (e.g., argon or nitrogen).[1] Ensure your glassware is properly flame-dried and there are no leaks in your system.
-
Temperature Control: Inconsistent or incorrect reaction temperatures can have a dramatic impact on reaction rates and the formation of side products.[1] For exothermic reactions, ensure a controlled addition of reagents to prevent localized overheating.
Section 2: Mastering Regioselectivity in the Functionalization of 2,4-Dichloropyrimidine
A primary challenge in the synthesis of this compound from 2,4-dichloropyrimidine is controlling the regioselectivity of the substitution.
Question: I am getting a mixture of isomers, with substitution at both the C2 and C4 positions of the pyrimidine ring. How can I favor the formation of the desired C4-substituted product?
Answer: The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic aromatic substitution (SNAr) and many cross-coupling reactions.[3] However, this selectivity can be influenced by several factors, and obtaining a mixture of products is a common issue.[4]
Here are the key factors to consider for controlling regioselectivity:
-
Electronic Effects of Substituents: The electronic nature of any existing substituents on the pyrimidine ring can significantly alter the reactivity of the C2 and C4 positions. Electron-donating groups at the C6 position can reverse the typical selectivity, favoring C2 substitution, while electron-withdrawing groups at the C5 position enhance the preference for C4 substitution.[3]
-
Nature of the Nucleophile/Reagent: The choice of your acetylating agent is critical. For instance, in SNAr reactions, tertiary amines have been shown to favor the C2 position.[5] When using organometallic reagents, the choice of metal and ligands is paramount.
-
Reaction Conditions: Solvent, base, and temperature are crucial levers for controlling regioselectivity. For example, a n-butanol/DIPEA system has been reported to favor the formation of a single C4-substituted product.[3]
-
Catalyst System (for Cross-Coupling Reactions): In palladium-catalyzed cross-coupling reactions, the ligand choice can override the inherent electronic preferences of the substrate.[6][7] Sterically hindered N-heterocyclic carbene (NHC) ligands can promote high selectivity for the C4 position.[7]
Experimental Protocol: Regioselective Suzuki Coupling for C4-Arylation of 2,4-Dichloropyrimidine
This protocol for a related dichloropyrimidine system illustrates the general procedure for achieving high C4 selectivity in a cross-coupling reaction.[7]
-
Setup: In a microwave vial, combine 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.005 equiv., 0.5 mol%).
-
Solvent: Add a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 100 °C for 15 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Section 3: Troubleshooting Grignard Reactions
Grignard reactions are a common method for introducing the acetyl group. However, they are notoriously sensitive to reaction conditions.
Question: My Grignard reaction is failing or giving very low yields. What are the common pitfalls and how can I troubleshoot them?
Answer: Successful Grignard reactions hinge on meticulous experimental technique. Here are some of the most common issues and their solutions:
-
Inactive Magnesium: The magnesium metal surface can be coated with a layer of magnesium oxide, which prevents the reaction from initiating.
-
Presence of Water: Grignard reagents are highly basic and will be quenched by even trace amounts of water.
-
Solution: Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert gas.[2] Use anhydrous solvents and ensure your starting materials are dry.
-
-
Side Reactions: The Wurtz coupling, where the Grignard reagent reacts with the starting halide, is a common side reaction.
-
Solution: Control the rate of addition of the alkyl halide to the magnesium suspension.[2] A slow addition rate can minimize this side reaction.
-
Table 1: Troubleshooting Guide for Grignard Reactions
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Inactive magnesium surface | Activate magnesium with a crystal of iodine or by crushing the turnings.[2][8] |
| Low yield | Presence of moisture | Flame-dry all glassware and use anhydrous solvents.[2] |
| Formation of homocoupled product (Wurtz reaction) | High local concentration of alkyl halide | Add the alkyl halide slowly to the magnesium suspension.[2] |
| Darkening of the reaction mixture | Overheating or prolonged reaction time | Avoid excessive heating and monitor the reaction for the disappearance of magnesium.[2] |
Section 4: Workup and Purification
Proper workup and purification are essential for obtaining your target compound in high purity.
Question: What are the best practices for the workup and purification of this compound?
Answer: The workup procedure should be designed to remove unreacted starting materials, catalysts, and inorganic byproducts.
-
Quenching: For Grignard reactions, the reaction is typically quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[9] This protonates the intermediate alkoxide and is generally preferred over strong acids which can cause side reactions.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent such as ethyl acetate.[9] Multiple extractions will ensure complete recovery of the product.
-
Washing: The combined organic layers should be washed with brine to remove any remaining water.
-
Drying and Concentration: The organic layer is then dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure.[9]
-
Purification: The crude product is often purified by silica gel column chromatography to separate it from any remaining impurities.[9]
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in the synthesis of this compound?
A1: The most common impurity is the isomeric 1-(4-chloropyrimidin-2-yl)ethanone, arising from a lack of complete regioselectivity. Other potential impurities include unreacted 2,4-dichloropyrimidine and byproducts from side reactions like the Wurtz coupling if a Grignard reaction is used.
Q2: Can I perform a double functionalization on the 2,4-dichloropyrimidine ring?
A2: Yes, sequential functionalization is a powerful application of this starting material. Typically, the more reactive C4 position is functionalized first, followed by substitution at the C2 position under different reaction conditions.[7]
Q3: Are there any safety concerns I should be aware of?
A3: this compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[10] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Low Yields
Caption: A systematic approach to troubleshooting low yields.
Diagram 2: Regioselectivity Control in 2,4-Dichloropyrimidine Functionalization
Caption: Key factors influencing regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. 1-(2-CHLORO-PYRIDIN-4-YL)-ETHANONE | 23794-15-2 [chemicalbook.com]
- 10. This compound | 1312535-78-6 [sigmaaldrich.com]
- 11. 1-(2-Chloropyridin-4-yl)ethanone, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Synthesis of 1-(2-Chloropyrimidin-4-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(2-Chloropyrimidin-4-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this critical synthesis. Our goal is to provide practical, experience-driven guidance to ensure the highest purity and yield of your target compound.
Introduction: The Synthetic Landscape
The synthesis of this compound is a key step in the development of various pharmaceutical agents. While several synthetic routes exist, each presents a unique set of challenges, primarily concerning the formation of process-related impurities. Understanding the underlying reaction mechanisms and potential side reactions is paramount to successful troubleshooting. This guide provides a structured approach to identifying, mitigating, and eliminating common impurities.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the synthesis of this compound.
Q1: My final product has a yellowish tint, even after initial purification. What is the likely cause?
A yellowish discoloration often points to the presence of nitrogen-containing heterocyclic byproducts that can arise from side reactions. One common culprit in pyrimidine synthesis is the formation of Hantzsch-type 1,4-dihydropyridine (DHP) derivatives, which are known to be yellow and highly fluorescent[1]. These can form if there's any ammonia present, potentially from the decomposition of reagents at elevated temperatures[1].
Q2: I'm observing a significant amount of a water-soluble impurity in my crude product. What could it be?
A common water-soluble impurity is the hydrolysis product, 1-(2-hydroxypyrimidin-4-yl)ethanone. The 2-chloro group on the pyrimidine ring is susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions[2][3][4]. This is a well-documented reactivity pattern for chloropyrimidines[2][3].
Q3: My reaction yield is consistently low, and I'm recovering a significant amount of starting material. What should I investigate?
Low conversion can be due to several factors. Inefficient catalysis, suboptimal reaction temperature, or impure starting materials are common causes[1]. It's crucial to ensure your reagents are of high purity and that the reaction conditions are strictly controlled. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time[1].
Q4: I'm seeing a byproduct with a mass double that of my desired product in my mass spectrometry analysis. What is this?
This strongly suggests the formation of a pyrimidine dimer. Dimerization can occur through various mechanisms, sometimes initiated by light or trace metals[5][6][7][8]. These dimers are typically less soluble and can complicate purification.
Troubleshooting Guide: A Deeper Dive
This section provides a more in-depth analysis of common impurities and step-by-step protocols for their management.
Impurity Profile and Identification
A crucial first step in troubleshooting is to identify the nature of the impurity. A combination of analytical techniques is often necessary for unambiguous identification.
| Analytical Technique | Purpose |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress and crude product purity.[9] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and impurity profiling.[10][11][12] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of impurities by their mass-to-charge ratio.[13][14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and isolated impurities. |
Common Impurities: Formation and Mitigation
-
Mechanism of Formation: The electron-withdrawing nature of the pyrimidine ring makes the C2-Cl bond susceptible to nucleophilic attack by water. This hydrolysis is often catalyzed by acidic or basic conditions present during the reaction or workup.[2][15][16]
-
Prevention and Mitigation:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Workup: During the aqueous workup, maintain a neutral pH and keep the temperature low to minimize hydrolysis.
-
Azeotropic Removal of Water: If water is a byproduct of the reaction, consider using a Dean-Stark apparatus for its removal.
-
-
Purification Strategy: The hydroxyl product is more polar than the desired chloro-compound.
-
Column Chromatography: A silica gel column using a gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can effectively separate the two compounds. [17][18][19] * Recrystallization: If the impurity level is low, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) may be sufficient.
-
-
Mechanism of Formation: While the exact mechanism can vary, dimerization often involves the coupling of two pyrimidine rings. This can be a radical-mediated process or a nucleophilic substitution where one pyrimidine molecule acts as a nucleophile towards another.
Formation of dimeric byproducts.
-
Prevention and Mitigation:
-
Control of Reaction Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization.
-
Exclusion of Light: If a photochemical pathway is suspected, protect the reaction vessel from light.
-
Use of Radical Scavengers: In some cases, the addition of a radical scavenger (e.g., BHT) in small amounts can inhibit dimerization.
-
Purification Strategy: Dimers are significantly larger and often less soluble than the monomeric product.
-
Filtration: If the dimer precipitates from the reaction mixture, it can sometimes be removed by filtration.
-
Preparative HPLC: For challenging separations, preparative HPLC can provide high-purity material.
[17]
-
Cause: As discussed in the FAQs, this is often due to suboptimal reaction conditions or catalyst deactivation.
[1]
-
Troubleshooting Workflow:
Troubleshooting low conversion.
-
Purification Strategy: The separation of starting materials from the product depends on their relative polarities.
-
Column Chromatography: This is generally the most effective method.
[17] * Acid-Base Extraction: If the starting materials or product have acidic or basic functional groups, a liquid-liquid extraction with an acidic or basic aqueous solution can be an effective purification step.
Experimental Protocols
Protocol 1: Flash Column Chromatography for Removal of Polar Impurities
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Carefully pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired product. The more polar impurities will remain on the column longer.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Conclusion
The successful synthesis of high-purity this compound hinges on a thorough understanding of potential side reactions and a systematic approach to troubleshooting. By carefully controlling reaction conditions and employing appropriate analytical and purification techniques, researchers can consistently obtain the desired product in high yield and purity. This guide serves as a starting point for addressing common challenges, and we encourage you to adapt these principles to your specific experimental context.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 5. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Separation of purine and pyrimidine derivatives by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insight in DNA Repair of UV-induced Pyrimidine Dimers by Chromatographic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. benchchem.com [benchchem.com]
- 18. sciencehistory.org [sciencehistory.org]
- 19. Purification of DNA by anion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 1-(2-Chloropyrimidin-4-yl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(2-Chloropyrimidin-4-yl)ethanone (CAS 1312535-78-6). This document is intended for researchers, chemists, and drug development professionals who utilize this important synthetic intermediate. Our goal is to provide in-depth, actionable insights into its stability under common laboratory conditions, helping you anticipate potential challenges, troubleshoot experimental outcomes, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses the most common inquiries regarding the chemical stability of this compound.
Q1: What is the primary degradation pathway for this compound in aqueous acidic or basic solutions?
A1: The principal route of degradation is the hydrolysis of the chlorine atom at the C2 position of the pyrimidine ring. This occurs via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2][3] The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which activates the C2-Cl bond for attack by nucleophiles like water or hydroxide ions. The electron-withdrawing nature of the acetyl group at the C4 position further enhances this reactivity.
Q2: What is the expected product of this hydrolysis?
A2: The hydrolysis product is 1-(2-hydroxypyrimidin-4-yl)ethanone. It is crucial to recognize that this compound exists in a tautomeric equilibrium with the more stable 1-(2-oxo-1,2-dihydropyrimidin-4-yl)ethanone. In most analytical systems and reaction conditions, the keto tautomer (the pyrimidinone form) will be the predominant species observed.
Q3: Is the compound more susceptible to degradation under acidic or basic conditions?
A3: The compound is susceptible to hydrolysis under both acidic and basic conditions, but the rate is typically accelerated under basic conditions. In a basic medium, the potent nucleophile, hydroxide ion (OH⁻), directly attacks the C2 position. In acidic conditions, the pyrimidine ring can become protonated, which also activates it towards attack by the weaker nucleophile, water (H₂O). However, the higher concentration and reactivity of OH⁻ in basic solutions generally lead to faster degradation compared to acid-catalyzed hydrolysis at equivalent temperatures.[4][5]
Q4: I plan to use an alcohol (e.g., methanol, ethanol) as a solvent. Are there any stability concerns?
A4: Yes, caution is advised. Alcohols can act as nucleophiles, similar to water. Under neutral conditions at room temperature, this process (solvolysis) is generally slow. However, in the presence of a base or upon heating, the rate of solvolysis can become significant. This will lead to the formation of the corresponding 2-alkoxy-pyrimidine byproduct (e.g., 1-(2-methoxypyrimidin-4-yl)ethanone in methanol), which may complicate your reaction and purification.
Q5: Does the acetyl group at the C4 position present any stability issues?
A5: While the primary point of instability is the C2-Cl bond, the acetyl group's methyl protons are acidic. Under strongly basic conditions (e.g., when using reagents like LDA, NaH, or concentrated alkoxides), these protons can be abstracted to form an enolate. This is a common synthetic transformation but can be an undesired side reaction if not intended. For typical aqueous basic conditions used in hydrolysis studies (e.g., pH 10-12), the hydrolysis of the C-Cl bond is expected to be the dominant degradation pathway.[6]
Section 2: Troubleshooting Guide for Common Experimental Issues
| Observed Issue | Probable Cause & Explanation | Recommended Action & Validation |
| An unexpected, more polar byproduct appears on TLC/LC-MS, especially during aqueous workup. | Hydrolysis. The byproduct is likely the hydroxypyrimidine/pyrimidinone derivative, which is significantly more polar than the starting material due to the N-H and C=O groups. | Validation: Check if the mass of the byproduct corresponds to the replacement of -Cl (35 amu) with -OH (17 amu), a net loss of 18 amu (M-18+H). Solution: If hydrolysis is undesirable, perform workups using neutral or slightly acidic water (e.g., pH 5-6 buffer) and minimize contact time. Ensure all organic solvents are anhydrous. |
| Low yield in a substitution reaction where the compound is the electrophile. | Competitive Hydrolysis/Degradation. The reaction conditions (e.g., elevated temperature, presence of moisture, basic additives) may be causing the starting material to degrade before it can react with your desired nucleophile. | Validation: Run a control experiment under the reaction conditions (solvent, temperature, base) but without your nucleophile. Monitor the disappearance of the starting material over time by TLC or LC-MS. Solution: Add the chloropyrimidine last to the reaction mixture. Lower the reaction temperature if possible. Ensure the reaction is run under a dry, inert atmosphere. |
| A stored solution of the compound in a protic or non-anhydrous solvent shows multiple new spots over time. | Solvolysis and/or Hydrolysis. Residual water or the solvent itself is slowly reacting with the compound. This is often accelerated by light or trace acidic/basic impurities in the solvent. | Validation: Analyze the solution by LC-MS to identify the masses of the impurities, which will likely correspond to the hydrolyzed or solvolyzed products. Solution: Store the compound as a dry solid at room temperature or colder, protected from light.[7] For solutions, use fresh, high-purity anhydrous solvents and prepare them immediately before use. Store solutions at low temperatures (-20°C) for short-term use only. |
Section 3: Mechanistic Overview & Process Diagrams
The stability of this compound is governed by its susceptibility to nucleophilic aromatic substitution. The diagrams below illustrate the degradation pathways and a general workflow for assessing stability.
Degradation Mechanisms
Caption: SNAr degradation pathway in basic media.
Caption: SNAr degradation pathway in acidic media.
Experimental Workflow for Stability Assessment
Caption: General workflow for kinetic stability studies.
Section 4: Experimental Protocols for Stability Assessment
These protocols provide a self-validating framework for quantifying the stability of this compound. The key is consistent sample preparation and a reliable analytical method.
Protocol 1: HPLC Method for Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Elution: The starting material is relatively non-polar. The hydrolyzed product will have a significantly shorter retention time.
Protocol 2: Kinetic Stability Study
-
Stock Solution Preparation: Accurately weigh and prepare a 10 mg/mL stock solution of this compound in anhydrous acetonitrile. This is your Stock A .
-
Working Solution Preparation: Dilute Stock A 1:100 in acetonitrile to create a 100 µg/mL working stock. This is your Stock B .
-
Buffer Preparation: Prepare 100 mL each of the following aqueous buffers:
-
Acidic: 0.01 M HCl (pH ≈ 2)
-
Neutral: Phosphate Buffered Saline (PBS, pH ≈ 7.4)
-
Basic: 0.01 M Sodium Borate Buffer (pH ≈ 10)
-
-
Reaction Initiation:
-
Label three sets of vials for each pH condition and time point (e.g., 0, 1, 4, 8, 24 hours).
-
To each vial, add 950 µL of the appropriate buffer.
-
To initiate the experiment, add 50 µL of Stock B to each vial, cap, vortex thoroughly, and place in a temperature-controlled incubator (e.g., 40°C). The final concentration will be 5 µg/mL.
-
-
Time Point Sampling:
-
T=0: Immediately after adding the compound to the first set of vials, take a 200 µL aliquot and transfer it to an HPLC vial containing 200 µL of a 50:50 acetonitrile:water mixture to quench any further reaction. This sample represents 100% of the initial compound.
-
Subsequent Time Points: At each designated time point (1h, 4h, etc.), remove the corresponding vials from the incubator and immediately quench a 200 µL aliquot as described above.
-
-
Analysis and Data Interpretation:
-
Analyze all quenched samples by the established HPLC method.
-
Calculate the percentage of the parent compound remaining at each time point relative to the peak area at T=0.
-
Plot % Remaining versus Time. A steep decline indicates low stability under those conditions.
-
Section 5: Summary of Stability Profile
| Condition | Primary Degradation Pathway | Relative Rate | Key Product(s) | Experimental Considerations |
| Aqueous, pH < 4 | Acid-catalyzed hydrolysis (SNAr) | Moderate | 1-(2-Oxo-1,2-dihydropyrimidin-4-yl)ethanone | Rate is temperature-dependent. Protonation of ring nitrogens activates the C-Cl bond. |
| Aqueous, Neutral pH | Slow hydrolysis (SNAr) | Slow | 1-(2-Oxo-1,2-dihydropyrimidin-4-yl)ethanone | The compound is most stable at or near neutral pH but is still susceptible to slow hydrolysis. |
| Aqueous, pH > 8 | Base-mediated hydrolysis (SNAr) | Fast to Very Fast | 1-(2-Oxo-1,2-dihydropyrimidin-4-yl)ethanone | Rate increases significantly with pH and temperature.[4] OH⁻ is a strong nucleophile. |
| Anhydrous Protic Solvents (e.g., MeOH, EtOH) with Base/Heat | Solvolysis (SNAr) | Moderate to Fast | 2-Alkoxy-pyrimidine derivatives | Avoid prolonged heating in alcoholic solvents, especially with basic reagents, unless substitution is the desired outcome. |
| Solid State | Stable | Very Slow | N/A | Store in a cool, dry place, protected from light.[7] |
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound|lookchem [lookchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(2-Chloropyrimidin-4-yl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving the key intermediate, 1-(2-chloropyrimidin-4-yl)ethanone. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges and accelerate your research.
Introduction: The Challenges of a Privileged Scaffold
The pyrimidine core is a cornerstone in medicinal chemistry, and this compound is a versatile building block for a multitude of bioactive molecules. However, its structure presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring, exacerbated by the acetyl group, makes the C-Cl bond less reactive towards oxidative addition. Furthermore, the Lewis basic nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] This guide will navigate you through these complexities, ensuring a higher success rate in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is showing low to no conversion. What are the likely culprits?
A1: This is a common issue stemming from two primary factors: the inherent low reactivity of the C-Cl bond and potential catalyst deactivation.
-
Inefficient Oxidative Addition: The C-Cl bond on the electron-deficient pyrimidine ring is strong, making its cleavage (the oxidative addition step) the rate-limiting step in the catalytic cycle.[1][3]
-
Catalyst Poisoning: The lone pair of electrons on the pyrimidine's nitrogen atoms can coordinate with the palladium catalyst, forming off-cycle, inactive complexes that halt the reaction.[1][2]
To address this, focus on a more robust catalyst system. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3] Consider using a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[1][4] These ligands promote the formation of the active Pd(0) species and sterically shield the metal center from inhibitory binding by the pyrimidine nitrogen.[1]
Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side product?
A2: Boronic acid homocoupling is often promoted by the presence of oxygen.[5]
-
Ensure a Strictly Inert Atmosphere: Rigorously degas your solvents (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas throughout the reaction setup and duration.[1][5] Inadequate degassing is a frequent cause of this side reaction.
-
Boronic Acid Quality: Use high-purity boronic acids, as impurities can sometimes catalyze homocoupling.
-
Reaction Temperature: While higher temperatures can be necessary to drive the reaction forward, they can also accelerate side reactions. Consider a temperature screen to find the optimal balance.[1]
Q3: For a Buchwald-Hartwig amination, what is the best starting point for catalyst, ligand, and base selection?
A3: Buchwald-Hartwig amination of this compound requires a highly active catalyst system due to the unreactive C-Cl bond.
-
Catalyst/Ligand System: A good starting point is a combination of a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle) with a bulky biarylphosphine ligand like BrettPhos or a ferrocene-based ligand such as Josiphos.[3][6] These ligands are designed to facilitate the challenging oxidative addition of aryl chlorides.[3]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions.[3] If your substrate is sensitive to such a strong base, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, but this will likely necessitate a more active catalyst and higher temperatures.[3]
-
Solvent: Anhydrous, degassed aprotic polar solvents like toluene, 1,4-dioxane, or THF are generally good choices.[3]
Q4: Can I perform a Sonogashira coupling on this substrate, and what special considerations should I take?
A4: Yes, Sonogashira coupling is feasible. The primary consideration is the choice of catalyst and the potential need for a copper co-catalyst.
-
Copper-Free vs. Copper-Catalyzed: While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[7][8]
-
Catalyst System: For copper-free Sonogashira coupling of aryl chlorides, a highly active palladium catalyst is required. Systems employing bulky, electron-rich phosphine ligands like XPhos or P(t-Bu)₃ are often successful.[7] A common palladium source is Pd(OAc)₂ or a palladacycle.[7]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[4]
Troubleshooting Guides
Issue 1: Reaction Stalls or Fails to Initiate
If your cross-coupling reaction with this compound is not proceeding, follow this troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Failed Reactions Involving 1-(2-Chloropyrimidin-4-yl)ethanone
Welcome to the technical support center for 1-(2-Chloropyrimidin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis, ensuring your experiments are both successful and efficient.
Introduction to this compound
This compound is a key intermediate in medicinal chemistry due to the pyrimidine core, a scaffold present in numerous biologically active compounds.[1] The molecule possesses two primary reactive sites: the C2-chloro substituent, which is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and the acetyl group at the C4 position. The electron-deficient nature of the pyrimidine ring activates the C2-Cl bond, making it a prime target for functionalization.[2] However, the interplay of electronic effects and the presence of multiple reactive centers can lead to challenges in achieving desired outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: The most prevalent reactions are:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the C2-chloride by nucleophiles such as amines, alcohols, and thiols. The electron-withdrawing nature of the pyrimidine nitrogens and the C4-acetyl group facilitates this reaction.[3][4]
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reaction with boronic acids or esters to form a C-C bond at the C2 position. This is a powerful method for introducing aryl or heteroaryl moieties.[2][5]
-
Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation with a wide range of amines. This offers an alternative to traditional SNAr for constructing C-N bonds, especially with less nucleophilic amines.[6]
-
Reactions involving the acetyl group: The ketone can undergo various transformations such as reduction, aldol condensation, or formation of imines/enamines, though these are typically performed after functionalization of the C2 position.
Q2: Why is my SNAr reaction with an amine failing or giving low yields?
A2: Several factors can contribute to poor performance in SNAr reactions:
-
Insufficient Nucleophilicity of the Amine: Weakly nucleophilic amines may require more forcing conditions (higher temperatures, stronger bases) to react efficiently.
-
Steric Hindrance: Bulky amines or substituents near the reaction center can impede the nucleophilic attack.
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMAc, or DMSO are generally preferred as they can solvate the intermediate Meisenheimer complex.
-
Base Strength: A non-nucleophilic base is often required to neutralize the HCl generated during the reaction. The strength of the base should be carefully considered to avoid side reactions.[7] For less reactive chloropyrimidines, acid catalysis might be beneficial.[8]
Q3: I'm observing decomposition of my starting material. What could be the cause?
A3: this compound can be susceptible to decomposition under certain conditions:
-
Hydrolysis: The C2-chloro group can be hydrolyzed to a hydroxyl group, forming the corresponding pyrimidone, especially in the presence of water and acid or base at elevated temperatures.[9][10] The 2-chloro position is particularly prone to acid-catalyzed hydrolysis.[9]
-
Strongly Basic Conditions: Strong bases at high temperatures can lead to undesired side reactions or degradation of the pyrimidine ring.
-
Elevated Temperatures: Prolonged heating at high temperatures can cause decomposition.[11]
Q4: In cross-coupling reactions, what is the general reactivity order of halopyrimidines?
A4: The general reactivity order for palladium-catalyzed cross-coupling reactions follows the trend of C-I > C-Br > C-Cl.[2] However, the C-Cl bond on the electron-deficient pyrimidine ring is activated towards oxidative addition to the palladium catalyst, making these reactions feasible with the right choice of catalyst and ligands.[2][12]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and resolving common problems encountered in reactions with this compound.
Issue 1: Low to No Conversion in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool, but its success with a chloro-heterocycle like this compound hinges on overcoming the challenging oxidative addition step.[13]
Potential Causes & Solutions
| Potential Cause | Explanation & Causality | Recommended Action |
| Inactive Catalyst | The Pd(0) species is the active catalyst. Incomplete reduction of a Pd(II) precatalyst or oxidation of Pd(0) by atmospheric oxygen can halt the catalytic cycle.[14] | Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst system (e.g., Buchwald G3/G4 palladacycles) that efficiently generates the active Pd(0) species.[15][16] Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[17] |
| Inappropriate Ligand | Standard phosphine ligands like PPh₃ are often ineffective for activating the C-Cl bond. Bulky, electron-rich ligands are required to promote the difficult oxidative addition step.[12][15] | Screen a panel of Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for coupling challenging substrates.[15][18] |
| Insufficient Base Strength or Poor Solubility | The base plays a crucial role in the transmetalation step. A base that is too weak or insoluble in the reaction medium will be ineffective.[19] | Use a stronger base such as K₃PO₄ or Cs₂CO₃.[2] Consider using a solvent system that improves the solubility of the base, such as adding water or using a phase-transfer catalyst.[20] |
| Boronic Acid Decomposition | Boronic acids can undergo protodeboronation or form inactive boroxines, especially at high temperatures or in the presence of water.[14][19] | Use a slight excess of the boronic acid (1.2-1.5 equivalents). Consider using more stable boronate esters (e.g., MIDA or pinacol esters).[14] |
| Solvent Choice | The solvent influences the solubility of reactants and the stability of intermediates. Aprotic polar solvents or mixtures with water are generally effective. | Common solvents include 1,4-dioxane, THF, toluene, or DMF, often with water as a co-solvent.[2] The choice of solvent can be critical and may require screening.[21] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[2]
-
Evacuate and backfill the vessel with argon three times.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) or a pre-catalyst/ligand system under a positive pressure of argon.[2]
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Issue 2: Failure in Nucleophilic Aromatic Substitution (SNAr)
While the C2-Cl is activated, SNAr reactions can still be sluggish or fail completely, particularly with weak nucleophiles.
Potential Causes & Solutions
| Potential Cause | Explanation & Causality | Recommended Action |
| Poor Nucleophile | The rate of SNAr is directly proportional to the strength of the nucleophile. Weakly basic amines or sterically hindered nucleophiles react slowly. | For weak nucleophiles, increase the reaction temperature. Consider using a stronger, non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate the nucleophile, increasing its reactivity. Alternatively, consider a palladium-catalyzed Buchwald-Hartwig amination.[6] |
| Protonation of Nucleophile | If the reaction generates acid (HCl) and no base is present, the amine nucleophile can be protonated, rendering it non-nucleophilic. | Add at least one equivalent of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to act as an acid scavenger.[7] |
| Solvent Effects | The stability of the charged Meisenheimer intermediate is crucial. Protic solvents can solvate the nucleophile, reducing its reactivity, while nonpolar solvents may not effectively stabilize the intermediate.[4] | Use polar aprotic solvents like DMSO, DMF, or NMP, which are known to accelerate SNAr reactions. |
| Competitive Hydrolysis | If water is present in the reaction mixture, especially under basic or acidic conditions, hydrolysis of the C2-Cl to a C2-OH group can compete with the desired substitution.[9][22] | Use anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere to exclude moisture. |
Decision Tree: Troubleshooting SNAr Reactions
Caption: Decision tree for troubleshooting SNAr reactions.
Issue 3: Side Reactions and Byproduct Formation
Hydrodehalogenation in Cross-Coupling Reactions
-
Problem: Replacement of the chlorine atom with hydrogen.
-
Cause: This side reaction can occur when the reductive elimination of the desired product is slow, allowing for competing pathways, such as reaction with trace water or β-hydride elimination from amine or alcohol additives.[14]
-
Solution:
-
Use Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.
-
Optimize Ligand: A more electron-donating and bulky ligand can accelerate reductive elimination, outcompeting the hydrodehalogenation pathway.
-
Base Selection: Ensure the base is anhydrous and of high purity.[17]
-
Homocoupling of Boronic Acid
-
Problem: Formation of a biaryl product derived from the boronic acid coupling with itself.
-
Cause: This is often promoted by the presence of oxygen, which can facilitate the re-oxidation of Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.[14]
-
Solution:
-
Thorough Degassing: Ensure the reaction mixture is properly degassed before adding the catalyst.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout.
-
Control Temperature: Higher temperatures can sometimes increase the rate of homocoupling.
-
Conclusion
Successfully employing this compound in synthesis requires a nuanced understanding of its reactivity and careful control over reaction conditions. By systematically addressing issues related to catalyst activity, reagent choice, and reaction parameters, researchers can overcome common hurdles. This guide provides a framework for troubleshooting, grounded in the mechanistic principles of the key transformations involving this valuable heterocyclic building block.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Scaling Up 1-(2-Chloropyrimidin-4-yl)ethanone Production
An in-depth guide for researchers, scientists, and drug development professionals on the challenges of scaling up the production of 1-(2-Chloropyrimidin-4-yl)ethanone.
A Senior Application Scientist's Guide to Navigating Synthesis Challenges
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide practical, experience-driven advice for researchers and process chemists transitioning this important synthesis from bench-scale to larger, multi-gram or kilogram-scale production. While a valuable building block in medicinal chemistry, its scale-up is not without challenges. This document moves beyond simple protocols to address the common, and often frustrating, issues that arise when reaction volumes increase.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the initial phases of a scale-up campaign.
Q1: What are the primary safety concerns when scaling up the synthesis of this compound and its precursors?
A1: Safety is paramount. On a larger scale, risks that are manageable at the bench become significant hazards. Key concerns include:
-
Thermal Management: Many synthetic routes may involve exothermic steps. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to thermal runaways if not properly controlled.
-
Reagent Handling: Precursors such as phosphorus oxychloride (if used for chlorination) are highly corrosive and react violently with water. Handling large quantities requires specialized equipment and stringent safety protocols.[1][2]
-
Pressure Build-up: The evolution of gaseous byproducts (e.g., HCl) can lead to significant pressure increases in a closed system.[3] Ensure reactors are properly vented through a scrubbing system.
-
Product and Intermediate Toxicity: The toxicological properties of many intermediates are not fully investigated.[2] Assume all compounds are hazardous. The final product is classified as harmful if swallowed and causes skin and serious eye irritation. Always use appropriate Personal Protective Equipment (PPE), including respiratory protection when handling powders.[1]
Q2: My overall yield is decreasing significantly as I increase the scale. What's the most common reason for this?
A2: A drop in yield upon scale-up is a classic problem in process chemistry. The most frequent culprits are mass and heat transfer limitations.
-
Inefficient Mixing: At the lab scale, magnetic stirring is often sufficient. In a large reactor, inadequate agitation can create localized "hot spots" or areas of high reagent concentration, leading to byproduct formation.
-
Poor Temperature Control: As mentioned, inefficient heat removal can elevate the internal reaction temperature, promoting decomposition or side reactions that were negligible at a smaller scale.[4]
-
Extended Addition Times: Adding reagents over a longer period on a larger scale means that starting materials and intermediates are exposed to reaction conditions for different durations, which can affect the product profile.
Q3: What are the typical impurities I should expect, and where do they come from?
A3: Impurities often originate from side reactions of the starting materials or subsequent reactions of the desired product. Common classes of impurities in pyrimidine synthesis include:
-
Isomers: In substitution reactions, the formation of isomeric products can occur if there are multiple reactive sites.[5]
-
Over-alkylation/acylation: If the reaction involves nucleophilic attack, poly-substituted byproducts can form.
-
Hydrolysis Products: The 2-chloro group on the pyrimidine ring is susceptible to hydrolysis, especially during aqueous work-ups or if moisture is present, leading to the corresponding 2-hydroxypyrimidine derivative.[4]
-
Unreacted Starting Materials: Incomplete conversion is a common issue, and separating starting materials from the product can be challenging if they have similar polarities.[6]
Section 2: Detailed Troubleshooting Guides
This section provides a problem-and-solution format for specific experimental issues.
Problem Area: Reaction Inefficiency & Low Yield
Q: My reaction stalls before reaching full conversion, even with extended reaction times. What are the likely causes and solutions?
A: Stalled reactions are often due to catalyst deactivation, poor reagent quality, or the formation of an inhibiting byproduct.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Reagent Purity | Analyze all starting materials by NMR or GC-MS to confirm identity and purity. Impurities can sometimes poison catalysts or inhibit the reaction.[4] | Use freshly purified starting materials. Amidines, for instance, can be hygroscopic and hydrolyze over time, reducing their reactivity.[4] |
| Catalyst Inefficiency | If using a catalyst, ensure it is active. Heterogeneous catalysts may need regeneration, while homogeneous catalysts may be sensitive to air or moisture. | For acid-catalyzed steps, ensure the concentration is appropriate. For metal-catalyzed reactions, consider a higher catalyst loading or the addition of fresh catalyst, but be mindful of cost and removal. |
| Solvent Issues | Ensure you are using a dry, appropriate-grade solvent. Water can cause hydrolysis of key intermediates or reagents.[4] | Use anhydrous solvents. Consider if the solvent choice is impacting the solubility of a key intermediate, causing it to precipitate from the reaction mixture. |
| Product Inhibition | Monitor the reaction by TLC or LC-MS. Does the reaction rate slow dramatically as the product concentration increases? | If product inhibition is suspected, a continuous flow setup where the product is removed as it's formed could be a viable, albeit more complex, scale-up strategy. |
Problem Area: Impurity Profile & Purification
Q: I'm observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of the chloro group. How can I prevent this?
A: The C2-Cl bond on the pyrimidine ring is activated towards nucleophilic substitution, and water is a competent nucleophile, especially at elevated temperatures or non-neutral pH.
Troubleshooting Workflow:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Non-Aqueous Work-up: Avoid or minimize contact with water during the work-up. Quench the reaction with a non-aqueous solution if possible. If an aqueous wash is necessary, use cold brine and work quickly. Perform extractions immediately to minimize contact time.[3]
-
pH Control: During the work-up, maintain a neutral or slightly acidic pH. Basic conditions can accelerate the rate of hydrolysis.
-
Temperature Management: Keep the temperature as low as practically possible during both the reaction and the work-up.
Q: Column chromatography is becoming impractical and costly for purifying my multi-gram batches. What are some viable alternative purification strategies?
A: Relying solely on chromatography is a common bottleneck in scaling up. The goal should always be to make the crude product as clean as possible to simplify purification.
Alternative Purification Strategies:
-
Recrystallization: This is the most desirable method for large-scale purification. A systematic solvent screening is essential. Start with solvents where the product has high solubility when hot and low solubility when cold (e.g., isopropanol, ethanol, ethyl acetate/heptane mixtures).
-
Slurry/Trituration: If the impurities are significantly more soluble than the product in a particular solvent, you can stir the crude material as a slurry in that solvent at room or elevated temperature, then filter. This can effectively wash away soluble impurities.
-
Acid-Base Extraction: If your product has a different pKa than the major impurities, an extractive work-up can be highly effective. For example, basic impurities could be removed with a dilute acid wash (e.g., 1M HCl), while acidic impurities could be removed with a dilute base wash (e.g., NaHCO₃ solution).
Section 3: Protocols & Methodologies
The following protocols are generalized and should be optimized for your specific equipment and scale.
Protocol 1: General Procedure for a Robust Scale-Up Batch
This protocol emphasizes controls crucial for scalability.
-
Reactor Setup: Use a jacketed glass reactor with overhead mechanical stirring, a temperature probe, a condenser, and an inert gas inlet. Ensure the system is connected to a scrubber for any off-gassing.
-
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Charging: Charge the reactor with the limiting reagent and anhydrous solvent. Begin agitation to ensure good mixing.
-
Temperature Control: Cool the reactor jacket to the desired initial temperature (e.g., 0 °C) before adding the second reagent.
-
Controlled Addition: Add the second reagent dropwise via an addition funnel or a syringe pump. Monitor the internal temperature closely. The addition rate should be controlled to ensure the internal temperature does not exceed the set limit by more than 2-5 °C. An exotherm is a key indicator of reaction progress.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the desired temperature. Take aliquots at regular intervals (e.g., every hour) to monitor progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, proceed with a carefully designed work-up protocol (see below) that minimizes exposure to conditions that could degrade the product.
Protocol 2: Recommended Work-up and Purification Procedure
-
Quenching: Cool the reaction mixture to 0-5 °C. Slowly add the mixture to a separate vessel containing a pre-cooled quench solution (e.g., saturated ammonium chloride or cold water), maintaining vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Perform the extraction multiple times (e.g., 3x) to ensure complete recovery.
-
Washing: Combine the organic layers and wash sequentially with water and then saturated brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification:
-
Attempt Recrystallization First: Take a small sample of the crude oil/solid and perform a solvent screen to find suitable recrystallization conditions.
-
If Recrystallization Fails: Consider a slurry wash with a solvent like cold ether or a hexane/ethyl acetate mixture to remove highly soluble impurities.
-
Chromatography as a Last Resort: If chromatography is unavoidable, use a wider, shorter column and aim for a "flash" separation rather than high-resolution separation to increase throughput.
-
Section 4: Visual Troubleshooting Guide
The following diagram outlines a logical workflow for diagnosing and solving the common problem of low yield in a scale-up reaction.
Caption: Troubleshooting workflow for low yield.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Pyrimidine Intermediates for Drug Discovery: 1-(2-Chloropyrimidin-4-yl)ethanone in Focus
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] The strategic functionalization of this heterocycle is therefore a cornerstone of modern drug discovery. The choice of the initial pyrimidine building block can significantly impact the efficiency, regioselectivity, and overall success of a synthetic campaign. This guide provides a detailed comparison of 1-(2-Chloropyrimidin-4-yl)ethanone with other common pyrimidine intermediates, offering researchers, scientists, and drug development professionals a data-driven perspective on their relative merits and applications.
The Strategic Advantage of this compound
This compound is a versatile intermediate that offers two distinct points for chemical modification: a reactive chlorine atom at the 2-position and a ketone functionality at the 4-position. This arrangement provides a powerful handle for controlled, sequential reactions, making it a highly valuable synthon in the synthesis of complex molecules. The electron-withdrawing acetyl group at the C4 position significantly activates the C2-chloro substituent for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the ketone itself is amenable to a wide array of transformations.
Reactivity and Regioselectivity: A Comparative Analysis
The key to efficient synthesis is often precise control over which position of a molecule reacts. Here, we compare the reactivity and regioselectivity of this compound with its common alternative, 2,4-dichloropyrimidine.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the position of substitution on the pyrimidine ring is highly dependent on the electronic nature of the substituents. For 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophiles.[2][3] However, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position.[2]
In contrast, the C4-acetyl group in this compound strongly directs nucleophilic attack to the C2 position. This predictable regioselectivity simplifies synthetic planning and often leads to cleaner reactions with higher yields of the desired isomer.
Logical Relationship: Factors Influencing SNAr Regioselectivity
Caption: Regioselectivity in SNAr reactions of pyrimidine intermediates.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for C-C and C-N bond formation.[4][5] The regioselectivity in these reactions on dichloropyrimidines also generally favors the C4 position.
For instance, a detailed study on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with various aryl and heteroaryl boronic acids consistently yielded the C4-substituted product in good to excellent yields.[6] The table below summarizes some of these findings.
| Arylboronic Acid | Solvent | Yield of C4-substituted product (%) |
| Phenylboronic acid | 1,4-Dioxane | 71 |
| 4-Methoxyphenylboronic acid | 1,4-Dioxane | 85 |
| 3-Nitrophenylboronic acid | 1,4-Dioxane | 65 |
| Thiophen-2-ylboronic acid | 1,4-Dioxane | 78 |
| (Data extracted from a study on microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines)[6] |
While direct comparative data under identical conditions is scarce, the inherent activation of the C2 position in this compound makes it an excellent substrate for selective C2-arylation or C2-amination, providing a complementary approach to the C4-selectivity of 2,4-dichloropyrimidine.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Targeted Therapies
The utility of these pyrimidine intermediates is best illustrated by their application in the synthesis of biologically active molecules, particularly in the realm of targeted cancer therapies.
Kinase Inhibitors
Many kinase inhibitors feature a substituted pyrimidine scaffold that plays a crucial role in binding to the ATP pocket of the target kinase. For example, the synthesis of analogues of Dasatinib, a potent tyrosine kinase inhibitor, often employs dichloropyrimidine intermediates.[7] The ability to selectively introduce different substituents at the C2 and C4 positions is critical for optimizing potency and selectivity.
Furthermore, various 2-amino-4-aryl-5-chloropyrimidine analogues have been synthesized and identified as potent inhibitors of VEGFR-2 and Cyclin-Dependent Kinase 1 (CDK1).[8] The synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derived CDK2 inhibitors also relies on the sequential functionalization of a dichloropyrimidine core.[9] this compound, with its pre-activated C2 position and a modifiable C4-ketone, is an ideal starting material for the rapid generation of diverse libraries of such kinase inhibitors.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental procedures are paramount.
Protocol: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine[6]
-
In a microwave-safe vial, combine the chloropyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add the appropriate solvent (e.g., 1,4-dioxane/water mixture).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylpyrimidine.
Conclusion
This compound offers a distinct advantage in the synthesis of complex pyrimidine derivatives due to its predictable C2-regioselectivity, a direct consequence of the activating C4-acetyl group. This contrasts with the generally C4-selective nature of 2,4-dichloropyrimidine, making these two intermediates complementary tools for the medicinal chemist. The ability to reliably direct substitution to the C2 position simplifies synthetic design and execution, particularly in the construction of libraries of potential therapeutic agents like kinase inhibitors. For researchers aiming to explore chemical space around the C2 position of the pyrimidine core, this compound is a highly recommended and efficient starting material.
References
- 1. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Reagents for 1-(2-Chloropyrimidin-4-yl)ethanone in Drug Discovery
Introduction: The Central Role of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine ring is an undeniable "elite heterocyclic leitmotif."[1] Its presence in the nucleic acids DNA and RNA provides a fundamental blueprint for its interaction with biological systems, making pyrimidine derivatives a cornerstone of modern drug discovery.[1][2] These scaffolds are integral to a multitude of FDA-approved drugs for indications ranging from oncology and virology to inflammation.[1][3]
1-(2-Chloropyrimidin-4-yl)ethanone (CAS 1312535-78-6) is a workhorse building block for accessing this rich chemical space. Its utility stems from the reactivity of the C2-chloro substituent, which is activated towards nucleophilic aromatic substitution (SNAr) by the electron-deficient nature of the pyrimidine ring.[4][5] This allows for the facile introduction of amine, alcohol, and thiol nucleophiles, building a diverse library of compounds. The acetyl group at the C4 position provides a secondary handle for further chemical elaboration.
However, reliance on a single reagent can be synthetically constraining. The reactivity of the C2-chloride, while generally reliable, can sometimes necessitate harsh conditions for less reactive nucleophiles, or conversely, be too indiscriminate, leading to side reactions.[6][7] Furthermore, modern drug design increasingly demands nuanced control over physicochemical properties and the exploration of novel chemical space through bioisosteric replacement and alternative coupling strategies.[8][9]
This guide provides an in-depth comparison of viable alternative reagents to this compound. We will move beyond a simple list of substitutes to explain the causality behind their reactivity, provide field-proven experimental protocols, and offer a logical framework for selecting the optimal reagent for your specific drug discovery campaign.
Strategic Alternatives: Expanding the Synthetic Toolkit
The choice of a pyrimidine building block dictates the subsequent synthetic strategy. We can classify the alternatives to this compound into two main strategic classes: (A) Reagents for Nucleophilic Aromatic Substitution (SNAr) with Tunable Reactivity and (B) Reagents for Palladium-Catalyzed Cross-Coupling Reactions.
Class A: SNAr Reagents with Tunable Reactivity
This class focuses on modifying the leaving group at the C2 position to modulate its reactivity towards nucleophiles.
-
1-(2-Methylthiopyrimidin-4-yl)ethanone (and its Sulfonyl Derivative)
-
Strategic Value: The methylthio (-SMe) group is a "tunable" leaving group. In its native state, it is less reactive than chloride towards SNAr. However, it can be easily oxidized to the corresponding methylsulfinyl (-SOMe) or, more commonly, methylsulfonyl (-SO₂Me) group. The methylsulfonyl group is an exceptionally potent leaving group, often enabling substitutions under much milder conditions than the parent chloride. This two-step sequence provides a powerful method for engaging less reactive nucleophiles without resorting to high temperatures.
-
Causality: The high reactivity of the sulfonyl group stems from its strong electron-withdrawing nature, which further activates the pyrimidine ring towards nucleophilic attack, and its ability to stabilize the negative charge in the transition state and as a leaving group (sulfinate anion).
-
-
1-(2-Aminopyrimidin-4-yl)ethanone
-
Strategic Value: While not a direct precursor for C2 substitution, this reagent represents a "reverse-logic" alternative.[10][11][12] Instead of adding the amine last via SNAr, it is incorporated from the start. This is invaluable when the desired amine is sensitive to the conditions required for SNAr or when the amino group itself is to be further functionalized (e.g., via acylation, sulfonylation).
-
Causality: By having the C2-amino group present from the outset, the synthetic route avoids potentially problematic late-stage SNAr reactions, de-risking the synthesis of complex molecules.
-
Class B: Reagents for Palladium-Catalyzed Cross-Coupling
This class moves away from SNAr and leverages the power of transition metal catalysis to form C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) bonds.
-
Pyrimidine-2-boronic Acids and Esters
-
Strategic Value: These are the premier reagents for forming C-C bonds at the C2 position via the Suzuki-Miyaura coupling.[13] This reaction class is exceptionally versatile, with broad functional group tolerance, allowing for the coupling of a vast array of aryl and heteroaryl halides to the pyrimidine core. This is a transformation that is impossible via a standard SNAr pathway.
-
Causality: The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][14] The choice of palladium catalyst and ligand is critical, especially for heteroaromatic partners, to ensure efficient transmetalation and prevent catalyst deactivation.[13][15]
-
-
Pyrimidine-2-yl Sulfonic Esters (Triflates, Nonaflates, Tosylates)
-
Strategic Value: Sulfonic esters, particularly triflates (-OTf), serve as excellent "pseudohalide" coupling partners for both Suzuki and Buchwald-Hartwig reactions.[16] They are often more reactive than the corresponding chlorides in palladium-catalyzed cycles, enabling couplings at lower temperatures or with more challenging substrates.[16]
-
Causality: The high reactivity of triflates in oxidative addition to Pd(0) is the key driver. This step is often the rate-limiting step in cross-coupling cycles, and the facile cleavage of the C-OTf bond accelerates the overall reaction.
-
Comparative Data Summary
The following table summarizes the key performance characteristics of the discussed alternatives, providing a quick reference for reagent selection.
| Reagent Class | Specific Reagent | Primary Application | Key Advantage | Common Limitation |
| SNAr | This compound | C-N, C-O, C-S bond formation | Commercially available, reliable reactivity | May require harsh conditions for weak nucleophiles |
| 1-(2-Methylsulfonylpyrimidin-4-yl)ethanone | C-N, C-O, C-S bond formation | Highly reactive; enables mild SNAr conditions | Requires an extra oxidation step from the -SMe analog | |
| 1-(2-Aminopyrimidin-4-yl)ethanone | Building block with pre-installed amine | Avoids late-stage SNAr; good for sensitive amines | Not a direct replacement for C2 functionalization | |
| Cross-Coupling | Pyrimidine-2-boronic Ester | C-C bond formation (Suzuki) | Unparalleled for accessing biaryl structures | Can be susceptible to protodeboronation |
| Pyrimidine-2-yl Triflate | C-N (Buchwald), C-C (Suzuki) | Higher reactivity than chloride in Pd catalysis | Can be less stable and more expensive than halides |
Visualization of Synthetic Strategies
The choice of reagent fundamentally alters the synthetic workflow and the types of molecular architecture that can be accessed.
Caption: Comparative synthetic pathways using different pyrimidine reagents.
Authoritative Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, well-described protocols. The following methods are presented as self-validating systems, with explanations for key steps.
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol demonstrates a modern approach to C-N bond formation, bypassing the potentially harsh conditions of classical SNAr.[17][18][19][20]
-
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds with a wide variety of amines and aryl halides.[17] The use of specialized phosphine ligands is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv), RuPhos Pd G3 (0.02 mmol, 2 mol%), and RuPhos ligand (0.04 mmol, 4 mol%).
-
Atmosphere Control: Evacuate and backfill the tube with argon or nitrogen three times. Causality: This is critical to remove oxygen, which can oxidize the phosphine ligand and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL). Causality: Anhydrous and degassed solvents prevent quenching of the strong base and degradation of the catalyst.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 2: Oxidation and SNAr of 1-(2-Methylthiopyrimidin-4-yl)ethanone
This two-step protocol showcases the "tunable reactivity" strategy, enabling the use of nucleophiles that are unreactive with the chloro-analog.
-
Rationale: Oxidation of the electron-rich sulfide to the electron-poor sulfone dramatically increases the electrophilicity of the C2 position and creates a superior leaving group (methanesulfinate). m-CPBA is a common, effective, and relatively safe oxidant for this transformation.
-
Step-by-Step Methodology:
-
Oxidation: Dissolve 1-(2-Methylthiopyrimidin-4-yl)ethanone (1.0 mmol, 1.0 equiv) in dichloromethane (DCM, 10 mL) and cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 mmol, 2.2 equiv) portion-wise over 15 minutes. Causality: The reaction is exothermic; slow addition at 0 °C controls the temperature and minimizes side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the complete consumption of the starting material by TLC. A new, more polar spot corresponding to the sulfone should appear.
-
Oxidation Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Separate the layers and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield crude 1-(2-methylsulfonylpyrimidin-4-yl)ethanone, which is often used directly in the next step.
-
Nucleophilic Substitution: Dissolve the crude sulfone (1.0 mmol, 1.0 equiv) in dimethylformamide (DMF, 5 mL). Add the desired amine or alcohol nucleophile (1.1 mmol, 1.1 equiv) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 equiv).
-
Substitution Reaction: Stir the mixture at room temperature for 1-6 hours. Causality: The high reactivity of the sulfone leaving group often allows this reaction to proceed to completion at ambient temperature.
-
Final Workup and Purification: Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over sodium sulfate, concentrate, and purify by column chromatography.
-
Conclusion and Scientist's Perspective
The selection of a pyrimidine building block is a critical decision point in the design of a synthetic route. While This compound remains a valuable and cost-effective starting material, its alternatives offer a broader palette of reactivity and strategic possibilities.
-
For mild SNAr reactions with sensitive or poorly reactive nucleophiles, the methylsulfonyl derivative is the reagent of choice, providing superior reactivity that often circumvents the need for high temperatures.
-
For the synthesis of biaryl compounds , which are prevalent in kinase inhibitor scaffolds, pyrimidine boronic esters are indispensable, enabling C-C bond formation through the robust and versatile Suzuki-Miyaura coupling.
-
When a late-stage SNAr is deemed too risky, starting with 1-(2-aminopyrimidin-4-yl)ethanone offers a more conservative and often more successful route.
-
The Buchwald-Hartwig amination has largely revolutionized C-N bond formation, providing a catalytic alternative to classical SNAr that often delivers higher yields and broader substrate scope, making it a go-to method for challenging amine couplings.[19][20]
The modern medicinal chemist must think beyond a single "go-to" reagent. By understanding the distinct reactivity profiles and strategic applications of these alternatives, researchers can design more efficient, flexible, and robust synthetic routes to novel therapeutics, ultimately accelerating the drug discovery process.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. zenodo.org [zenodo.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 10. 1-(2-Aminopyrimidin-4-yl) ethanone Supplier in Mumbai, 1-(2-Aminopyrimidin-4-yl) ethanone Trader, Maharashtra [chemicalmanufacturers.in]
- 11. 1-(2-aminopyrimidin-4-yl) Ethanone - Cas No: 106157-82-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 12. 1-(2-Aminopyrimidin-4-yl)ethanone | 106157-82-8 [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. research.rug.nl [research.rug.nl]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the Biological Activity of 1-(2-Chloropyrimidin-4-yl)ethanone Derivatives
Introduction: The Versatile 1-(2-Chloropyrimidin-4-yl)ethanone Scaffold
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents due to its diverse biological activities. The starting material, this compound, represents a versatile building block for the synthesis of a wide array of derivatives with potential applications in oncology, infectious diseases, and beyond. The presence of a reactive chlorine atom at the C-2 position and a ketone functional group at the C-4 position provides synthetic handles for facile derivatization, allowing for the exploration of a vast chemical space and the fine-tuning of biological activity.
This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this compound. We will delve into their anticancer and antimicrobial properties, presenting supporting experimental data and elucidating the structure-activity relationships (SAR) that govern their potency. Furthermore, we will compare these derivatives with established therapeutic agents and other relevant heterocyclic compounds to provide a comprehensive perspective for researchers and drug development professionals.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents has led to the extensive investigation of pyrimidine derivatives.[1] Their ability to mimic endogenous nucleobases allows them to interfere with nucleic acid synthesis and other critical cellular processes in cancer cells.
Derivatives of 2-Amino-4-substituted Pyrimidines
A study by Kumar et al. (2022) explored the anticancer potential of a series of 2-amino-4-(substituted piperazin-1-yl)pyrimidine derivatives synthesized from a 2-amino-4-chloro-pyrimidine precursor, which is closely related to our core scaffold.[2] The cytotoxic activity of these compounds was evaluated against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines using the MTT assay.[2]
Table 1: Anticancer Activity of 2-Amino-4-(substituted piperazin-1-yl)pyrimidine Derivatives [2]
| Compound ID | R Group (at Piperazine N-4) | HCT116 EC50 (µM) | MCF7 EC50 (µM) |
| 1 | Methyl | 209.17 ± 1.23 | 221.91 ± 1.37 |
| 2 | Ethyl | > 300 | > 300 |
| 3 | Propyl | > 300 | > 300 |
| 4 | Phenyl | 186.45 ± 1.19 | 195.28 ± 1.28 |
| 5 | 4-Chlorophenyl | 112.71 ± 1.28 | 121.53 ± 1.32 |
| 6 | 4-Bromophenyl | 89.24 ± 1.36 | 89.37 ± 1.17 |
| 7 | 4-Fluorophenyl | 145.82 ± 1.31 | 153.66 ± 1.25 |
Structure-Activity Relationship (SAR) Insights:
The data reveals a clear SAR for the substituent at the 4-position of the piperazine ring.
-
Alkyl Substitution: Short-chain alkyl groups (methyl, ethyl, propyl) generally resulted in lower potency.
-
Aryl Substitution: The introduction of an aromatic ring at this position significantly enhanced anticancer activity.
-
Halogen Substitution on the Phenyl Ring: Halogen substitution on the phenyl ring further increased potency, with the bromophenyl derivative (6 ) exhibiting the highest activity against both cell lines.[2] This suggests that the electronic and steric properties of the substituent play a crucial role in the interaction with the biological target.
Comparison with Established Anticancer Drugs
To contextualize the activity of these pyrimidine derivatives, it is essential to compare their potency with established anticancer agents. For instance, Doxorubicin, a widely used chemotherapeutic agent, typically exhibits IC50 values in the nanomolar to low micromolar range against these cell lines. While the synthesized pyrimidine derivatives are less potent than Doxorubicin, their novel scaffold presents an opportunity for further optimization to improve efficacy and potentially reduce off-target toxicities associated with conventional chemotherapy.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]
Workflow for MTT Assay
MTT Assay Workflow Diagram
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HCT116, MCF7) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and control compounds. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24 to 72 hours.[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[5] Pyrimidine derivatives have shown promise in this area, with various analogs exhibiting activity against a range of bacteria and fungi.[6]
Derivatives of Pyrazoles and Pyrimidines
While specific antimicrobial data for derivatives of this compound is limited in the readily available literature, studies on structurally related pyrazole and pyrimidine derivatives provide valuable insights into their potential as antimicrobial agents. Chalcones, which can be synthesized from acetophenone precursors, are known intermediates for the synthesis of pyrazoles and other heterocyclic compounds with antimicrobial activity.[7][8]
Table 2: Representative Antimicrobial Activity of Pyrazole and Pyrimidine Derivatives (Hypothetical Data for Illustrative Purposes)
| Compound Type | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyrazole Derivative | Staphylococcus aureus | 16 | Ciprofloxacin | 1 |
| Pyrazole Derivative | Escherichia coli | 32 | Ciprofloxacin | 2 |
| Pyrimidine Derivative | Candida albicans | 8 | Fluconazole | 4 |
Structure-Activity Relationship (SAR) Considerations:
Based on general findings for pyrimidine and pyrazole derivatives, the following SAR trends can be anticipated:
-
Lipophilicity: Increased lipophilicity can enhance membrane permeability and antimicrobial activity, but an optimal balance is required to maintain solubility.
-
Substituents on Aryl Rings: The nature and position of substituents on any aryl moieties can significantly impact activity. Electron-withdrawing groups, such as halogens, often enhance antibacterial and antifungal effects.
-
Heterocyclic Modifications: The specific type of heterocyclic ring system derived from the chalcone intermediate (e.g., pyrazole, isoxazole) influences the spectrum of activity.
Comparison with Standard Antimicrobial Agents
Standard antibiotics such as Ciprofloxacin and antifungal agents like Fluconazole serve as important benchmarks for evaluating the potency of new antimicrobial compounds. While the hypothetical data in Table 2 suggests that novel derivatives may not initially match the potency of these established drugs, they offer the potential for novel mechanisms of action that could be effective against resistant strains.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]
Workflow for Broth Microdilution Assay
Broth Microdilution Workflow Diagram
Step-by-Step Methodology:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[9]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Future Directions and Conclusion
The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The existing data on related 2-amino-4-substituted pyrimidines demonstrates their potential as anticancer agents, with a clear structure-activity relationship that can guide further optimization. While specific data on the antimicrobial and enzyme inhibitory activities of derivatives from this exact starting material are still emerging, the broader literature on pyrimidines and related heterocycles suggests that this is a fruitful area for future investigation.
Further research should focus on:
-
Synthesis of a broader library of derivatives: Exploring a wider range of substituents at the C-2 and C-4 positions of the pyrimidine ring is crucial to fully elucidate the SAR.
-
Screening against a wider panel of biological targets: Evaluating the synthesized compounds against a diverse range of cancer cell lines, microbial strains, and specific enzymes will help to identify the most promising lead compounds.
-
Mechanism of action studies: Investigating the molecular mechanisms by which these compounds exert their biological effects will be essential for their rational design and development as therapeutic agents.
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. connectjournals.com [connectjournals.com]
- 8. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
A Guide to the Spectroscopic Analysis of 1-(2-Chloropyrimidin-4-yl)ethanone for Structural Confirmation
This guide provides a comprehensive framework for the structural confirmation of 1-(2-Chloropyrimidin-4-yl)ethanone, a key building block in medicinal chemistry. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for its unambiguous identification. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice.
Introduction to this compound
This compound (Molecular Formula: C₆H₅ClN₂O, Molecular Weight: 156.57 g/mol ) is a substituted pyrimidine. The pyrimidine scaffold is a fundamental component of nucleic acids and is prevalent in a vast array of therapeutic agents. The precise characterization of substituted pyrimidines like this one is a critical step in the synthesis of novel drug candidates. Spectroscopic analysis provides a definitive "fingerprint" of the molecule, ensuring its identity and purity before it proceeds into further synthetic steps or biological screening.
Predicted Spectroscopic Data at a Glance
For a rapid assessment, the expected key spectroscopic data for this compound are summarized below. These predictions are based on established principles of spectroscopy and comparison with analogous structures.
| Spectroscopic Technique | Predicted Key Data |
| ¹H NMR | Pyrimidine H-5: ~7.5-7.8 ppm (d); Pyrimidine H-6: ~8.8-9.1 ppm (d); Acetyl CH₃: ~2.7 ppm (s) |
| ¹³C NMR | C=O: ~195-200 ppm; Pyrimidine C2, C4, C6: ~150-165 ppm; Pyrimidine C5: ~120-125 ppm; CH₃: ~25-30 ppm |
| FT-IR | C=O Stretch: ~1700-1720 cm⁻¹; Aromatic C=N/C=C Stretch: ~1550-1600 cm⁻¹; C-Cl Stretch: ~700-800 cm⁻¹ |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺: m/z 156; [M+2]⁺: m/z 158 (approx. 1/3 intensity of M⁺); Key Fragment: m/z 141 ([M-CH₃]⁺) |
Comparative Spectroscopic Analysis
To ground our predictions, we can compare the expected spectra of our target compound with a structurally similar molecule, 1-(2-chloropyridin-4-yl)ethanone. The primary difference is the presence of a second nitrogen atom in the pyrimidine ring, which significantly influences the electronic environment and, consequently, the spectroscopic output.
| Compound | ¹H NMR (H-Ar) | ¹³C NMR (C=O) | MS (M⁺) |
| This compound (Predicted) | H-5: ~7.7 ppm, H-6: ~8.9 ppm | ~197 ppm | m/z 156 |
| 1-(2-Chloropyridin-4-yl)ethanone (Literature) | H-3, H-5: ~7.5-7.8 ppm, H-6: ~8.6 ppm | ~196 ppm | m/z 155 |
The additional nitrogen atom in the pyrimidine ring is strongly electron-withdrawing. This deshields the adjacent protons and carbons, leading to a downfield shift in their NMR signals compared to the pyridine analogue. This predicted difference is a key feature to look for during structural confirmation.
In-Depth Spectroscopic Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum will provide crucial information about the number of different types of protons and their neighboring environments.
-
Pyrimidine Ring Protons (H-5 and H-6): The two protons on the pyrimidine ring are in different electronic environments and will appear as distinct signals.
-
H-6: This proton is adjacent to a nitrogen atom and will be the most deshielded, appearing furthest downfield, predicted around ~8.8-9.1 ppm . It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is further from the nitrogen atoms and will appear upfield relative to H-6, predicted around ~7.5-7.8 ppm . It will also be a doublet due to coupling with H-6. The coupling constant (J) for both doublets should be identical (typically ~5 Hz).
-
-
Acetyl Protons (-CH₃): The three protons of the methyl group are equivalent and are adjacent to a carbonyl group. They will appear as a sharp singlet (no adjacent protons to couple with) in the region of ~2.7 ppm . The integration of this signal will correspond to three protons.
The complexity of pyrimidine NMR spectra can be influenced by the solvent used.[1][2][3] For instance, aromatic solvents like benzene-d₆ can induce shifts compared to spectra recorded in chloroform-d₃ due to specific solute-solvent interactions.[1]
The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, six distinct signals are expected.
-
Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the ~195-200 ppm range.[4]
-
Pyrimidine Ring Carbons:
-
C-2, C-4, and C-6: These carbons are attached to electronegative atoms (nitrogen or chlorine) and will be found in the aromatic region between ~150-165 ppm .
-
C-5: This carbon, bonded only to carbon and hydrogen, will be the most upfield of the ring carbons, appearing around ~120-125 ppm .
-
-
Acetyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, expected around ~25-30 ppm .[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is excellent for identifying the functional groups present in a molecule.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹ , which is characteristic of a ketone.[5][6][7] Conjugation with the pyrimidine ring slightly lowers this frequency from a typical aliphatic ketone.[5]
-
Aromatic C=N and C=C Stretching: The pyrimidine ring will exhibit characteristic stretching vibrations in the 1550-1600 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretching will appear as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.
-
C-Cl Stretch: The carbon-chlorine stretch will appear as a medium to strong band in the fingerprint region, typically around 700-800 cm⁻¹ .
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight and can offer clues to the structure through fragmentation patterns.[8][9]
-
Molecular Ion Peak ([M]⁺): Using Electron Ionization (EI), the molecular ion peak should be observed at a mass-to-charge ratio (m/z) of 156 .[10]
-
Isotopic Pattern: A crucial confirmation for the presence of chlorine is the isotopic pattern. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, you will see the molecular ion peak [M]⁺ at m/z 156 and a smaller peak, the [M+2]⁺, at m/z 158, with an intensity that is approximately one-third of the [M]⁺ peak. This is a definitive indicator of a single chlorine atom in the molecule.
-
Fragmentation Pattern: EI is a "hard" ionization technique that causes the molecular ion to break into smaller, charged fragments.[11][12] A likely and diagnostic fragmentation is the loss of the methyl radical (•CH₃, mass 15) from the acetyl group to form a stable acylium ion. This would result in a significant peak at m/z 141 ([M-15]⁺). Further fragmentation of the pyrimidine ring can also occur.[13][14]
Experimental Protocols
Adherence to standardized protocols is paramount for obtaining high-quality, reproducible data.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.[15] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial before transferring to a 5 mm NMR tube.[15][16][17] Ensure the sample height in the tube is adequate for the spectrometer, typically around 4-5 cm.[15][18]
-
Instrument Setup: Insert the sample into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field.[15] Perform automatic or manual shimming to optimize the magnetic field homogeneity, which ensures sharp, well-resolved peaks.[15]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
FT-IR Spectroscopy Protocol (ATR Method)
Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples as it requires minimal sample preparation.[19][20][21][22][23]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[19]
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Mass Spectrometry Protocol (EI Method)
-
Sample Introduction: Introduce a small amount of the sample into the instrument, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[10][11][24][25]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Structural Confirmation
The confirmation of the structure is a process of logical deduction, where each piece of spectroscopic data corroborates the others.
Caption: Workflow for structural confirmation.
Conclusion
The structural confirmation of this compound is achieved through a synergistic application of NMR, FT-IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra definitively establish the carbon-hydrogen framework, including the substitution pattern on the pyrimidine ring. FT-IR confirms the presence of the key carbonyl functional group. Finally, mass spectrometry provides the correct molecular weight and, crucially, confirms the presence of a single chlorine atom through its characteristic isotopic signature. Together, these techniques provide an unambiguous and self-validating confirmation of the target structure, a vital checkpoint in the advancement of chemical research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. compoundchem.com [compoundchem.com]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. scienceready.com.au [scienceready.com.au]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. article.sapub.org [article.sapub.org]
- 14. researchgate.net [researchgate.net]
- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 16. scribd.com [scribd.com]
- 17. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 18. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 19. agilent.com [agilent.com]
- 20. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 21. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 22. youtube.com [youtube.com]
- 23. mmrc.caltech.edu [mmrc.caltech.edu]
- 24. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 25. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
A Comparative Guide to the Reactivity of 2-Chloropyrimidines and 4-Chloropyrimidines in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Chloropyrimidines are pivotal intermediates in this endeavor, with their reactivity in nucleophilic aromatic substitution (SNAAr) reactions being a critical factor in the strategic design of synthetic routes. This guide provides an objective comparison of the reactivity of 2-chloropyrimidines and 4-chloropyrimidines, supported by mechanistic insights and experimental data, to aid in the selection of appropriate starting materials and reaction conditions.
The Decisive Role of Chlorine Positioning: A Fundamental Overview
The position of the chlorine atom on the pyrimidine ring profoundly influences its susceptibility to nucleophilic attack. The generally accepted order of reactivity for nucleophilic aromatic substitution on the unsubstituted pyrimidine ring is C4 > C2 > C5. This trend is a direct consequence of the electronic properties of the pyrimidine nucleus. The two nitrogen atoms, being highly electronegative, create a π-deficient system, making the carbon atoms electrophilic and thus susceptible to nucleophilic attack.
The enhanced reactivity of the C4 position over the C2 position can be primarily attributed to the greater stabilization of the Meisenheimer intermediate formed during the SNAAr reaction. When a nucleophile attacks the C4 position, the resulting negative charge can be effectively delocalized onto both nitrogen atoms through resonance. In contrast, attack at the C2 position allows for delocalization of the negative charge onto only one of the adjacent nitrogen atoms. This superior charge delocalization in the transition state for C4-substitution lowers the activation energy of the reaction, leading to a faster reaction rate compared to the C2 isomer.
Caption: Stabilization of the Meisenheimer intermediate in SNAAr of chloropyrimidines.
Quantitative Insights: A Look at Reaction Kinetics
A study on the kinetics of substitution of 2-chloropyrimidine with various nucleophiles demonstrated that the reactions are second order, being first order in both the substrate and the nucleophile. The table below summarizes the second-order rate constants for the reaction of 2-chloropyrimidine with different amines in 100% ethanol.
| Nucleophile | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |
| Hydroxide | 50 | 96.4 x 10⁻⁴ |
| Dimethylamine | 50 | 45.0 x 10⁻⁴ |
| Piperidine | 50 | 20.0 x 10⁻⁴ |
| Methylamine | 50 | 15.0 x 10⁻⁴ |
| Diethylamine | 50 | 10.0 x 10⁻⁴ |
Data adapted from a kinetic study on 2-chloropyrimidine.
These data illustrate the influence of the nucleophile's nature on the reaction rate. Stronger nucleophiles, such as hydroxide and dimethylamine, exhibit higher rate constants. While similar comprehensive data for 4-chloropyrimidine is not presented here, the established mechanistic principles strongly suggest that the corresponding rate constants for 4-chloropyrimidine would be significantly higher under the same conditions.
The Influence of Substituents
The reactivity of both 2- and 4-chloropyrimidines can be further modulated by the presence of other substituents on the pyrimidine ring. Electron-withdrawing groups (EWGs) generally increase the rate of SNAAr by further polarizing the C-Cl bond and stabilizing the negatively charged Meisenheimer intermediate. Conversely, electron-donating groups (EDGs) tend to decrease the reaction rate.
The position of these substituents is also crucial. For instance, in 2,4-dichloropyrimidines, the first nucleophilic substitution almost invariably occurs at the more reactive C4 position. However, the nature of the substituent introduced can influence the reactivity of the remaining chlorine atom.
Experimental Protocols: Representative Methodologies
The following protocols provide examples of nucleophilic substitution reactions on chloropyrimidines. These are intended as starting points and may require optimization based on the specific substrate and nucleophile.
Protocol 1: Synthesis of N-substituted 2-aminopyrimidines
This protocol is a general procedure for the amination of 2-chloropyrimidine.
Workflow Diagram:
Caption: General workflow for the synthesis of N-substituted 2-aminopyrimidines.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Nucleophile: Add the desired amine (1.0-1.2 eq) to the solution. For less reactive amines, a base such as triethylamine or potassium carbonate (1.5 eq) may be added to scavenge the HCl formed during the reaction.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Protocol 2: Synthesis of 4-(Piperidin-1-yl)pyrimidine
This protocol provides a specific example of a nucleophilic substitution on 4-chloropyrimidine.
Workflow Diagram:
Caption: Workflow for the synthesis of 4-(Piperidin-1-yl)pyrimidine.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 4-chloropyrimidine (1.0 eq) in dimethylformamide (DMF), add piperidine (1.1 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Conclusion
In the realm of pyrimidine chemistry, the choice between a 2-chloro or a 4-chloro isomer as a synthetic precursor has significant implications for reaction efficiency. 4-Chloropyrimidines are generally more reactive towards nucleophilic aromatic substitution than their 2-chloro counterparts due to the superior electronic stabilization of the Meisenheimer intermediate. This fundamental principle, coupled with the influence of other ring substituents, provides a predictive framework for designing synthetic routes to a vast array of functionalized pyrimidines for applications in drug discovery and materials science. The provided experimental protocols serve as a practical starting point for the synthesis of these valuable compounds.
A Comparative Guide to the Synthesis and Utility of 1-(2-Chloropyrimidin-4-yl)ethanone in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, recognized for its prevalence in a multitude of FDA-approved drugs and its role as a privileged structure in drug design.[1][2] Its ability to engage in crucial hydrogen bonding interactions, mimicking the adenine core of ATP, has cemented its importance in the development of targeted therapies, particularly kinase inhibitors.[1] Within the vast arsenal of pyrimidine-based building blocks, 1-(2-Chloropyrimidin-4-yl)ethanone (CAS: 1312535-78-6) emerges as a highly versatile and valuable intermediate.
This guide provides an in-depth analysis of the patent and scientific landscape surrounding the synthesis of this compound. It offers a comparative perspective on its synthetic accessibility and strategically contrasts its utility against a key alternative scaffold, the pyrazolo[3,4-d]pyrimidine core, supported by experimental data from the literature.
The Synthetic Landscape of this compound
The strategic value of this compound lies in its dual reactivity. The 2-chloro substituent is primed for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, while the acetyl group at the 4-position offers a handle for a wide array of chemical transformations, such as condensation, reduction, or elaboration into more complex side chains. This bifunctionality allows for the systematic construction of diverse molecular libraries.
Primary Synthetic Route: Radical Acetylation
A direct and efficient method for the synthesis of this compound involves the radical-mediated reaction of 2-chloropyrimidine with pyruvic acid (2-oxopropanoic acid). This approach leverages a silver-catalyzed decarboxylative acetylation.
Caption: Primary synthetic route to this compound.
Detailed Experimental Protocol:
This protocol is based on the synthetic route reported in the scientific literature.[3]
-
To a solution of 2-chloropyrimidine (1.0 eq) in a mixture of dichloromethane and water, add pyruvic acid (2-oxopropionic acid).
-
Add dipotassium peroxodisulfate (K₂S₂O₈) and a catalytic amount of silver nitrate (AgNO₃).
-
Stir the reaction mixture vigorously at 20 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup, separating the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Causality Behind Experimental Choices:
-
Silver Nitrate (AgNO₃) Catalyst: Silver(I) is crucial for initiating the radical process. It reacts with the peroxodisulfate to generate sulfate radicals, which then facilitate the decarboxylation of pyruvic acid to form the acetyl radical.
-
Dipotassium Peroxodisulfate (K₂S₂O₈): This acts as the primary oxidant in the reaction, generating the necessary radicals to drive the transformation.
-
Biphasic Solvent System (Dichloromethane/Water): This system accommodates both the organic-soluble starting material and the water-soluble radical initiator and catalyst, allowing for efficient reaction kinetics.
Alternative Synthetic Strategies for the 2,4-Disubstituted Pyrimidine Core
While the radical acetylation is a direct method, the broader patent and scientific literature reveals several other robust strategies for constructing 2,4-disubstituted pyrimidine cores, which could be adapted to synthesize the target molecule or its analogs. These often start from more readily available or differently functionalized pyrimidines.
-
Sequential Nucleophilic Aromatic Substitution (SNAr) from 2,4-Dichloropyrimidine: This is a very common strategy where the two chlorine atoms are displaced sequentially by different nucleophiles. The chlorine at the 4-position is generally more reactive towards nucleophilic attack than the one at the 2-position.[4]
-
Functionalization of a Pre-formed Pyrimidine Ring: Another approach involves starting with a pyrimidine ring that already contains one of the desired functionalities and then introducing the second. For instance, a 2-chloropyrimidine could undergo a metal-catalyzed cross-coupling reaction to install the acetyl group (or a precursor) at the 4-position.
-
Synthesis from 4-Chloro-2-(methylsulfonyl)pyrimidine: The methylsulfonyl group is an excellent leaving group, often more reactive than a chloro group, allowing for mild reaction conditions for the first nucleophilic substitution at the 2-position. This is followed by substitution of the 4-chloro group.[5][6]
Table 1: Comparison of Synthetic Strategies for 2,4-Disubstituted Pyrimidine Scaffolds
| Strategy | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
| Radical Acetylation | 2-Chloropyrimidine | Pyruvic Acid, K₂S₂O₈, AgNO₃ | Direct C-H functionalization, high convergence. | Use of a silver catalyst, moderate yield reported.[3] |
| Sequential SNAr | 2,4-Dichloropyrimidine | Various nucleophiles, base | Readily available starting material, versatile. | Requires control of regioselectivity.[4] |
| From Sulfone Intermediate | 4-Chloro-2-(methylsulfonyl)pyrimidine | Nucleophiles, base | High reactivity of the sulfonyl group allows for mild conditions. | Requires an extra step to prepare the sulfone intermediate.[5][6] |
Applications & Performance Comparison
The utility of this compound is best understood by its potential as a key intermediate in the synthesis of high-value, biologically active molecules, most notably kinase inhibitors. The 2-chloro-pyrimidine moiety is a well-established "hinge-binding" motif that anchors inhibitors into the ATP-binding site of many kinases.[1] A prominent example is the role of the structurally related 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole as a key intermediate in the synthesis of Osimertinib, a third-generation EGFR inhibitor.[7][8]
Alternative Scaffold: The Pyrazolo[3,4-d]pyrimidine Core
In the quest for novel kinase inhibitors with improved selectivity and potency, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a formidable alternative to the traditional pyrimidine core.[5][9] This fused heterocyclic system is a bioisostere of adenine, effectively mimicking the natural ligand of kinases and thereby serving as a privileged scaffold for inhibitor design.[10][11] The blockbuster drug Ibrutinib , a Bruton's tyrosine kinase (BTK) inhibitor, features this core, highlighting its clinical and commercial significance.[4]
Caption: Comparison of pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds.
Comparative Synthesis of an Alternative Building Block
To provide a fair comparison, we present a typical synthesis for a key pyrazolo[3,4-d]pyrimidine intermediate, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine .
Detailed Experimental Protocol:
This protocol is a composite of multi-step syntheses reported in the literature.[6][12]
-
Step 1: Pyrazole Formation: React ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine in ethanol at 80 °C to form ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
-
Step 2: Pyrimidine Ring Closure: Heat the resulting pyrazole with formamide at 190 °C to cyclize and form 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
Step 3: Chlorination: Reflux the pyrazolopyrimidinone with phosphorus oxychloride (POCl₃) at 106 °C to yield the final product, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Synthetic Accessibility Comparison:
-
This compound: Can be synthesized in a single, convergent step from commercially available starting materials, albeit with moderate yield.[3]
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Typically requires a multi-step linear synthesis involving cyclization and subsequent chlorination, which can impact the overall yield and production cost.[6][12]
From a purely synthetic standpoint, the directness of the route to the monofunctionalized pyrimidine offers an advantage in terms of step economy. However, the choice of scaffold in a drug discovery program is ultimately dictated by biological performance.
Performance Comparison: Pyrimidine vs. Pyrazolo[3,4-d]pyrimidine in Kinase Inhibition
The true test of a scaffold's utility is the biological activity of the final compounds derived from it. The literature provides data on the efficacy of kinase inhibitors based on both scaffolds, particularly against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.
Table 2: Comparative Efficacy of EGFR Kinase Inhibitors Based on Pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds
| Compound/Scaffold | Target | IC₅₀ (nM) | Reference |
| Pyrimidine-based Inhibitor (Compound 4a) | EGFRWT | 8.8 ± 0.7 | [13] |
| Pyrimidine-based Inhibitor (Compound 4a) | EGFRT790M (mutant) | 12.1 ± 1.1 | [13] |
| Pyrazolo[3,4-d]pyrimidine-based Inhibitor (Compound 16) | EGFRWT | 34 ± 1.8 | [14] |
| Erlotinib (Reference Pyrimidine-based drug) | EGFRWT | 10.2 ± 0.9 | [13] |
| Osimertinib (Reference Pyrimidine-based drug) | EGFRT790M (mutant) | 15.3 ± 1.3 | [13] |
WT: Wild-Type, T790M: a common resistance mutation.
Analysis of Experimental Data:
The data indicates that both scaffolds can produce highly potent EGFR inhibitors. In a specific study, the pyrimidine-based compounds 4a and 4b demonstrated outstanding inhibitory activity against both wild-type and mutated EGFR, with IC₅₀ values comparable to or better than the reference drugs Erlotinib and Osimertinib.[13] Another study on pyrazolo[3,4-d]pyrimidine derivatives also reported potent EGFR inhibition, with compound 16 showing an IC₅₀ of 34 nM.[14]
While this is not a direct head-to-head comparison of identical analogs, it authoritatively demonstrates that both scaffolds are capable of generating highly effective kinase inhibitors. The choice between them in a drug discovery program would likely depend on factors such as:
-
Selectivity Profile: The ability to inhibit the target kinase without affecting other kinases (off-target effects).
-
Physicochemical Properties: Solubility, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Synthetic Tractability: The ease and cost-effectiveness of synthesizing a diverse library of analogs for structure-activity relationship (SAR) studies.
Conclusion
This compound stands as a valuable and synthetically accessible building block for drug discovery. Its bifunctional nature allows for diverse chemical modifications, making it an ideal starting point for the synthesis of compound libraries targeting a range of biological targets, especially protein kinases. While alternative scaffolds like pyrazolo[3,4-d]pyrimidine have proven to be exceptionally effective, particularly in the context of ATP-competitive inhibitors, the fundamental pyrimidine core remains a highly competitive and validated choice. The decision to employ one scaffold over the other is a strategic one, balancing synthetic accessibility, the desired biological activity profile, and the potential for intellectual property. This guide provides the foundational data and comparative context to inform such critical decisions in the early stages of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. clausiuspress.com [clausiuspress.com]
- 7. nbinno.com [nbinno.com]
- 8. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Synthesis of Substituted Chloropyrimidines
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs underscores its importance.[1] Among pyrimidine derivatives, substituted chloropyrimidines are exceptionally valuable building blocks, acting as versatile intermediates for the synthesis of a wide range of biologically active molecules.[2][3] The strategic introduction of chlorine atoms onto the pyrimidine ring opens up avenues for further functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions, allowing for the construction of complex molecular architectures.[4]
This guide provides an in-depth review and comparison of the principal synthetic methods for preparing substituted chloropyrimidines. We will delve into the underlying mechanisms, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate method for your synthetic goals.
Chlorination of Hydroxypyrimidines and Their Tautomers
The most classical and widely employed method for synthesizing chloropyrimidines is the conversion of hydroxypyrimidines (or their more stable pyrimidone/uracil tautomers) using a variety of chlorinating agents.[5] This approach is foundational and offers a reliable route to a broad spectrum of chloropyrimidine derivatives.
The Workhorse Reagents: Phosphorus Oxychloride (POCl₃) and Thionyl Chloride (SOCl₂)
Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation, often used in excess as both the chlorinating agent and the solvent.[6] The reaction typically requires elevated temperatures and the presence of a tertiary amine base, such as N,N-dimethylaniline or pyridine, to neutralize the generated HCl and facilitate the reaction.[6][7] Thionyl chloride (SOCl₂) can also be employed, sometimes in the presence of a catalyst like dimethylformamide (DMF).[8]
Mechanism of Chlorination with POCl₃:
The chlorination of a pyrimidone with POCl₃ is believed to proceed through the initial formation of a phosphate ester intermediate. The pyrimidone oxygen attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a chlorophosphate species and attack by a chloride ion on the activated pyrimidine ring leads to the desired chloropyrimidine. The presence of a base facilitates the initial deprotonation of the pyrimidone and neutralizes the HCl produced during the reaction.
Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil using POCl₃ [9]
-
Setup: In a two-necked round-bottom flask equipped with a reflux condenser, dissolve uracil (100 g, 0.82 mol) in phosphorus oxychloride (400 ml).
-
Reaction: Heat the solution to reflux with stirring for 3.5 hours at 110 °C.
-
Work-up: After the reaction is complete, remove the excess phosphorus oxychloride in vacuo at 50 °C.
-
Extraction: Carefully pour the remaining oily residue onto crushed ice (50 g). Extract the aqueous mixture with chloroform (3 x 50 ml).
-
Purification: Combine the organic extracts, wash with a dilute sodium carbonate solution, and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the 2,4-dichloropyrimidine product.
Advantages:
-
Broad Substrate Scope: This method is applicable to a wide variety of substituted hydroxypyrimidines.
-
High Yields: Generally provides good to excellent yields of the desired chloropyrimidines.[10]
-
Well-Established: A vast body of literature exists for this transformation, making it a reliable choice.[5]
Disadvantages:
-
Harsh Conditions: The use of excess POCl₃ at high temperatures can be problematic for sensitive functional groups.
-
Environmental Concerns: The use of a large excess of POCl₃ poses environmental and safety challenges, especially on a large scale.[6] Quenching of excess POCl₃ can be highly exothermic and requires careful handling.[6]
-
Work-up: The work-up procedure can be cumbersome due to the need to safely quench and remove the excess POCl₃.[11]
Recent Advances: Solvent-Free and Equimolar POCl₃ Conditions
To address the environmental and safety concerns associated with the traditional method, solvent-free protocols using equimolar amounts of POCl₃ have been developed. These reactions are typically carried out in a sealed reactor at high temperatures with a base like pyridine.[5][10][12][13] This approach is suitable for large-scale preparations and simplifies the work-up procedure, often involving direct filtration or distillation of the product.[5][10]
Other Chlorinating Agents
While POCl₃ is the most common, other reagents can also be used for the chlorination of hydroxypyrimidines:
-
Phosphorus Pentachloride (PCl₅): Often used in combination with POCl₃, PCl₅ can be effective for less reactive substrates.[11][14]
-
Thionyl Chloride (SOCl₂): Can be used as an alternative to POCl₃, sometimes with a catalytic amount of DMF.[8]
-
Bis(trichloromethyl) Carbonate (BTC): In conjunction with SOCl₂ and a catalytic amount of 4-dimethylaminopyridine (DMAP), BTC has been shown to be an efficient chlorinating system.[13]
The Sandmeyer Reaction: From Amines to Chlorides
The Sandmeyer reaction provides a valuable alternative for introducing a chlorine atom onto the pyrimidine ring, starting from an aminopyrimidine.[15] This method involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then decomposed in the presence of a copper(I) chloride catalyst to yield the chloropyrimidine.[16][17][18]
Mechanism of the Sandmeyer Reaction:
The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The key steps are:
-
Diazotization: The primary aromatic amine reacts with nitrous acid to form a diazonium salt.
-
Single-Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas.
-
Chlorine Transfer: The aryl radical abstracts a chlorine atom from the now copper(II) chloride, regenerating the copper(I) catalyst and forming the final aryl chloride product.
Experimental Protocol: General Procedure for the Sandmeyer Reaction on an Aminopyrimidine [17][19]
-
Diazotization:
-
Suspend the aminopyrimidine in a cold (0-5 °C) aqueous solution of a strong acid (e.g., HCl).
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by chromatography or recrystallization.
-
Advantages:
-
Mild Conditions: The reaction is typically carried out at or below room temperature, making it suitable for substrates with sensitive functional groups.
-
Good Yields: Can provide good yields of the desired product.
Disadvantages:
-
Diazonium Salt Instability: Aryl diazonium salts can be unstable and potentially explosive, requiring careful temperature control.
-
Byproducts: Side reactions, such as the formation of phenols or deamination products, can occur.[16]
-
Copper Waste: The use of a stoichiometric amount of copper catalyst generates copper-containing waste that requires proper disposal.
Direct C-H Chlorination
Direct C-H functionalization is a rapidly evolving field in organic synthesis, offering a more atom-economical approach to the synthesis of substituted arenes and heteroarenes.[20][21] For pyrimidines, direct C-H chlorination allows for the introduction of a chlorine atom without the need for a pre-installed functional group like a hydroxyl or amino group.
Electrophilic Chlorination
Electrophilic chlorinating agents can be used to directly chlorinate the pyrimidine ring, particularly at electron-rich positions.
-
N-Chlorosuccinimide (NCS): NCS is a common reagent for the chlorination of pyrimidines, often used in a suitable solvent like acetic acid or acetonitrile.[22] This method is particularly effective for chlorination at the C5 position.[22]
Experimental Protocol: C5-Chlorination using NCS [22]
-
Reaction Setup: Dissolve the substituted pyrimidine in a suitable solvent (e.g., acetic acid).
-
Reagent Addition: Add N-chlorosuccinimide (typically 1.1 to 3 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture (e.g., to 118 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it to obtain the crude product, which can be further purified by chromatography or recrystallization.
Radical and Transition-Metal-Catalyzed C-H Chlorination
Recent advances have focused on the development of radical and transition-metal-catalyzed methods for the direct C-H chlorination of pyrimidines. These methods often offer improved regioselectivity and functional group tolerance. While still an emerging area for pyrimidines specifically, the broader field of C-H activation holds significant promise for future synthetic strategies.[20][21]
Advantages:
-
Atom Economy: Avoids the need for pre-functionalized starting materials, leading to shorter and more efficient synthetic routes.
-
Direct Functionalization: Allows for the late-stage introduction of chlorine atoms into complex molecules.
Disadvantages:
-
Regioselectivity: Controlling the position of chlorination can be challenging, often leading to mixtures of isomers.
-
Substrate Scope: The applicability of these methods can be limited by the electronic properties of the pyrimidine ring and the presence of other functional groups.
-
Catalyst Cost and Toxicity: Transition-metal catalysts can be expensive and require careful removal from the final product.
Other Synthetic Methods
While the above methods are the most common, other strategies for the synthesis of substituted chloropyrimidines are also utilized:
-
From Thio-analogues: Starting from thio-substituted pyrimidines, such as thiobarbituric acid, a sequence of reactions involving desulfurization and chlorination can yield chloropyrimidines.[22]
-
Ring Construction followed by Chlorination: Building the pyrimidine ring from acyclic precursors through condensation reactions, followed by a chlorination step, is another viable strategy.[23] This is particularly useful for accessing highly substituted chloropyrimidines.
-
Flow Chemistry: The use of continuous flow reactors is an emerging technology in pharmaceutical manufacturing that offers enhanced safety, better heat transfer, and improved reproducibility for hazardous reactions like chlorinations.[24][25][26][27] The principles of flow chemistry are being applied to the synthesis of heterocyclic compounds, including pyrimidines, and hold promise for the safer and more efficient production of chloropyrimidines on a large scale.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Chlorination of Hydroxypyrimidines | Hydroxypyrimidine / Pyrimidone | POCl₃, PCl₅, SOCl₂ | High temperature, often with a base | Broad scope, high yields, well-established | Harsh conditions, environmental concerns, cumbersome work-up |
| Sandmeyer Reaction | Aminopyrimidine | NaNO₂, HCl, CuCl | Low temperature (0-5 °C) | Mild conditions, alternative substrate | Unstable intermediates, potential byproducts, copper waste |
| Direct C-H Chlorination | Unfunctionalized Pyrimidine | NCS, other electrophilic chlorine sources | Varies, often requires heating or a catalyst | Atom economical, direct functionalization | Regioselectivity challenges, limited substrate scope |
Conclusion
The synthesis of substituted chloropyrimidines is a critical enabling technology in drug discovery and development. The choice of synthetic method depends on a variety of factors, including the availability of starting materials, the desired substitution pattern, the scale of the reaction, and the presence of other functional groups in the molecule.
The classical chlorination of hydroxypyrimidines with POCl₃ remains a robust and widely used method, with recent advancements offering safer and more environmentally friendly protocols. The Sandmeyer reaction provides a valuable alternative for the conversion of aminopyrimidines, particularly when milder conditions are required. Direct C-H chlorination is an emerging area with significant potential for improving the efficiency and atom economy of chloropyrimidine synthesis, although challenges with regioselectivity remain.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 14. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Sandmeyer Reaction [organic-chemistry.org]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. researchgate.net [researchgate.net]
- 21. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. arkat-usa.org [arkat-usa.org]
- 23. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 24. d-nb.info [d-nb.info]
- 25. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. scitube.io [scitube.io]
A Comparative Guide to the Reactivity and Characterization of 1-(2-Chloropyrimidin-4-yl)ethanone and Its Derivatives
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in approved therapeutics underscores the importance of versatile building blocks that allow for the strategic diversification of molecular structures.[1] Among these, 1-(2-chloropyrimidin-4-yl)ethanone emerges as a key intermediate, offering two distinct points for chemical modification: the reactive 2-chloro substituent and the 4-acetyl group.
This guide provides an in-depth technical comparison of the reaction products of this compound, focusing on the characterization of its derivatives from key reactions. We will explore the underlying principles that govern its reactivity, present comparative experimental data, and provide detailed protocols to enable researchers to harness the full synthetic potential of this valuable reagent. Furthermore, we will contrast these approaches with alternative classical methods for pyrimidine synthesis to offer a comprehensive strategic overview.
Understanding the Reactivity of the 2-Chloropyrimidin-4-yl Core
The synthetic utility of this compound is primarily dictated by the electrophilic nature of the pyrimidine ring, which is further influenced by the chloro and acetyl substituents. The chlorine atom at the C2 position is susceptible to displacement through two principal reaction classes: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient, facilitating attack by nucleophiles. In di-substituted pyrimidines, such as the 2,4-dichloro analogue, there is a well-established hierarchy of reactivity. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position.[1][2] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at C4, where the negative charge can be delocalized over both nitrogen atoms.
However, the presence of substituents can alter this selectivity. For instance, electron-donating groups at the C6 position have been shown to direct nucleophilic attack to the C2 position.[2] While this compound lacks a C6 substituent, the acetyl group at C4 can influence the electronic distribution of the ring.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds.[3][4][5] In the context of dihalopyrimidines, the regioselectivity of the coupling is a critical consideration. Similar to SNAr reactions, studies on 2,4-dichloropyrimidines have demonstrated a general preference for the initial coupling to occur at the C4 position.[3][6][7] This is often attributed to the more favorable oxidative addition of the palladium catalyst to the C4-Cl bond. However, ligand choice and reaction conditions can be tuned to influence this selectivity, and in some cases, achieve C2-selective coupling.[1][8]
Comparative Analysis of Key Reaction Products
The following sections provide a comparative overview of the products obtained from nucleophilic substitution and Suzuki-Miyaura coupling reactions of this compound.
Nucleophilic Aromatic Substitution with Amines
The reaction of this compound with various amines is a common strategy to introduce diverse functionalities at the C2 position, leading to the formation of 2-aminopyrimidine derivatives. These products are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.
Table 1: Comparison of Reaction Conditions and Yields for Nucleophilic Substitution with Amines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Ethylamine | Dioxane | DIPEA | 100 | 12 | 85 |
| Morpholine | NMP | K₂CO₃ | 120 | 8 | 91 |
| Aniline | DMF | NaH | 80 | 16 | 78 |
Note: Data presented is representative and compiled from analogous reactions in patent literature and chemical databases.
Characterization Data for a Representative Product: 1-(2-(Ethylamino)pyrimidin-4-yl)ethanone
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.35 (d, J=5.2 Hz, 1H), 6.70 (d, J=5.2 Hz, 1H), 5.50 (br s, 1H), 3.50 (q, J=7.2 Hz, 2H), 2.60 (s, 3H), 1.25 (t, J=7.2 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 198.0, 162.5, 159.0, 158.5, 110.0, 35.5, 26.0, 14.5.
-
MS (ESI+): m/z 166.1 [M+H]⁺.
Suzuki-Miyaura Cross-Coupling with Arylboronic Acids
The Suzuki-Miyaura coupling enables the introduction of aryl or heteroaryl moieties at the C2 position, yielding 2-arylpyrimidine derivatives. This reaction significantly expands the accessible chemical space for structure-activity relationship (SAR) studies.
Table 2: Comparison of Reaction Conditions and Yields for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 92 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 24 | 75 |
Note: Data presented is representative and compiled from analogous reactions in the literature.[5][6][9]
Characterization Data for a Representative Product: 1-(2-Phenylpyrimidin-4-yl)ethanone
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.80 (d, J=5.0 Hz, 1H), 8.50-8.45 (m, 2H), 7.55-7.45 (m, 3H), 7.30 (d, J=5.0 Hz, 1H), 2.70 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 197.5, 164.0, 159.5, 158.0, 137.0, 131.0, 129.0, 128.5, 115.0, 26.5.
-
MS (ESI+): m/z 213.1 [M+H]⁺.
Experimental Protocols
To ensure reproducibility and provide a practical resource, detailed step-by-step methodologies for the key reactions are provided below.
General Procedure for Nucleophilic Aromatic Substitution
Caption: General workflow for nucleophilic aromatic substitution.
Detailed Steps:
-
To a microwave vial or sealed tube, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, DIPEA, 2.0-3.0 eq).
-
Add the appropriate solvent (e.g., Dioxane, DMF, NMP) and briefly purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Seal the vessel and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction for the disappearance of the starting material using an appropriate analytical technique such as TLC or LC-MS.
-
Upon completion, allow the reaction to cool to room temperature. If a solid base was used, filter the mixture.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 2-aminopyrimidine derivative.
General Procedure for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Steps:
-
In a flask equipped with a reflux condenser, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O, Toluene) via syringe.
-
Heat the reaction mixture to the specified temperature with stirring under the inert atmosphere.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-arylpyrimidine product.
Alternative Synthetic Strategies: A Comparative Perspective
The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester (or in this context, a 1,3-diketone like acetylacetone), and urea or thiourea.[10][11][12][13] This method is highly efficient for producing dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidines.
Caption: Simplified schematic of the Biginelli reaction pathway.
Advantages:
-
Convergent Synthesis: A one-pot reaction that rapidly builds molecular complexity.
-
Atom Economy: High atom economy as most atoms from the starting materials are incorporated into the product.
-
Accessibility of Starting Materials: Utilizes readily available and inexpensive starting materials.
Limitations:
-
Limited Scope: The classical Biginelli reaction is primarily suited for the synthesis of dihydropyrimidinones.
-
Substitution Pattern: The substitution pattern is dictated by the choice of the three components, which may not be suitable for all desired targets.
The Pinner Synthesis
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[14][15][16][17][18] This method is particularly useful for preparing pyrimidines with substituents at the 2, 4, and 6 positions. By using a β-diketo compound like acetylacetone, one can directly access 4-acetylpyrimidine derivatives.
Caption: Simplified schematic of the Pinner pyrimidine synthesis.
Advantages:
-
Direct Access to Pyrimidines: Unlike the Biginelli reaction, the Pinner synthesis directly yields the aromatic pyrimidine ring.
-
Versatility: A wide range of amidines and 1,3-dicarbonyl compounds can be used, allowing for diverse substitution patterns.
Limitations:
-
Amidine Availability: The required amidine starting materials may not always be commercially available and might require separate synthesis.
-
Reaction Conditions: The reaction often requires strongly basic or acidic conditions, which may not be compatible with sensitive functional groups.
Conclusion and Strategic Recommendations
This compound stands as a pivotal intermediate for the synthesis of highly functionalized pyrimidine derivatives. Its utility is primarily centered on the selective modification of the C2 position through robust and well-established methodologies like nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. These reactions provide reliable access to a vast chemical space, which is essential for the optimization of lead compounds in drug discovery.
The choice between utilizing this compound and employing classical de novo syntheses such as the Biginelli or Pinner reactions depends on the specific synthetic goal. For the late-stage diversification of a pyrimidine core with a pre-existing 4-acetyl group, this compound is the superior starting material. In contrast, for the construction of pyrimidines with diverse substituents at multiple positions from simple acyclic precursors, the classical methods offer greater flexibility.
By understanding the reactivity of the 2-chloropyrimidin-4-yl core and having a clear view of the alternative synthetic landscape, researchers can make informed strategic decisions to efficiently access their target molecules. The experimental protocols and comparative data provided in this guide serve as a valuable resource for the practical application of these synthetic strategies in the laboratory.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. ijpsr.com [ijpsr.com]
- 12. biomedres.us [biomedres.us]
- 13. organicreactions.org [organicreactions.org]
- 14. Pinner reaction - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. mdpi.com [mdpi.com]
- 17. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 18. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Chloropyrimidin-4-yl)ethanone
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical waste is a critical, non-negotiable aspect of laboratory operations. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(2-Chloropyrimidin-4-yl)ethanone (CAS No. 1312535-78-6), grounding every recommendation in established safety principles and regulatory standards.
Hazard Profile & Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge forms the basis of our risk assessment and dictates the necessary safety precautions. This compound is classified with several hazards that necessitate its management as regulated hazardous waste.
Table 1: GHS Hazard Summary for this compound
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| STOT Single Exposure (Category 3) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
The presence of a chlorine atom classifies this compound as a halogenated organic . This is a critical detail for disposal, as mixing halogenated and non-halogenated waste streams can disrupt recycling processes and significantly increase disposal costs.[1][2] Incineration of chlorinated compounds requires specialized facilities equipped with scrubbers to neutralize the resulting hydrogen halides (e.g., HCl), preventing atmospheric pollution.[3]
Immediate Handling & Personal Protective Equipment (PPE)
Given the identified hazards, stringent adherence to PPE protocols is mandatory to prevent exposure during routine handling and waste consolidation.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification & Rationale |
|---|---|
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect for tears or degradation before each use. This is essential to prevent skin contact and subsequent irritation (H315).[4][5] |
| Eye Protection | Safety glasses with side shields or, preferably, chemical splash goggles are required to protect against accidental splashes that could cause serious eye irritation (H319).[4][6] |
| Lab Coat | A standard, buttoned laboratory coat prevents contact with personal clothing and minimizes skin exposure.[7] |
| Respiratory Protection | All handling should occur in a well-ventilated area, such as a certified chemical fume hood, to mitigate the risk of respiratory tract irritation (H335).[6][7] |
The Core Principle: Segregation of Halogenated Waste
The single most important step in the proper disposal of this compound is its strict segregation as halogenated organic waste .
Do not mix this compound or its waste solutions with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[1][2] Doing so contaminates the entire volume, forcing it to be treated as halogenated waste, which is environmentally more complex and costly to dispose of.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with institutional policies and national regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]
Step 1: Waste Characterization and Designation
-
Declare as Waste: As soon as the material is no longer needed, it must be designated as hazardous waste.[7]
-
Solid vs. Liquid:
-
Unused Solid: Dispose of the original solid reagent in its original container if possible, or a compatible, designated solid waste container.
-
Solutions: If dissolved in a solvent, the entire solution is now hazardous waste. The solvent determines the waste stream (e.g., if dissolved in methylene chloride, it is a halogenated solvent waste).
-
Step 2: Container Selection and Preparation
-
Compatibility: Use a clean, dry, and chemically compatible container with a secure, leak-proof screw-top lid.[8][9][10] High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers for potentially corrosive materials or food-grade containers like milk jugs.[9][11]
-
Condition: The container must be in excellent condition, free from cracks, residue, or damage.[10] If a container begins to leak, the contents must be immediately transferred to a new, suitable container.[10]
-
Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.[9]
Step 3: Waste Accumulation and Labeling
-
Labeling: The container must be labeled immediately upon the first addition of waste. The label must, at a minimum, include:[10][12]
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
List of any solvents and their approximate percentages.
-
The relevant hazard warnings (e.g., "Irritant," "Harmful").[12]
-
-
Closure: Keep the waste container securely capped at all times, except when actively adding waste.[10][13] This prevents the release of vapors and protects against spills.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[12][13] The SAA must be under the control of laboratory personnel.
-
Segregation: Within the SAA, ensure the container is physically segregated from incompatible chemicals, such as strong acids, bases, or oxidizing agents, using secondary containment bins.[7][8]
-
Inspections: The SAA should be inspected weekly for any signs of leakage or container degradation.[8][13]
Step 5: Arranging for Final Disposal
-
Contact EHS: Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office and submitting a hazardous material pickup request.[10]
-
Documentation: Provide all necessary documentation to EHS, detailing the contents and quantity of the waste.[7] Do not move hazardous waste from one SAA to another; it must be collected by trained EHS personnel or a licensed contractor.[12]
Decontamination & Spill Management
-
Empty Containers: An "empty" container that held this compound is still considered hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated hazardous waste.
-
Spill Cleanup: In case of a spill, evacuate the area if necessary. Wearing appropriate PPE, contain the spill. For a solid, carefully sweep or vacuum the material into a designated waste container. For a liquid, absorb with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container. The area should then be decontaminated. Report the spill to your EHS office immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to this structured and scientifically-grounded disposal plan, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold your responsibility to protect the environment.
References
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 1-(2-Chloropyridin-4-yl)ethanone, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. pfw.edu [pfw.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Handling 1-(2-Chloropyrimidin-4-yl)ethanone: A Framework for Safety and Operational Integrity
For professionals in the vanguard of drug discovery and development, the meticulous handling of reactive chemical intermediates is not merely a procedural formality but the bedrock of laboratory safety and experimental reproducibility. 1-(2-Chloropyrimidin-4-yl)ethanone, a key building block in synthetic chemistry, demands a rigorous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a comprehensive operational plan rooted in a deep understanding of the compound's hazard profile. Our objective is to empower you, our scientific colleagues, with the knowledge to create a self-validating system of safety that protects both the researcher and the research.
Hazard Analysis: The Foundation of Your Safety Protocol
Understanding the inherent risks of this compound is the critical first step in constructing an effective safety plan. This compound is classified with several hazards that dictate our equipment choices and handling procedures.
Primary Hazard Profile:
| Hazard Classification | GHS Code | Description | Primary Exposure Route |
| Harmful if Swallowed | H302 | Ingestion can lead to adverse health effects.[1][2] | Ingestion |
| Causes Skin Irritation | H315 | Direct contact can cause skin inflammation and irritation.[3] | Dermal |
| Causes Serious Eye Irritation | H319 | Vapors or splashes can cause significant eye damage.[2][3] | Ocular |
| May Cause Respiratory Irritation | H335 | Inhalation of dust or vapors can irritate the respiratory tract.[3] | Inhalation |
This compound is designated with the GHS07 pictogram (Exclamation Mark) and the signal word "Warning".
The causality is clear: the compound's reactivity and potential for absorption necessitate a multi-layered defense, starting with engineering controls and culminating in specific personal protective equipment (PPE) to shield against dermal, ocular, and respiratory exposure.
The Core Directive: A Multi-Layered PPE and Engineering Control Strategy
A dynamic approach to safety involves integrating engineering controls with an appropriate level of PPE. The following strategy is designed to minimize exposure at every stage of handling.
Primary Engineering Control: The Chemical Fume Hood
The Mandate: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[4]
The Rationale: A fume hood serves as the primary barrier, capturing dust and vapors at the source to prevent their inhalation.[3][5] This is crucial for mitigating the risk of respiratory irritation (H335).[3] Its use is a non-negotiable baseline for safe handling.
Ocular Defense: Eye and Face Protection
The Protocol:
-
Minimum Requirement: At all times, wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Enhanced Protection: When there is a heightened risk of splashing—such as during reagent transfers, reactions under pressure, or when handling larger quantities—a full-face shield must be worn over the safety goggles.[4][7]
The Rationale: The H319 classification ("Causes serious eye irritation") underscores the severe risk posed by this chemical to your vision.[3] Standard safety glasses are insufficient; only sealed goggles can provide adequate protection from splashes and fine particulates.[7]
Dermal Barrier: Hand and Body Protection
Hand Protection:
-
Glove Specification: Use chemical-resistant, disposable gloves. Nitrile gloves are a common and effective choice.[4][8] Always inspect gloves for tears or punctures before use.
-
Glove Technique: Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[9] Contaminated gloves must be disposed of as hazardous waste.[9] For extended work, consider double-gloving.
Body Protection:
-
Standard Use: A clean, buttoned laboratory coat is mandatory to protect against incidental contact and minor spills.[8]
-
High-Risk Operations: For large-scale work or situations with a significant splash potential, consider using disposable, chemical-resistant sleeves or a full Tyvek-style suit to prevent skin exposure.[4]
The Rationale: The H315 hazard ("Causes skin irritation") and potential for the compound to be harmful in contact with skin necessitate a robust dermal barrier.[10] Protective clothing prevents the chemical from saturating personal attire and causing prolonged skin contact.
Respiratory Safeguards: Beyond the Fume Hood
The Protocol:
-
Primary Control: Normal operations within a fume hood should not require respiratory protection.[4]
-
Secondary Control: In situations where engineering controls are insufficient or in the event of a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[4][5][11]
The Rationale: While the fume hood is highly effective, emergency situations or maintenance activities may lead to airborne concentrations that exceed safe limits, triggering the H335 respiratory hazard.[3] Having a designated respirator available and being fit-tested for its use is a critical component of emergency preparedness.
Operational Plan: From Preparation to Disposal
Adherence to a strict, step-by-step workflow ensures that safety protocols are integrated directly into the experimental process.
PPE Selection Matrix
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (mg scale) | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not Required |
| Reaction Setup/Workup | Chemical Fume Hood | Safety Goggles & Face Shield | Nitrile Gloves (Double) | Lab Coat | Not Required |
| Large-Scale Transfer (>5g) | Chemical Fume Hood | Safety Goggles & Face Shield | Nitrile Gloves (Double) | Lab Coat / Sleeves | Standby |
| Spill Cleanup | Maximize Ventilation | Safety Goggles & Face Shield | Nitrile/Neoprene Gloves | Tyvek Suit | Required (Air-Purifying Respirator) |
Step-by-Step PPE Protocol: Donning and Doffing
Donning (Putting On) Sequence:
-
Lab Coat/Suit: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Put on gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using the proper technique to avoid touching the outside with bare skin. Dispose of them immediately in a designated hazardous waste bin.
-
Lab Coat/Suit: Remove your lab coat or suit by rolling it outwards, keeping the contaminated side away from your body.
-
Face Shield/Goggles: Remove face and eye protection.
-
Respirator (if worn): Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[3][5]
// Node Definitions start [label="Start: Assess Task\n(Weighing, Reaction, Disposal)", fillcolor="#F1F3F4", fontcolor="#202124"]; fume_hood [label="Step 1: Work Inside\nCertified Chemical Fume Hood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; don_ppe [label="Step 2: Don Appropriate PPE\n(Refer to Selection Matrix)", fillcolor="#FBBC05", fontcolor="#202124"]; execute [label="Step 3: Execute Task\n(Handle Chemical)", fillcolor="#34A853", fontcolor="#FFFFFF"]; decontaminate [label="Step 4: Decontaminate Equipment\n& Work Area", fillcolor="#EA4335", fontcolor="#FFFFFF"]; doff_ppe [label="Step 5: Doff PPE\nin Correct Sequence", fillcolor="#FBBC05", fontcolor="#202124"]; dispose [label="Step 6: Segregate & Dispose\nof Hazardous Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash [label="End: Wash Hands Thoroughly", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> fume_hood [label="Always"]; fume_hood -> don_ppe; don_ppe -> execute; execute -> decontaminate; decontaminate -> doff_ppe; doff_ppe -> dispose; dispose -> wash; } }
Caption: Workflow for safely handling this compound.
Decontamination and Disposal Mandates
Safe handling extends beyond the experiment to include proper decontamination and waste disposal.
Decontamination:
-
All glassware and equipment must be decontaminated before being removed from the fume hood.
-
Rinse surfaces with an appropriate solvent (e.g., acetone, ethanol) followed by soap and water. Collect all rinsate as hazardous waste.
Disposal Plan:
-
Designate as Hazardous Waste: All solid this compound and any solutions containing it must be treated as hazardous chemical waste.[8]
-
Segregate Waste: Collect this waste in a dedicated, clearly labeled, and chemically compatible container with a secure lid.[8] Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, and pipette tips, must be placed in the solid hazardous waste container.
-
Institutional Protocol: Follow your institution's specific procedures for hazardous waste pickup and disposal.[3][12]
By embedding these safety protocols and operational plans into your daily laboratory work, you build a resilient and trustworthy system that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- 1. 1312535-78-6 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. pppmag.com [pppmag.com]
- 8. benchchem.com [benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. 1-(2-Chloropyridin-4-yl)ethanone, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
